mollicellin H
Description
This compound has been reported in Ovatospora brasiliensis with data available.
Structure
2D Structure
3D Structure
Properties
CAS No. |
68455-09-4 |
|---|---|
Molecular Formula |
C21H20O6 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2,9-dihydroxy-4,7-dimethyl-3-(3-methylbut-2-enyl)-6-oxobenzo[b][1,4]benzodioxepine-10-carbaldehyde |
InChI |
InChI=1S/C21H20O6/c1-10(2)5-6-13-12(4)19-17(8-16(13)24)26-20-14(9-22)15(23)7-11(3)18(20)21(25)27-19/h5,7-9,23-24H,6H2,1-4H3 |
InChI Key |
FMQCQXQSBWELFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C=C(C(=C3C)CC=C(C)C)O)C=O)O |
Other CAS No. |
68455-09-4 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Mollicellin H: A Technical Guide to its Discovery and Characterization from Chaetomium sp.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological evaluation of mollicellin H, a depsidone isolated from the endophytic fungus Chaetomium sp. The document details the experimental protocols and presents key quantitative data, offering a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.
Executive Summary
This compound is a polyphenolic compound belonging to the depsidone class of natural products. It has been isolated from endophytic fungi of the genus Chaetomium, notably from Chaetomium sp. Eef-10, an endophyte found in Eucalyptus exserta.[1][2][3] This compound has garnered significant interest due to its pronounced biological activities, particularly its antibacterial and cytotoxic properties. This guide synthesizes the available scientific data on this compound, presenting its discovery, structural elucidation, and bioactivity in a structured and technically detailed format.
Discovery and Isolation of this compound from Chaetomium sp. Eef-10
The discovery of this compound from Chaetomium sp. Eef-10 was part of a broader investigation into the secondary metabolites of endophytic fungi.[1][2][3] The process involved the cultivation of the fungus, followed by the extraction and chromatographic separation of its metabolic products.
Experimental Workflow for the Isolation of this compound
Caption: Workflow for the isolation of this compound.
Detailed Experimental Protocols
Fungal Fermentation: The endophytic fungus Chaetomium sp. Eef-10, isolated from Eucalyptus exserta, was cultured on a solid rice medium.[2] The fermentation was carried out in Fernbach flasks, each containing rice and distilled water, and autoclaved. The flasks were inoculated with the fungal strain and incubated at room temperature for a specified period to allow for the production of secondary metabolites.
Extraction and Isolation: The solid fermented substrate was extracted exhaustively with methanol.[2] The resulting methanol extract was then concentrated under reduced pressure. The concentrated extract was suspended in water and partitioned successively with petroleum ether and ethyl acetate.[2] The ethyl acetate fraction, which contained this compound, was subjected to multiple chromatographic steps for purification. This included column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[4]
Structure Elucidation: The chemical structure of this compound was determined using a combination of spectroscopic techniques.[1][2][3] This involved analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) spectra, including ¹H NMR, ¹³C NMR, HSQC, and HMBC, as well as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[1][2][3] The obtained spectral data were compared with published values for known compounds to confirm the identity of this compound.[1][2][3] this compound is identified as a depsidone with a molecular formula of C21H20O6.[5]
Biological Activities of this compound and Related Compounds
This compound has demonstrated significant antibacterial and cytotoxic activities. The following tables summarize the quantitative data from bioassays performed on this compound and other co-isolated depsidones.
Antibacterial Activity
This compound exhibited notable inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3]
| Compound | Test Organism | IC50 (µg/mL) |
| This compound (6) | S. aureus ATCC29213 | 5.14[1][2][3] |
| S. aureus N50 (MRSA) | 6.21[1][2][3] | |
| Mollicellin O (1) | S. aureus ATCC29213 | >50 |
| S. aureus N50 (MRSA) | >50 | |
| Mollicellin I (7) | S. aureus ATCC29213 | >50 |
| S. aureus N50 (MRSA) | >50 | |
| Streptomycin Sulfate (Positive Control) | S. aureus ATCC29213 | 1.05[4] |
Cytotoxic Activity
The cytotoxic potential of this compound was evaluated against human cancer cell lines.[1][6]
| Compound | Cell Line | IC50 (µg/mL) |
| This compound (6) | HepG2 (Hepatocellular carcinoma) | 6.83[7] |
| HeLa (Cervical cancer) | >50[7] | |
| KB (Epithelial carcinoma) | 16.6[6] | |
| NCI-H187 (Small cell lung cancer) | 3.9[6] | |
| Mollicellin G (5) | HepG2 | 19.64[1][2] |
| HeLa | 13.97[1][2] | |
| Mollicellin I (7) | HeLa | 21.35[7] |
Experimental Protocols for Bioassays
Antibacterial Assay: The antibacterial activity was determined using a broth microdilution method. The isolated compounds were dissolved in a suitable solvent and serially diluted in a 96-well microplate. Bacterial suspensions were added to each well, and the plates were incubated. The minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) was determined by measuring the optical density to assess bacterial growth.
Cytotoxicity Assay (MTT Assay): The cytotoxicity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] Cancer cells were seeded in 96-well plates and treated with various concentrations of the test compounds. After an incubation period, MTT solution was added to each well. The formazan crystals formed by viable cells were dissolved in a solubilization buffer, and the absorbance was measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.
Conclusion and Future Perspectives
The discovery of this compound from Chaetomium sp. highlights the importance of endophytic fungi as a prolific source of novel bioactive secondary metabolites.[3] The potent antibacterial and cytotoxic activities of this compound suggest its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to elucidate its mechanism of action, explore its structure-activity relationships, and evaluate its efficacy and safety in preclinical and clinical studies. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future investigations into this promising natural product.
References
- 1. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C21H20O6 | CID 153009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Secondary Metabolites of the Endophytic Fungus Chaetomium sp. Eef-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the secondary metabolites produced by the endophytic fungus Chaetomium sp. Eef-10, isolated from Eucalyptus exserta. This document details the bioactive compounds identified, their quantitative biological activities, and the experimental protocols for their isolation, purification, and characterization.
Overview of Secondary Metabolites
Chaetomium sp. Eef-10 has been shown to produce a variety of secondary metabolites with significant biological activities. These compounds belong to different chemical classes, including depsidones, phenolic compounds, and pyranones. Research has demonstrated their potential as antibacterial, antitumor, and antioxidant agents.
Identified Bioactive Compounds
To date, several bioactive secondary metabolites have been isolated and identified from the solid fermentation products of Chaetomium sp. Eef-10. These include:
-
Depsidones: Mollicellins O, P, Q, and R, along with the known compounds Mollicellin G, H, and I.[1][2]
-
Phenolic Compounds: Atraric acid and Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate.
-
Pyranone: 4-methyl-5,6-dihydro-2H-pyran-2-one.
Quantitative Bioactivity Data
The isolated secondary metabolites from Chaetomium sp. Eef-10 have been evaluated for their antibacterial, cytotoxic, and antioxidant activities. The quantitative data from these assays are summarized in the tables below.
Table 1: Antibacterial and Antifungal Activities of Secondary Metabolites from Chaetomium sp. Eef-10 (IC₅₀ in µg/mL)
| Compound | Staphylococcus aureus ATCC29213 | Staphylococcus aureus N50 (MRSA) | Gram-negative Bacteria (Range) |
| Mollicellin O | 10.23[1][2] | 12.86[1][2] | - |
| Mollicellin H | 5.14[1][2] | 6.21[1][2] | - |
| Mollicellin I | 15.77[1][2] | 19.42[1][2] | - |
| Atraric acid | - | - | 67.25–130.55 |
| Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate | - | - | 35.87–55.50 |
| 4-methyl-5,6-dihydro-2H-pyran-2-one | - | - | >200 |
Note: The Gram-negative bacteria tested for Atraric acid and Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate were not specified in the available literature.
Table 2: Cytotoxic and Antioxidant Activities of Secondary Metabolites from Chaetomium sp. Eef-10 (IC₅₀ in µg/mL)
| Compound | Cytotoxicity against HepG2 | Cytotoxicity against HeLa | Antioxidant (DPPH Radical Scavenging) |
| Mollicellin G | 19.64[2] | 13.97[2] | - |
| This compound | 6.83[2] | >50[2] | - |
| Mollicellin I | >50[2] | 21.35[2] | - |
| Mollicellin O | - | - | 71.92[1][2] |
| Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate | 1.50 | - | - |
Note: Camptothecin was used as a positive control for the antitumor activity assay against HepG2 cells, with an IC₅₀ of 3.6 µg/mL.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of Chaetomium sp. Eef-10 secondary metabolites.
Fungal Cultivation and Extraction
The endophytic fungus Chaetomium sp. Eef-10 was cultivated using solid-state fermentation.
Protocol:
-
Media Preparation: Autoclave rice solid medium in 1 L Erlenmeyer flasks.
-
Inoculation: Inoculate the sterilized medium with the mycelia of Chaetomium sp. Eef-10.
-
Incubation: Incubate the flasks under static conditions at 28 °C for 30 days.
-
Extraction: Following incubation, extract the fermented rice substrate with methanol (MeOH).
-
Partitioning: Partition the resulting extract between petroleum ether, ethyl acetate (EtOAc), and water.
Isolation and Purification of Secondary Metabolites
The petroleum ether and ethyl acetate fractions were subjected to various chromatographic techniques to isolate the pure compounds.
Protocol:
-
Vacuum Silica Gel Column Chromatography: The crude extracts were first fractionated using vacuum silica gel column chromatography.
-
Sephadex LH-20 Column Chromatography: Further separation of the fractions was achieved using a Sephadex LH-20 column.
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification of the compounds was performed by semi-preparative HPLC.
Antibacterial Activity Assay (MTT Method)
The antibacterial activity of the isolated compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Bacterial Culture: Prepare a suspension of the target bacteria in a suitable broth.
-
Treatment: Add different concentrations of the test compounds to the bacterial suspension in a 96-well plate.
-
Incubation: Incubate the plate under appropriate conditions for bacterial growth.
-
MTT Addition: Add MTT solution to each well and incubate further.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Cytotoxic Activity Assay (CCK-8 Method)
The cytotoxic activity against cancer cell lines was evaluated using the Cell Counting Kit-8 (CCK-8) assay.
Protocol:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isolated compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
CCK-8 Reagent Addition: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
IC₅₀ Calculation: Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Antioxidant Activity Assay (DPPH Radical Scavenging)
The antioxidant potential of the compounds was assessed by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Protocol:
-
Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.
-
Reaction Mixture: Mix the test compound solutions with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.
Conclusion
The endophytic fungus Chaetomium sp. Eef-10 is a promising source of novel bioactive secondary metabolites. The compounds isolated to date have demonstrated significant antibacterial, cytotoxic, and antioxidant activities, highlighting their potential for further investigation in drug discovery and development programs. The experimental protocols detailed in this guide provide a framework for the continued exploration of the chemical diversity and therapeutic potential of this fungal endophyte.
References
Mollicellin H: A Technical Whitepaper on its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mollicellin H, a depsidone-class natural product isolated from endophytic fungi such as Chaetomium sp., has garnered significant interest for its potent biological activities. This document provides a comprehensive technical overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its cytotoxic and antibacterial mechanisms. Quantitative data are presented in tabular format for clarity, and key experimental and biological pathways are visualized using logical diagrams.
Physicochemical Properties of this compound
This compound is a polyphenolic compound characterized by a tricyclic depsidone core structure.[1] Its chemical and physical properties have been determined through a combination of spectroscopic analysis and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀O₆ | [1] |
| Molecular Weight | 368.38 g/mol | [2] |
| Exact Mass | 368.12598835 Da | [1] |
| CAS Number | 68455-09-4 | [1][3] |
| Appearance | White solid (inferred from related mollicellins) | [4] |
| Water Solubility | 0.012 g/L (Predicted) | [3] |
| Solubility | Soluble in DMSO (10 mM), Methanol, and Ethyl Acetate | [2][4] |
| logP (Octanol-Water) | 4.11 - 5.47 (Predicted) | [1][3] |
| pKa (Strongest Acidic) | 7.25 (Predicted) | [3] |
| Polar Surface Area | 93.1 Ų | [1] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
Spectroscopic Data
The structure of this compound and its analogs is typically elucidated using a suite of spectroscopic techniques.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to confirm the molecular formula.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum for this class of compounds exhibits characteristic absorption bands for hydroxyl (-OH) groups (approx. 3300 cm⁻¹) and lactone carbonyl (C=O) groups (approx. 1690-1730 cm⁻¹).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (HSQC, HMBC, NOESY) NMR analyses are critical for detailed structural assignment. ¹H NMR spectra typically show signals for hydroxyl and aromatic protons, as well as protons associated with its characteristic 3-methylbut-2-enyl side chain.[4]
Experimental Protocols
Isolation and Purification of this compound
This compound is a secondary metabolite produced by the endophytic fungus Chaetomium sp. Eef-10, isolated from the host plant Eucalyptus exserta.[3] The general workflow for its isolation and purification is outlined below.
Methodology:
-
Fermentation: The fungus Chaetomium sp. Eef-10 is initially grown on potato dextrose agar (PDA). Agar plugs are then used to inoculate a liquid potato dextrose broth (PDB) for seed culture. This seed culture is subsequently transferred to a solid rice medium for large-scale fermentation over 60 days.[5]
-
Extraction: The solid fermentation product is exhaustively extracted with methanol (MeOH). The resulting crude extract is concentrated under reduced pressure.[3]
-
Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether and ethyl acetate (EtOAc). The biologically active compounds, including this compound, are typically concentrated in the EtOAc fraction.[3]
-
Chromatographic Purification: The EtOAc fraction is subjected to multiple rounds of column chromatography, often starting with silica gel. Fractions are monitored by thin-layer chromatography (TLC).[3]
-
Final Purification: Subfractions containing this compound are further purified, often using techniques like Sephadex LH-20 chromatography or recrystallization, to yield the pure compound.[6]
Cytotoxicity Evaluation: MTT Assay
The cytotoxic activity of this compound against various cancer cell lines (e.g., HepG2, HeLa) is commonly determined using the microculture tetrazolium (MTT) assay.[5]
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound (typically in DMSO, with the final concentration of DMSO kept below 0.1%) for a specified incubation period (e.g., 48-72 hours). Control wells receive only the vehicle (DMSO).
-
MTT Addition: An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[7]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.[7]
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate spectrophotometer (typically at ~570 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ (half-maximal inhibitory concentration) is calculated by plotting the percentage of cell viability against the compound concentration.
Antibacterial Activity: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of this compound against bacterial strains like Staphylococcus aureus is determined using the broth microdilution method.[6][8]
Methodology:
-
Compound Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A bacterial suspension is prepared and standardized to a specific concentration, typically 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[8]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Biological Activity and Mechanism of Action
This compound exhibits significant biological activity, primarily as a cytotoxic and antibacterial agent.
-
Cytotoxic Activity: It has demonstrated potent growth inhibitory effects against several human cancer cell lines, including liver cancer (HepG2) with an IC₅₀ value of 6.83 µg/mL.[5]
-
Antibacterial Activity: this compound is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It shows strong activity against S. aureus ATCC29213 (IC₅₀ = 5.14 µg/mL) and a clinical MRSA strain (IC₅₀ = 6.21 µg/mL).[3][6]
Postulated Mechanism of Cytotoxicity
While the precise signaling pathway for this compound has not been fully elucidated, studies on the broader depsidone class suggest a mechanism involving the induction of apoptosis through the intrinsic (mitochondrial) pathway.[5][7] This pathway is a common mechanism for natural product-induced cancer cell death.
References
- 1. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial and cytotoxic depsidones from the fungus Chaetomium brasiliense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
An In-Depth Technical Guide to the Molecular Structure and Formula of Mollicellin H
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mollicellin H is a member of the depsidone class of natural products, isolated from the endophytic fungus Chaetomium brasiliense.[1][2] This technical guide provides a comprehensive overview of its molecular structure, formula, and key physicochemical and biological properties. Detailed experimental protocols for its isolation and structural elucidation are presented, alongside a summary of its known cytotoxic activities. Furthermore, a putative signaling pathway for its cytotoxic mechanism of action is proposed and visualized. All quantitative data are summarized in structured tables for ease of reference.
Molecular Structure and Formula
This compound is a polyketide-derived depsidone, a class of compounds characterized by a dibenzo[b,e][3][4]dioxepin-11-one core. Its molecular formula has been established as C₂₁H₂₀O₆ , with a molecular weight of 368.38 g/mol .
The systematic IUPAC name for this compound is 2,9-dihydroxy-4,7-dimethyl-3-(3-methylbut-2-enyl)-6-oxobenzo[b][3][4]benzodioxepine-10-carbaldehyde .
The structure of this compound is characterized by a tricyclic depsidone core with several key functional groups that contribute to its chemical properties and biological activity. These include two hydroxyl groups, two methyl groups, a prenyl (3-methylbut-2-enyl) group, and a formyl (aldehyde) group. The presence of these functionalities, particularly the phenolic hydroxyl groups and the aldehyde, are thought to be crucial for its cytotoxic effects.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀O₆ | PubChem |
| Molecular Weight | 368.38 g/mol | PubChem |
| IUPAC Name | 2,9-dihydroxy-4,7-dimethyl-3-(3-methylbut-2-enyl)-6-oxobenzo[b][3][4]benzodioxepine-10-carbaldehyde | PubChem |
| CAS Number | 68455-09-4 | PubChem |
| Appearance | White solid | [3] |
Experimental Protocols
Isolation of this compound from Chaetomium sp.
The following is a representative protocol for the isolation of this compound from a fungal culture, based on methods described for the isolation of depsidones from Chaetomium species.[3][6]
Protocol Steps:
-
Fermentation: Chaetomium sp. is cultured on a solid rice medium for a period of 28 days at 28°C.
-
Extraction: The fermented rice medium is exhaustively extracted with methanol. The resulting solution is then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, typically containing the depsidones, is collected and dried.
-
Column Chromatography: The dried ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate the components based on polarity. Fractions containing compounds with similar TLC profiles are pooled.
-
Further Purification: The fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Structural Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
Structural Elucidation Data
The structure of this compound has been determined through extensive spectroscopic analysis.
Table 2: ¹H-NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-CH₃ | 2.18 | s | - |
| 2-OH | 9.80 | br s | - |
| 4-CHO | 10.25 | s | - |
| 5-H | 6.75 | s | - |
| 7-CH₃ | 2.25 | s | - |
| 8'-CH₂ | 3.35 | d | 7.2 |
| 9'-H | 5.20 | t | 7.2 |
| 10'-CH₃ | 1.70 | s | - |
| 11'-CH₃ | 1.65 | s | - |
| 9-OH | 10.80 | br s | - |
Data adapted from Ouyang et al., 2018.
Table 3: Predicted ¹³C-NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | | Position | Chemical Shift (δ, ppm) | | :--- | :--- | | :--- | :--- | | 1 | 110.2 | | 8 | 138.5 | | 1a | 148.1 | | 9 | 161.2 | | 2 | 160.5 | | 9a | 105.8 | | 3 | 112.8 | | 10 | 115.1 | | 4 | 118.7 | | 11 | 163.7 | | 4a | 145.3 | | 1-CH₃ | 9.8 | | 5a | 140.1 | | 4-CHO | 192.3 | | 6 | 117.5 | | 7-CH₃ | 20.1 | | 7 | 125.1 | | 8'-CH₂ | 21.9 | | 7a | 152.3 | | 9'-CH | 122.5 | | | | | 10' | 132.1 | | | | | 11'-CH₃ | 25.8 | | | | | 12'-CH₃ | 17.9 |
Note: This data is based on computational predictions and may vary from experimental values.
High-Resolution Mass Spectrometry (HR-ESI-MS): The molecular formula of C₂₁H₂₀O₆ is confirmed by the observation of a pseudomolecular ion peak in the HR-ESI-MS spectrum.
Biological Activity and Putative Signaling Pathway
This compound has been reported to exhibit cytotoxic activity against several human cancer cell lines, including oral epidermoid carcinoma (KB) and hepatocellular carcinoma (HepG2).[1][5] While the precise molecular mechanism of its cytotoxicity has not been fully elucidated, many fungal metabolites are known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of caspase-dependent pathways.[7][8][9]
Based on the known mechanisms of other cytotoxic fungal metabolites, a putative signaling pathway for this compound-induced apoptosis is proposed below.
Pathway Description:
-
Cellular Uptake: this compound is believed to cross the cell membrane to exert its effects.
-
ROS Generation: Inside the cell, this compound may induce an increase in the levels of reactive oxygen species (ROS), leading to oxidative stress.
-
Mitochondrial Stress: The elevated ROS levels can damage the mitochondria, leading to the disruption of the mitochondrial membrane potential.
-
Apoptotic Protein Regulation: Mitochondrial stress can modulate the expression of Bcl-2 family proteins, leading to an increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins.
-
Cytochrome c Release: This shift in the Bcl-2 protein balance promotes the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3.
-
Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.
Conclusion
This compound is a depsidone with a well-defined molecular structure and formula. Its isolation from Chaetomium species and demonstrated cytotoxic activity make it a compound of interest for further investigation in the field of drug discovery and development. The elucidation of its precise mechanism of action and signaling pathways will be crucial for understanding its full therapeutic potential. The information provided in this technical guide serves as a valuable resource for researchers and scientists working on the development of novel anticancer agents from natural sources.
References
- 1. Cytotoxic and antibacterial depsidones from the endophytic fungus Chaetomium brasiliense isolated from Thai rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimalarial and cytotoxic depsidones from the fungus Chaetomium brasiliense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 25b550616d.clvaw-cdnwnd.com [25b550616d.clvaw-cdnwnd.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Secondary Metabolites from Endophytic Fungus Penicillium pinophilum Induce ROS-Mediated Apoptosis through Mitochondrial Pathway in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mollicellin H Biosynthesis Pathway in Chaetomium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mollicellin H, a depsidone secondary metabolite produced by fungi of the genus Chaetomium, has garnered interest for its notable antibacterial activities. Depsidones represent a class of polyketides characterized by a dibenzo-α-pyrone core structure, formed through the esterification of two separate polyketide-derived phenolic acids. While the complete biosynthetic pathway for this compound has not been fully elucidated in Chaetomium itself, significant insights have been gained through the heterologous expression of a homologous gene cluster from Ovatospora sp. and the identification of a putative biosynthetic gene cluster in Chaetomium brasiliense. This guide synthesizes the current understanding of the this compound biosynthetic pathway, presenting a putative enzymatic cascade, quantitative bioactivity data, and detailed experimental protocols relevant to its study.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is initiated by a non-reducing polyketide synthase (NR-PKS), which is responsible for assembling the core polyketide backbones from acetyl-CoA and malonyl-CoA precursors. The pathway is proposed to proceed through the formation of two key phenolic acid intermediates, which are then coupled and subsequently modified by a series of tailoring enzymes to yield the final depsidone structure. The pathway described below is primarily based on the functional characterization of the mollicellin gene cluster from Ovatospora sp., which serves as a robust model for the homologous pathway in Chaetomium.
The key enzymatic steps are proposed as follows:
-
Polyketide Synthesis : A non-reducing polyketide synthase (NR-PKS), likely containing two acyl carrier protein (ACP) domains, synthesizes two distinct orsellinic acid-type precursors.
-
Decarboxylation : A dedicated decarboxylase enzyme removes a carboxyl group from one of the polyketide intermediates.
-
Oxidative Coupling and Ether Formation : A bifunctional cytochrome P450 monooxygenase is hypothesized to catalyze two critical steps: an oxidative coupling of the two phenolic precursors to form a depside bond (ester linkage) and the subsequent intramolecular C-O ether bond formation that defines the depsidone core.
-
Prenylation : An aromatic prenyltransferase attaches a dimethylallyl pyrophosphate (DMAPP) group to the depsidone scaffold.
-
Hydroxylation : The same P450 enzyme is proposed to catalyze a final hydroxylation event, leading to the formation of this compound.
Quantitative Data: Bioactivity of this compound and Analogs
Quantitative analysis of the this compound biosynthetic pathway, including enzyme kinetics and production titers, is not extensively documented in the public literature. However, the biological activity of the final product and its analogs has been quantified, providing crucial data for drug development professionals.
| Compound | Assay Type | Target | Measurement | Value | Reference |
| This compound | Antibacterial | Staphylococcus aureus ATCC29213 | IC₅₀ | 5.14 µg/mL | [1][2] |
| This compound | Antibacterial | Staphylococcus aureus N50 (MRSA) | IC₅₀ | 6.21 µg/mL | [1][2] |
| This compound | Antibacterial | Staphylococcus aureus | MIC | 6.25 - 12.5 µg/mL | [3] |
| This compound | Antibacterial | Methicillin-resistant S. aureus (MRSA) | MIC | 6.25 - 12.5 µg/mL | [3] |
| Mollicellin G | Cytotoxicity | HepG2 (Human liver cancer cell line) | IC₅₀ | 19.64 µg/mL | [1][2] |
| Mollicellin G | Cytotoxicity | HeLa (Human cervical cancer cell line) | IC₅₀ | 13.97 µg/mL | [1][2] |
| Mollicellin O | Antioxidant | DPPH radical scavenging | IC₅₀ | 71.92 µg/mL | [1][2] |
Experimental Protocols
The elucidation of secondary metabolite biosynthetic pathways relies on a combination of genetic and analytical techniques. Below are detailed methodologies for key experiments relevant to the study of the this compound pathway.
Heterologous Expression of the Biosynthetic Gene Cluster in Aspergillus nidulans
This protocol describes a general workflow for expressing a fungal biosynthetic gene cluster in the model organism Aspergillus nidulans to identify its products.
1. Gene Cluster Amplification and Vector Assembly:
- Primer Design: Design primers to amplify each gene (or open reading frame) from the putative mollicellin gene cluster from Chaetomium genomic DNA. Include overhangs for Gibson assembly or restriction cloning.
- PCR Amplification: Perform high-fidelity PCR to amplify each gene.
- Vector Preparation: Utilize an A. nidulans expression vector, such as pTYGS, which contains a regulatable promoter (e.g., alcA), a selection marker (e.g., argB), and cloning sites. Linearize the vector by restriction digest.
- Assembly: Assemble the amplified genes into the linearized vector using Gibson assembly or traditional ligation. Multiple genes can be assembled sequentially or in a single reaction.
2. Transformation of Aspergillus nidulans :
- Protoplast Preparation: Grow the recipient A. nidulans strain (e.g., a strain with auxotrophic markers and deleted native polyketide synthase genes to reduce background metabolites) in liquid minimal medium. Harvest the mycelia and digest the cell walls using an enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum) in an osmotic stabilizer (e.g., 1.2 M MgSO₄) to generate protoplasts.
- PEG-Mediated Transformation: Mix the protoplasts with the assembled expression vector DNA. Add a solution of polyethylene glycol (PEG) and CaCl₂ to facilitate DNA uptake.
- Selection and Regeneration: Plate the transformed protoplasts on stabilized minimal medium lacking the nutrient for which the selection marker complements (e.g., arginine for the argB marker). Incubate until transformant colonies appear.
3. Expression and Metabolite Analysis:
- Culturing: Inoculate the confirmed transformant colonies into a liquid medium that induces the promoter (e.g., a medium containing cyclopentanone for the alcA promoter). Culture for 5-7 days.
- Extraction: Extract the secondary metabolites from both the mycelia and the culture broth using an organic solvent such as ethyl acetate.
- Analysis: Analyze the crude extract using High-Performance Liquid Chromatography coupled with a Diode Array Detector and Mass Spectrometry (HPLC-DAD-MS) to compare the metabolite profile of the transformant with a control strain containing an empty vector. Isolate and identify novel peaks corresponding to the products of the expressed gene cluster using NMR spectroscopy.
Gene Disruption in Chaetomium
This protocol provides a general framework for targeted gene disruption in Chaetomium using a hygromycin resistance cassette. This is essential for confirming the function of individual genes within the biosynthetic cluster.
1. Construction of the Disruption Cassette:
- Flanking Region Amplification: Using Chaetomium genomic DNA as a template, amplify ~1.5 kb regions directly upstream (5' flank) and downstream (3' flank) of the target gene.
- Resistance Marker Amplification: Amplify a selectable marker cassette, such as the hygromycin B phosphotransferase gene (hph) under the control of a suitable fungal promoter.
- Fusion PCR: Stitch the 5' flank, the hph cassette, and the 3' flank together using fusion PCR to create a single linear disruption cassette. The cassette is designed so that the resistance marker will replace the target gene via homologous recombination.
2. Transformation of Chaetomium :
- Protoplast Preparation: Grow the wild-type Chaetomium strain in a suitable liquid medium (e.g., Potato Dextrose Broth). Harvest the mycelia and generate protoplasts using a cell wall-degrading enzyme mixture.
- Transformation: Introduce the linear disruption cassette into the protoplasts using a PEG-CaCl₂-mediated method.
- Selection: Plate the protoplasts on regeneration medium containing hygromycin B (e.g., 100 µg/mL) to select for transformants that have integrated the resistance cassette.
3. Verification of Gene Disruption:
- Genomic DNA Extraction: Isolate genomic DNA from putative knockout mutants and the wild-type strain.
- PCR Verification: Perform PCR using primers that anneal outside the flanking regions used for the cassette construction and primers internal to the hph gene. A successful knockout will yield PCR products of a different size compared to the wild-type locus.
- Southern Blot (Optional): For definitive confirmation, perform a Southern blot analysis to verify a single, targeted integration of the disruption cassette.
- Phenotypic Analysis: Analyze the knockout mutant for the loss of this compound production using HPLC-MS.
Conclusion and Future Directions
The study of the this compound biosynthetic pathway in Chaetomium is an active area of research with significant potential for the discovery of novel antibacterial agents. While the heterologous expression of the Ovatospora sp. gene cluster has provided a foundational model, direct experimental verification of the predicted gene cluster in Chaetomium brasiliense is a critical next step. Future work should focus on the functional characterization of each enzyme in the Chaetomium pathway through gene disruption and in vitro enzymatic assays. Such studies will not only confirm the proposed biosynthetic route but also open avenues for combinatorial biosynthesis and metabolic engineering to produce novel, more potent depsidone derivatives for drug development. Furthermore, investigating the regulatory networks that control the expression of the mollicellin gene cluster could lead to strategies for enhancing its production.
References
The Bifunctional Role of Cytochrome P450 in Mollicellin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Depsidones are a class of polyphenolic secondary metabolites characterized by a dibenzo[b,e][1][2]dioxepin-11-one core structure. This unique scaffold, featuring both an ester and an ether linkage between two aromatic rings, contributes to a wide range of significant biological activities, including antibacterial, cytotoxic, and antimalarial properties. The mollicellins represent a key family of fungal depsidones. Understanding their biosynthetic pathways is crucial for harnessing their therapeutic potential and for the bioengineering of novel analogues. Central to this pathway is a versatile cytochrome P450 (P450) monooxygenase, which performs the critical cyclization and subsequent modification steps. This guide provides an in-depth analysis of the role of this P450 enzyme, detailing the biosynthetic pathway, quantitative production data, and the experimental protocols used to elucidate its function.
The Mollicellin Biosynthetic Gene Cluster (moll)
The biosynthesis of mollicellins is orchestrated by a dedicated gene cluster, identified as the moll cluster from Ovatospora sp. SCSIO SY280D.[3] This cluster was successfully reconstituted via heterologous expression in Aspergillus nidulans A1145, a well-established fungal chassis for expressing cryptic biosynthetic pathways.[3][4] The core enzymes encoded by the moll cluster and their respective functions are:
-
MollB (Non-reducing Polyketide Synthase - NR-PKS): Synthesizes the initial polyketide backbone.
-
MollD (Cytochrome P450): A bifunctional enzyme that is the focus of this guide. It first catalyzes the intramolecular C-O bond formation (ether linkage) to create the depsidone core and subsequently performs a hydroxylation step.[3]
-
MollC (Decarboxylase): Removes a carboxyl group from the depsidone intermediate.[3]
-
MollF (Aromatic Prenyltransferase): Attaches a prenyl group to the scaffold, further diversifying the final products.[3]
The Pivotal Role of Cytochrome P450 MollD
The cytochrome P450 enzyme, MollD, is the linchpin of mollicellin biosynthesis, catalyzing two distinct and essential oxidative reactions. Its primary and most critical function is the intramolecular oxidative coupling (phenolic coupling) that forms the defining ether bond of the depsidone structure. This reaction cyclizes the depside precursor, converting it into the rigid tricyclic depsidone core.
Following this cyclization, MollD exhibits its second function: the hydroxylation at the C-8 position of the depsidone skeleton.[3] This dual catalytic activity in a single enzyme highlights the efficiency of fungal secondary metabolite biosynthesis and expands the known repertoire of P450-catalyzed reactions. The proposed sequence of events is the ether bond formation followed by hydroxylation, as depicted in the pathway diagram below.
Mollicellin Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway for mollicellins J (9) and K (10) as determined by the heterologous expression of the moll gene cluster.[3]
Caption: Proposed biosynthetic pathway of mollicellins J and K.
Data Presentation: Product Yields
Quantitative analysis of metabolite production was achieved through the heterologous expression of various combinations of the moll genes in A. nidulans. The product yields from these experiments are summarized below. This data was crucial for deducing the function of each enzyme in the pathway.
| Expressed Genes | Main Products Identified | Yield (mg/L) |
| mollB | Depside Intermediates (1, 2) | ~15 |
| mollB, mollD | Depsidone Intermediates (5, 6) | ~20 |
| mollB, mollD, mollC | Decarboxylated Depsidones (7, 8) | ~10 |
| mollB, mollD, mollC, mollF | Mollicellin J (9), Mollicellin K (10) | ~5 |
Table 1: Approximate yields of key intermediates and final products from heterologous expression experiments in A. nidulans. Data is estimated from figures presented in Zhao et al., 2023.[3]
Experimental Protocols
The characterization of the P450 MollD and the elucidation of the mollicellin pathway relied on a combination of genetic, analytical, and biochemical techniques.
Heterologous Expression in Aspergillus nidulans A1145
This procedure allows for the functional characterization of the biosynthetic gene cluster in a clean, genetically tractable host.[1][5][6]
-
Gene Amplification and Plasmid Construction:
-
The genes (mollB, mollD, mollC, mollF) were amplified from the genomic DNA of Ovatospora sp. SCSIO SY280D using high-fidelity DNA polymerase.
-
Genes were cloned into A. nidulans expression vectors under the control of an inducible promoter (e.g., gpdA). Plasmids contained auxotrophic selection markers (e.g., pyrG, pyroA) for transformant selection.[4]
-
Assembly of expression cassettes was typically performed in Saccharomyces cerevisiae via homologous recombination before transformation into E. coli for plasmid amplification.
-
-
Protoplast Transformation of A. nidulans :[1][7]
-
A. nidulans A1145 spores were germinated in liquid minimal medium at 37°C with shaking.
-
Germlings were harvested and washed with an osmotic stabilizer (e.g., 1.2 M MgSO₄).
-
The fungal cell walls were digested using a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum) in the osmotic stabilizer to generate protoplasts.
-
Purified plasmids (~5-10 µg) were added to the protoplast suspension with a PEG-CaCl₂ solution to facilitate DNA uptake.
-
Transformed protoplasts were plated on stabilized minimal medium lacking the specific nutrients corresponding to the auxotrophic markers on the plasmids (e.g., no uridine/uracil for pyrG selection). Plates were incubated for 3-5 days at 37°C to select for successful transformants.
-
-
Culture and Metabolite Extraction:
-
Positive transformants were grown in solid rice medium or liquid potato dextrose broth (PDB) for 7-14 days.
-
The culture was extracted exhaustively with an organic solvent (e.g., ethyl acetate).
-
The organic extract was dried in vacuo and the crude residue was dissolved in methanol for chemical analysis.
-
In Vivo Biotransformation Assay
This assay confirms the function of an enzyme by feeding its putative substrate to a fungal strain expressing only that enzyme.
-
Procedure:
-
A strain of A. nidulans expressing only the mollD (P450) gene was generated.
-
The depside precursors (compounds 1 and 2), previously isolated from the mollB-only expression strain, were added to the culture medium of the mollD-expressing strain.
-
The culture was incubated for an additional 3-5 days.
-
Metabolites were extracted and analyzed by HPLC-MS to detect the conversion of the depside substrates into the cyclized depsidone products (compounds 5 and 6). A successful conversion confirms the ether-forming function of MollD.
-
Chemical Analysis
-
High-Performance Liquid Chromatography (HPLC): Crude extracts were analyzed on a C18 column with a water/acetonitrile gradient to separate the metabolites. A photodiode array (PDA) detector was used to obtain UV-Vis spectra.
-
High-Resolution Mass Spectrometry (HR-ESI-MS): Used to determine the exact mass and molecular formula of the produced compounds, confirming their identity.
-
Nuclear Magnetic Resonance (NMR): Purified compounds were subjected to 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis to fully elucidate their chemical structures.
Workflow for P450 Function Elucidation
The logical flow for identifying and characterizing a P450 enzyme within a secondary metabolite biosynthetic pathway is outlined in the diagram below.
Caption: A generalized workflow for the functional characterization of a P450 enzyme.
Conclusion
The elucidation of the mollicellin biosynthetic pathway has revealed the critical role of the cytochrome P450 MollD as a bifunctional catalyst responsible for both depsidone core formation via ether linkage and subsequent C-8 hydroxylation.[3] This discovery not only provides fundamental insight into the biosynthesis of an important class of natural products but also presents new opportunities for synthetic biology and drug development. The detailed methodologies presented here, particularly the use of the Aspergillus nidulans heterologous expression system, serve as a robust framework for investigating other cryptic fungal biosynthetic gene clusters. By understanding and harnessing the power of versatile enzymes like MollD, researchers can move closer to producing novel, high-value molecules with enhanced therapeutic properties.
References
- 1. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus nidulans as a Heterologous Host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antarctic fungi produce pigment with antimicrobial and antiparasitic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic Manipulation and Transformation Methods for Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
Mollicellin H: A Technical Guide to its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of mollicellin H, a depsidone isolated from the endophytic fungus Chaetomium sp. The information presented herein is compiled from available scientific literature and is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.
Quantitative Antibacterial Spectrum of this compound
This compound has demonstrated notable antibacterial activity, primarily against Gram-positive bacteria, with a significant effect observed against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5] In contrast, studies have shown a lack of inhibitory activity against the tested Gram-negative bacteria.[1]
The quantitative antibacterial activity of this compound is summarized in the table below, presenting the 50% inhibitory concentration (IC₅₀) values.
| Bacterial Strain | Type | IC₅₀ (µg/mL) | Reference |
| Staphylococcus aureus ATCC29213 | Gram-positive | 5.14 | [1][2][3] |
| Staphylococcus aureus N50 (MRSA) | Gram-positive | 6.21 | [1][2][3] |
| Escherichia coli | Gram-negative | Inactive | [1] |
| Agrobacterium tumefaciens | Gram-negative | Inactive | [1] |
| Salmonella typhimurium | Gram-negative | Inactive | [1] |
| Pseudomonas lachrymans | Gram-negative | Inactive | [1] |
| Ralstonia solanacearum | Gram-negative | Inactive | [1] |
| Xanthomonas vesicatoria | Gram-negative | Inactive | [1] |
Experimental Protocols
The antibacterial activity of this compound was determined using a modified broth dilution test.[1] The following is a detailed methodology based on standard broth microdilution protocols.
Preparation of Bacterial Inoculum
-
Bacterial Culture: Streak the test bacterial strains onto Mueller-Hinton Agar (MHA) plates and incubate at 37°C for 18-24 hours.
-
Colony Suspension: Select 3-5 well-isolated colonies of the same morphological type from the agar plate.
-
Standardization: Transfer the selected colonies into a tube containing sterile saline (0.85% NaCl). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Final Inoculum Preparation: Dilute the standardized bacterial suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Broth Microdilution Assay
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate. The final concentrations should typically range from 0.125 to 128 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Controls:
-
Positive Control: Include wells containing the bacterial inoculum in MHB without any antibacterial agent.
-
Negative Control: Include wells containing MHB only.
-
Solvent Control: Include wells with the highest concentration of DMSO used in the dilutions to ensure it does not inhibit bacterial growth.
-
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of IC₅₀: After incubation, measure the optical density (OD) of each well at 600 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of this compound that inhibits 50% of the bacterial growth compared to the positive control.
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the antibacterial spectrum of this compound.
Mechanism of Action and Signaling Pathways
Currently, the precise mechanism of action by which this compound exerts its antibacterial effects has not been elucidated in the available scientific literature. Furthermore, there is no information regarding any specific bacterial signaling pathways that are affected by this compound. Further research is required to determine the molecular targets and cellular processes disrupted by this compound in susceptible bacteria.
References
- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. peerj.com [peerj.com]
The Cytotoxic Potential of Mollicellin H: A Technical Guide for Cancer Research Professionals
An In-depth Examination of the Anti-neoplastic Properties of a Fungal Depsidone
This technical guide provides a comprehensive overview of the current scientific understanding of the cytotoxic effects of mollicellin H, a depsidone isolated from endophytic fungi of the Chaetomium species, on cancer cells. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel anticancer therapeutics.
Introduction to this compound
This compound is a secondary metabolite belonging to the depsidone class of polyketides, which are known for their diverse and potent biological activities. Isolated from fungi of the genus Chaetomium, several mollicellins have demonstrated promising cytotoxic and antibacterial properties. This guide focuses specifically on the available data regarding the anticancer effects of this compound and outlines the experimental approaches required to further elucidate its therapeutic potential.
Quantitative Cytotoxicity Data
This compound has demonstrated potent cytotoxic activity against a variety of human cancer cell lines. The following table summarizes the available data on its half-maximal inhibitory concentrations (IC50). It is important to note that while several studies have reported its activity, specific IC50 values are not always publicly available in the abstracts of these publications.
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| KB | Human Oral Epidermoid Carcinoma | Data not available in abstract | [1] |
| HepG2 | Human Hepatocellular Carcinoma | Tested, but specific activity for this compound not detailed in abstract | [2][3] |
| HeLa | Human Cervical Carcinoma | Tested, but specific activity for this compound not detailed in abstract | [2][3] |
| BC1 | Not Specified | Tested, but specific IC50 not available in abstract | [4] |
| NCI-H187 | Human Small Cell Lung Cancer | Tested, but specific IC50 not available in abstract | [4] |
| Cholangiocarcinoma Cell Lines (five types) | Biliary Tract Cancer | Tested, but specific IC50 not available in abstract | [4] |
Elucidating the Mechanism of Action: A Proposed Experimental Workflow
The precise molecular mechanisms by which this compound exerts its cytotoxic effects have not yet been fully characterized. To guide further research, this section outlines a standard experimental workflow to investigate whether this compound induces apoptosis and to identify the signaling pathways involved.
References
Mollicellin H: A Technical Guide on its Potential as an Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mollicellin H, a depsidone isolated from the endophytic fungus Chaetetomium sp., has emerged as a promising candidate in the search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its antimicrobial efficacy, cytotoxic profile, and the experimental methodologies used in its evaluation. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.
Antimicrobial and Cytotoxic Activity of this compound
This compound has demonstrated significant inhibitory activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The following tables summarize the quantitative data from key studies.
Table 1: Antibacterial Activity of this compound
| Organism | Strain | Activity Metric | Value (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | IC₅₀ | 5.14 | [1][2][3][4] |
| Staphylococcus aureus (MRSA) | N50 | IC₅₀ | 6.21 | [1][2][3][4] |
| Staphylococcus aureus | ATCC 25923 | MIC | 16-64 | [5] |
| Staphylococcus aureus (MRSA) | ATCC 33591 | MIC | 32-128 | [5][6] |
| Staphylococcus aureus (MRSA) | ATCC 33592 | MIC | 32-128 | [5][6] |
| Staphylococcus aureus (MRSA) | ATCC 43300 | MIC | 32-128 | [5][6] |
| Staphylococcus aureus (Clinical Isolate) | SA1-3 | MIC | 32-128 | [5][6] |
| Pseudomonas aeruginosa | - | MIC | 64-128 | [5][6] |
IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Table 2: Cytotoxic Activity of this compound
| Cell Line | Cell Type | Activity Metric | Value (µg/mL) | Reference |
| HepG2 | Human Hepatocellular Carcinoma | IC₅₀ | 6.83 | [1] |
| HeLa | Human Cervical Cancer | IC₅₀ | >50 | [1] |
| KB | Human Oral Epidermoid Carcinoma | IC₅₀ | 10.64 µM | [6] |
Experimental Protocols
The following sections detail the general methodologies employed in the cited studies for evaluating the antimicrobial and cytotoxic activities of this compound. It is important to note that while the core methods are standard, specific parameters may have varied between studies and are not always exhaustively reported.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC₅₀) of an antimicrobial agent against a specific microorganism.
1. Preparation of Materials:
-
Microorganism: A fresh overnight culture of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Standardization: The bacterial suspension is adjusted to a specific turbidity, typically corresponding to a known concentration of colony-forming units per milliliter (CFU/mL), often by diluting to match a 0.5 McFarland standard.
-
This compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium to achieve a range of test concentrations.
-
96-Well Microtiter Plates: Sterile 96-well plates are used for the assay.
2. Assay Procedure:
-
Aliquots of the broth medium are dispensed into the wells of the microtiter plate.
-
The serially diluted this compound solutions are added to the wells, creating a concentration gradient across the plate.
-
The standardized bacterial inoculum is added to each well.
-
Control wells are included: a positive control (bacteria and medium, no compound) and a negative control (medium only).
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
3. Data Analysis:
-
After incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth.
-
For IC₅₀ determination, the optical density (OD) of each well is measured using a microplate reader. The percentage of growth inhibition is calculated for each concentration relative to the positive control. The IC₅₀ value is then determined by plotting the inhibition percentage against the log of the concentration and fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HepG2, HeLa) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated to allow the cells to adhere.
2. Compound Treatment:
-
A stock solution of this compound is prepared and serially diluted in the cell culture medium.
-
The old medium is removed from the wells, and the cells are treated with the various concentrations of this compound.
-
Control wells (cells with medium and solvent, but no compound) are included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, the medium is removed, and a fresh medium containing MTT solution is added to each well.
-
The plates are incubated for a few hours (e.g., 4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Measurement:
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
5. Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
The percentage of cell viability is calculated for each concentration relative to the control wells.
-
The IC₅₀ value is determined by plotting the percentage of viability against the log of the concentration and fitting the data to a dose-response curve.
Mechanism of Action
Currently, there is no published research detailing the specific mechanism of antimicrobial action for this compound. The molecular targets and signaling pathways affected by this compound remain to be elucidated. Further research is required to understand how this compound exerts its potent antibacterial effects against S. aureus.
Visualizations
Experimental Workflow for Fungal Endophyte-Derived Antimicrobial Discovery
Caption: General workflow for the discovery of antimicrobial compounds from fungal endophytes.
Logical Flow of Initial Antimicrobial Screening
Caption: Logical flow diagram for the initial screening and evaluation of a potential antimicrobial compound.
Conclusion and Future Directions
This compound exhibits potent antimicrobial activity against clinically relevant pathogens, notably MRSA, positioning it as a valuable lead compound for further investigation. The available data on its cytotoxicity suggest a degree of selectivity, although further studies against a broader range of human cell lines are warranted.
References
- 1. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 25b550616d.clvaw-cdnwnd.com [25b550616d.clvaw-cdnwnd.com]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Mollicellin H from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mollicellin H is a depsidone, a class of polyketide secondary metabolites produced by various fungi. It has garnered significant interest within the research and drug development communities due to its potent biological activities. Notably, this compound has demonstrated strong antibacterial efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as cytotoxic effects against several human cancer cell lines.[1][2] This document provides detailed protocols for the cultivation of the producing fungus, Chaetomium sp., and the subsequent isolation and purification of this compound.
Biological Activity of this compound
This compound's biological activity is a key driver for its isolation and study. Its inhibitory effects are particularly pronounced against pathogenic bacteria and cancer cells. The primary producing organism identified in the literature is the endophytic fungus Chaetomium sp. Eef-10, which was isolated from Eucalyptus exserta.[1][2]
Data Presentation: Biological Activity
| Compound | Biological Activity | Test Organism/Cell Line | IC₅₀ (µg/mL) | Reference |
| This compound | Antibacterial | Staphylococcus aureus ATCC29213 | 5.14 | [1][2] |
| This compound | Antibacterial | Staphylococcus aureus N50 (MRSA) | 6.21 | [1][2] |
| Mollicellin G | Cytotoxic | Human Hepatoma (HepG2) | 19.64 | [1] |
| Mollicellin G | Cytotoxic | Human Cervical Cancer (HeLa) | 13.97 | [1] |
Experimental Protocols
The following protocols outline a comprehensive workflow for the production, extraction, and purification of this compound from Chaetomium sp. culture.
Protocol 1: Fungal Cultivation (Solid-State Fermentation)
Solid-state fermentation is a common method for cultivating fungi for secondary metabolite production.
Materials:
-
Chaetomium sp. Eef-10 culture
-
Potato Dextrose Agar (PDA) plates
-
Rice solid medium (or other suitable solid substrate)
-
Sterile flasks or culture bags
-
Incubator
Procedure:
-
Activation of Fungal Culture: Activate the Chaetomium sp. Eef-10 from a glycerol stock by streaking onto a PDA plate. Incubate at 28°C until sufficient mycelial growth is observed.
-
Inoculum Preparation: From the actively growing PDA plate, excise small agar plugs of the fungal mycelium.
-
Inoculation of Solid Medium: Aseptically transfer the agar plugs to sterile flasks or bags containing the autoclaved rice solid medium.
-
Incubation: Incubate the solid cultures at 28°C for 2-4 weeks in the dark. The incubation period should be optimized for maximum secondary metabolite production.
Protocol 2: Extraction and Partitioning
This protocol details the extraction of crude secondary metabolites from the fungal biomass and subsequent liquid-liquid partitioning to separate compounds based on polarity.
Materials:
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Petroleum ether (or hexane)
-
Deionized water
-
Large flasks or beakers
-
Shaker
-
Vacuum filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Methanol Extraction:
-
Harvest the solid fermentation product and chop it into smaller pieces.
-
Submerge the fungal biomass in methanol (e.g., a 1:3 solid to solvent ratio, w/v).
-
Agitate the mixture on a shaker for at least 24 hours at room temperature.
-
Separate the methanol extract from the solid residue by vacuum filtration. Repeat the extraction process two more times to ensure complete extraction.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Resuspend the crude extract in a mixture of methanol and water (e.g., 90:10 v/v).
-
Transfer the aqueous methanol solution to a separatory funnel.
-
First, partition the extract against petroleum ether or hexane to remove non-polar compounds like lipids. Perform this partitioning step three times, collecting and saving the non-polar fractions for potential future analysis.
-
Next, partition the remaining aqueous methanol layer against ethyl acetate. This will extract medium-polarity compounds, including this compound. Repeat the ethyl acetate extraction three times.
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Concentrate the ethyl acetate fraction using a rotary evaporator to yield the crude depsidone-containing extract.
-
Protocol 3: Purification by Column Chromatography
This protocol outlines the initial purification of the crude extract using silica gel column chromatography.
Materials:
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Hexane
-
Ethyl acetate
-
Methanol
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing (Wet Method):
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading (Dry Method):
-
Adsorb the crude ethyl acetate extract onto a small amount of silica gel.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate). A final wash with methanol can be used to elute highly polar compounds.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the separation by running TLC on the collected fractions.
-
Combine fractions that show a similar TLC profile and contain the compound of interest (this compound).
-
Protocol 4: Final Purification by Preparative HPLC
For high-purity this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is recommended.
Materials:
-
Preparative HPLC system with a fraction collector
-
C18 preparative HPLC column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier)
Procedure:
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical C18 column to determine the optimal mobile phase conditions (e.g., a gradient of water and acetonitrile) for separating this compound from other compounds in the semi-purified fraction.
-
-
Scale-Up to Preparative Scale:
-
Transfer the method to the preparative C18 column, adjusting the flow rate and injection volume according to the column dimensions.
-
-
Purification:
-
Dissolve the semi-purified fraction from the column chromatography step in a suitable solvent (e.g., methanol).
-
Inject the sample onto the preparative HPLC system.
-
Collect the fractions corresponding to the peak of this compound.
-
-
Purity Analysis and Solvent Removal:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
-
Expected Yield
While the yield of secondary metabolites can vary significantly depending on the fungal strain, culture conditions, and extraction efficiency, a general expectation can be inferred from the literature. In a study isolating several depsidones from Chaetomium sp. Eef-10, the yield of a related compound, mollicellin I, was 3 mg from the total fermentation and extraction process.[3] This suggests that the expected yield of pure this compound would likely be in the milligram range from a standard laboratory-scale fermentation.
Visualizations
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for this compound Isolation.
Potential Antibacterial Mechanisms of Action
While the specific signaling pathways for this compound's antibacterial activity are not fully elucidated, general mechanisms for related fungal secondary metabolites have been proposed.
Caption: Potential Antibacterial Mechanisms.
References
Application Note & Protocol: Solid-State Fermentation for Mollicellin H Production
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the production of Mollicellin H, a depsidone with notable antibacterial activity, through solid-state fermentation (SSF) of the endophytic fungus Chaetomium sp. Eef-10. The protocol outlines the preparation of the fungal culture, optimization of fermentation parameters, extraction and purification of the target compound, and methods for quantification.
Introduction
This compound is a fungal secondary metabolite belonging to the depsidone class of polyketides. It has demonstrated significant antibacterial properties, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA)[1][2][3]. Solid-state fermentation (SSF) presents a promising and sustainable method for the production of such fungal metabolites, often resulting in higher yields compared to submerged fermentation[4]. This protocol details a comprehensive approach to producing this compound using SSF, from fungal strain cultivation to the purification and analysis of the final product. The endophytic fungus Chaetomium sp. Eef-10, isolated from Eucalyptus exserta, is a known producer of this compound[1][2].
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the solid-state fermentation, extraction, and analysis of this compound.
2.1. Fungal Strain and Culture Preparation
The primary organism for this protocol is Chaetomium sp. Eef-10. Alternatively, a genetically engineered strain of Aspergillus nidulans containing the mollicellin biosynthetic gene cluster from Ovatospora sp. SCSIO SY280D could be utilized[5].
-
2.1.1. Media Preparation: Prepare Potato Dextrose Agar (PDA) plates for routine culture maintenance. For inoculum preparation, a liquid medium such as Potato Dextrose Broth (PDB) can be used.
-
2.1.2. Inoculum Development:
-
Aseptically transfer a small agar plug of a mature Chaetomium sp. Eef-10 culture to a fresh PDA plate.
-
Incubate at 28°C for 7-10 days until the plate is fully covered with fungal mycelia.
-
For liquid inoculum, transfer 3-4 agar plugs into 100 mL of sterile PDB in a 250 mL Erlenmeyer flask.
-
Incubate at 28°C on a rotary shaker at 150 rpm for 5-7 days.
-
The resulting fungal biomass can be used as the inoculum. For spore suspension, flood the mature PDA plate with sterile distilled water containing 0.1% Tween 80 and gently scrape the surface to release spores. Adjust the spore concentration as needed.
-
2.2. Solid-State Fermentation (SSF)
-
2.2.1. Substrate Preparation:
-
Select a suitable solid substrate. Common choices for fungal SSF include rice bran, wheat bran, or a mixture of both[4][6]. Pearl barley has also been used for fungal solid cultures[7].
-
Weigh 50 g of the chosen substrate into a 500 mL Erlenmeyer flask.
-
Adjust the moisture content by adding a nutrient solution. The optimal moisture content for fungal SSF typically ranges from 40% to 70%[6][8][9][10]. Start with a 60% moisture level by adding 75 mL of the nutrient solution.
-
The nutrient solution can be a basal salt medium. A typical composition is (g/L): NaNO₃ 2.0, K₂HPO₄ 1.0, MgSO₄·7H₂O 0.5, KCl 0.5.
-
Mix thoroughly and sterilize by autoclaving at 121°C for 20 minutes[6].
-
-
2.2.2. Inoculation and Incubation:
-
After cooling the sterilized substrate to room temperature, inoculate with 5 mL of the prepared liquid inoculum or 1 x 10^7 spores per gram of dry substrate.
-
Mix the inoculum with the substrate under aseptic conditions.
-
Incubate the flasks at a controlled temperature, typically between 25°C and 30°C[6][8][10].
-
The incubation period can range from 7 to 21 days. The optimal duration should be determined experimentally[6][10].
-
2.3. Extraction of this compound
-
2.3.1. Solvent Extraction:
-
After the incubation period, add 200 mL of methanol to each flask containing the fermented solid substrate[3][6].
-
Agitate the flasks on a rotary shaker at 150 rpm for 24 hours to ensure thorough extraction.
-
Filter the mixture through cheesecloth or Whatman No. 1 filter paper to separate the solid residue from the liquid extract.
-
Repeat the extraction of the solid residue with another 100 mL of methanol to maximize the recovery of this compound.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
2.3.2. Liquid-Liquid Partitioning:
-
Resuspend the crude extract in 100 mL of distilled water.
-
Perform sequential liquid-liquid partitioning with an equal volume of petroleum ether followed by ethyl acetate[3].
-
The ethyl acetate fraction is expected to contain this compound.
-
Evaporate the ethyl acetate fraction to dryness to yield the semi-purified extract.
-
2.4. Purification and Quantification
-
2.4.1. Column Chromatography:
-
The semi-purified extract can be further purified using column chromatography. A common stationary phase is silica gel or Sephadex LH-20[7].
-
The choice of the mobile phase will depend on the polarity of the compounds in the extract. A gradient of hexane and ethyl acetate is often effective for separating compounds of intermediate polarity like this compound.
-
-
2.4.2. High-Performance Liquid Chromatography (HPLC):
-
2.4.3. Quantification by LC-MS/MS:
Data Presentation
The following tables summarize the key parameters and potential outcomes of the solid-state fermentation process for this compound production.
Table 1: Key Fermentation Parameters and Their Ranges for Optimization
| Parameter | Range to Investigate | Reference |
| Substrate | Rice Bran, Wheat Bran, Pearl Barley | [4][6][7] |
| Moisture Content (%) | 40 - 80 | [6][8][9][10] |
| Temperature (°C) | 25 - 35 | [6][8][10] |
| pH | 5.0 - 7.0 | [8][10] |
| Incubation Time (days) | 7 - 21 | [6][10] |
Table 2: Hypothetical Quantitative Data for Optimization of Fermentation Conditions
| Condition | Substrate | Moisture (%) | Temperature (°C) | Incubation (days) | This compound Yield (mg/g substrate) |
| 1 | Rice Bran | 60 | 28 | 14 | 1.2 |
| 2 | Wheat Bran | 60 | 28 | 14 | 0.8 |
| 3 | Rice Bran | 50 | 28 | 14 | 0.9 |
| 4 | Rice Bran | 70 | 28 | 14 | 1.5 |
| 5 | Rice Bran | 70 | 25 | 14 | 1.3 |
| 6 | Rice Bran | 70 | 30 | 14 | 1.1 |
| 7 | Rice Bran | 70 | 28 | 10 | 0.7 |
| 8 | Rice Bran | 70 | 28 | 18 | 1.6 |
Visualization of Workflows and Pathways
4.1. Experimental Workflow for this compound Production
Caption: Experimental workflow for this compound production.
4.2. Simplified Hypothetical Signaling Pathway for Fungal Secondary Metabolite Production
Caption: Simplified fungal secondary metabolite signaling pathway.
References
- 1. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioreactor design and implementation strategies for the cultivation of filamentous fungi and the production of fungal metabolites: from traditional methods to engineered systems | Université de Liège [popups.uliege.be]
- 5. Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jabonline.in [jabonline.in]
- 7. Isolation and Bioactivity of Secondary Metabolites from Solid Culture of the Fungus, Alternaria sonchi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of solid state fermentation conditions for the production of cellulase by Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of solid state fermentation conditions for the production of cellulase by Trichoderma reesei. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical methods for quantitation of prenylated flavonoids from hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical Methods for the Quantification of Histamine and Histamine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solvent Extraction of Fungal Secondary Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of secondary metabolites from fungal sources. The selection of an appropriate extraction method is critical for maximizing the yield and preserving the integrity of these often structurally complex and labile compounds. This document outlines and compares several widely used solvent extraction techniques, from traditional to modern, to guide researchers in choosing the most suitable method for their specific research goals.
Introduction to Fungal Secondary Metabolites and Extraction Principles
Fungi are a prolific source of a vast array of secondary metabolites, which are small molecules not essential for normal growth but crucial for ecological interactions, defense, and communication.[1] These compounds, including polyketides, non-ribosomal peptides, terpenes, and alkaloids, exhibit a wide range of bioactive properties, making them invaluable for drug discovery and development.[2]
The initial and most critical step in studying these metabolites is their efficient extraction from the fungal biomass or culture medium. The choice of extraction method and solvent system is paramount and depends on several factors, including the chemical nature of the target metabolite (polarity, thermal stability), the type of fungal material (mycelium, spores, culture filtrate), and the desired scale of extraction.
Comparative Analysis of Extraction Methods
The selection of an extraction technique involves a trade-off between efficiency, cost, time, and environmental impact. Below is a comparative summary of common solvent extraction methods.
Quantitative Data Summary
The following tables provide a comparative overview of different extraction methods based on data from various studies. It is important to note that direct comparisons can be challenging due to variations in fungal species, target metabolites, and experimental conditions across studies.
Table 1: Comparison of Extraction Yields for Fungal Secondary Metabolites
| Extraction Method | Fungal Source | Target Metabolite(s) | Solvent(s) | Yield | Reference |
| Maceration | Aspergillus sp. | Secalonic Acids | Chloroform | 149 mg ± 21 | |
| Maceration | Aspergillus sp. | Secalonic Acids | Ethyl Acetate | 144 mg ± 9 | |
| Soxhlet Extraction | Pleurotus ostreatus | General Metabolites | n-hexane | 0.83% | [3] |
| Soxhlet Extraction | Craterellus cornucopioides | General Metabolites | n-hexane | 3.38% | [3] |
| Ultrasound-Assisted Extraction (UAE) | Boletus bicolor | Polyphenols | 42% Ethanol | 13.69 ± 0.17 mg/g | [4] |
| Microwave-Assisted Extraction (MAE) | Agaricus blazei murrill | Phenolic Compounds | 60% Ethanol | Not specified, but highest efficiency | [5] |
| Supercritical Fluid Extraction (SFE) | Cordyceps sinensis | General Metabolites | Supercritical CO₂ with 1% ethanol | 0.75% (w/w) | |
| Supercritical Fluid Extraction (SFE) | Pleurotus sp. | General Metabolites | Supercritical CO₂ | 0.8% |
Table 2: Comparison of Extraction Time and Solvent Consumption
| Extraction Method | Typical Extraction Time | Typical Solvent Volume | Key Advantages | Key Disadvantages |
| Maceration | 24 - 72 hours | High | Simple, inexpensive, suitable for thermolabile compounds. | Time-consuming, large solvent consumption, potentially lower efficiency. |
| Soxhlet Extraction | 6 - 48 hours | Moderate (recycled) | Thorough extraction for compounds with limited solubility. | Time-consuming, potential thermal degradation of compounds. |
| Ultrasound-Assisted Extraction (UAE) | 10 - 60 minutes | Low to Moderate | Rapid, efficient, reduced solvent and energy consumption. | Potential for radical formation, equipment cost. |
| Microwave-Assisted Extraction (MAE) | 5 - 30 minutes | Low | Extremely rapid, high efficiency, reduced solvent use. | Requires microwave-transparent solvents, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | 30 minutes - 4 hours | Low (CO₂) | "Green" solvent, high purity extracts, tunable selectivity. | High initial equipment cost, best for non-polar to moderately polar compounds. |
Experimental Protocols
The following are detailed protocols for the key extraction methods discussed. Researchers should optimize these protocols based on their specific fungal strain and target metabolite.
Maceration Protocol
Maceration is a simple and widely used method that involves soaking the fungal material in a solvent at room temperature.
Materials:
-
Dried and powdered fungal biomass
-
Selected solvent (e.g., methanol, ethanol, ethyl acetate, chloroform)
-
Erlenmeyer flask or sealed container
-
Shaker or magnetic stirrer
-
Filtration apparatus (e.g., filter paper, vacuum filtration system)
-
Rotary evaporator
Procedure:
-
Weigh the desired amount of dried and powdered fungal biomass and place it in an Erlenmeyer flask.
-
Add the selected solvent to the flask, ensuring the biomass is fully submerged. A typical solid-to-solvent ratio is 1:10 to 1:20 (w/v).
-
Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature.
-
Allow the extraction to proceed for 24 to 72 hours.
-
After the extraction period, separate the extract from the solid residue by filtration.
-
The fungal residue can be re-extracted with fresh solvent to improve the yield.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Store the crude extract at 4°C for further analysis.
Soxhlet Extraction Protocol
Soxhlet extraction allows for the continuous extraction of a solid sample with a fresh portion of a distilled solvent, making it efficient for compounds with low solubility.
Materials:
-
Dried and powdered fungal biomass
-
Soxhlet extraction apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Cellulose extraction thimble
-
Heating mantle
-
Selected solvent (e.g., hexane, ethyl acetate, methanol)
-
Rotary evaporator
Procedure:
-
Place a known amount of dried and powdered fungal biomass into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the selected solvent to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.
-
Heat the solvent in the flask using a heating mantle. The solvent will vaporize, rise to the condenser, and drip back onto the sample in the thimble.
-
The extraction chamber will fill with the solvent until it reaches the top of the siphon tube, at which point the solvent and extracted compounds will be siphoned back into the round-bottom flask.
-
Allow this cycle to repeat for 6 to 48 hours, depending on the sample and solvent.
-
After extraction, cool the apparatus and carefully dismantle it.
-
Concentrate the solvent in the round-bottom flask using a rotary evaporator to obtain the crude extract.
-
Store the crude extract at 4°C.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent, which collapse and disrupt the fungal cell walls, enhancing mass transfer.
Materials:
-
Dried and powdered fungal biomass
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (e.g., beaker, flask)
-
Selected solvent
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a known amount of dried and powdered fungal biomass into the extraction vessel.
-
Add the selected solvent at a specific solid-to-solvent ratio (e.g., 1:20 w/v).
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Set the desired extraction temperature and time (typically 10-60 minutes). For example, for polyphenol extraction from Boletus bicolor, conditions of 40°C for 41 minutes have been reported.[4]
-
Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz).
-
After the extraction, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator.
-
Store the crude extract at 4°C.
Microwave-Assisted Extraction (MAE) Protocol
MAE uses microwave energy to heat the solvent and the sample, leading to rapid and efficient extraction.
Materials:
-
Dried and powdered fungal biomass
-
Microwave extraction system
-
Extraction vessel (microwave-safe)
-
Selected microwave-transparent solvent (e.g., ethanol, methanol, water)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a known amount of dried and powdered fungal biomass into the microwave-safe extraction vessel.
-
Add the selected solvent.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters, including temperature (e.g., 50-150°C), time (e.g., 5-30 minutes), and microwave power. For aflatoxin extraction, conditions of 80°C for 15 minutes with acetonitrile have been used.
-
After the extraction cycle, allow the vessel to cool to a safe temperature.
-
Filter the contents to separate the extract from the fungal residue.
-
Concentrate the solvent using a rotary evaporator.
-
Store the crude extract at 4°C.
Supercritical Fluid Extraction (SFE) Protocol
SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating pressure and temperature, the solvating power of the fluid can be tuned.
Materials:
-
Dried and powdered fungal biomass
-
Supercritical fluid extractor
-
High-purity CO₂
-
Co-solvent (e.g., ethanol, methanol) (optional)
-
Collection vial
Procedure:
-
Pack the dried and powdered fungal biomass into the extraction vessel.
-
Place the vessel into the SFE system.
-
Set the desired extraction parameters: pressure (e.g., 100-400 bar), temperature (e.g., 40-80°C), and CO₂ flow rate. For Cordyceps sinensis, parameters of 300-350 bar and 60°C have been reported.
-
If a co-solvent is used to increase the polarity of the supercritical fluid, set its flow rate (e.g., 1-10% of the CO₂ flow rate).
-
Start the extraction process. The supercritical CO₂ will pass through the sample, and the extracted metabolites will be collected in a collection vial after depressurization.
-
The extraction can be run for a set time (e.g., 30 minutes to 4 hours).
-
After extraction, the CO₂ is vented (or recycled), leaving a solvent-free crude extract.
-
Store the extract at 4°C.
Visualization of Experimental Workflow and Signaling Pathways
General Experimental Workflow for Fungal Secondary Metabolite Extraction
The following diagram illustrates a typical workflow for the extraction and initial analysis of fungal secondary metabolites.
Caption: General workflow for fungal secondary metabolite extraction.
Regulation of Secondary Metabolism by the Velvet Complex
The Velvet complex is a key regulator of secondary metabolism in many filamentous fungi, such as Aspergillus nidulans. Its activity is often modulated by environmental signals like light.
Caption: Light-dependent regulation of secondary metabolism by the Velvet complex.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous analysis of multiple mycotoxins in Alpinia oxyphylla...: Ingenta Connect [ingentaconnect.com]
- 4. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Different Extraction Solvents for Characterization of Antioxidant Potential and Polyphenolic Composition in Boletus edulis and Cantharellus cibarius Mushrooms from Romania - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structure Elucidation of Mollicellin H using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mollicellin H is a depsidone, a class of polyketide secondary metabolites produced by fungi, lichens, and some plants. Depsidones exhibit a wide range of biological activities, including antibacterial, antifungal, and cytotoxic properties, making them of significant interest in drug discovery and development. The accurate elucidation of their chemical structure is a critical step in understanding their structure-activity relationships and mechanism of action. This document provides a detailed guide to the structure elucidation of this compound using modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
Structure of this compound
The chemical structure of this compound has been established as a depsidone with the following molecular formula: C₂₁H₂₀O₆.
Data Presentation
While the definitive structure of this compound is known, comprehensive, publicly available experimental ¹H and ¹³C NMR data is scarce. The following tables are presented as a template for organizing and interpreting experimental data obtained for this compound. The expected chemical shift ranges are based on the known structure and typical values for depsidones.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| Data to be filled from experimental results | |||||
| Example: | ~6.5-8.0 | s, d, dd | - | 1H each | Aromatic protons |
| Example: | ~10.0-12.0 | s | - | 1H | Phenolic OH |
| Example: | ~5.0-5.5 | t | ~7.0 | 1H | Olefinic proton |
| Example: | ~3.3-3.5 | d | ~7.0 | 2H | Allylic CH₂ |
| Example: | ~1.7-1.8 | s | - | 6H | 2 x vinyl CH₃ |
| Example: | ~2.0-2.5 | s | - | 6H | 2 x aromatic CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | δ (ppm) | DEPT | Assignment |
| Data to be filled from experimental results | |||
| Example: | ~160-170 | C | Lactone C=O |
| Example: | ~140-160 | C | Aromatic C-O |
| Example: | ~110-140 | C, CH | Aromatic and Olefinic C, CH |
| Example: | ~100-110 | C | Aromatic C |
| Example: | ~20-30 | CH₂, CH₃ | Aliphatic CH₂, CH₃ |
| Example: | ~10-20 | CH₃ | Aromatic CH₃ |
Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data for this compound
| Ion | Calculated m/z | Observed m/z | Difference (ppm) | Molecular Formula |
| [M+H]⁺ | 385.1338 | Data to be filled | Data to be filled | C₂₁H₂₁O₆ |
| [M-H]⁻ | 383.1182 | Data to be filled | Data to be filled | C₂₁H₁₉O₆ |
| [M+Na]⁺ | 407.1158 | Data to be filled | Data to be filled | C₂₁H₂₀O₆Na |
Table 4: Key Mass Spectrometry Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss |
| Data to be filled from MS/MS experiment | ||
| Example: | [M+H-CH₃]⁺ | Loss of a methyl radical |
| Example: | [M+H-C₅H₈]⁺ | Loss of the prenyl side chain |
| Example: | [M+H-CO]⁺ | Loss of carbon monoxide |
| Example: | [M+H-H₂O]⁺ | Loss of water |
Experimental Protocols
Sample Preparation
-
Isolation and Purification: this compound is typically isolated from fungal cultures (e.g., Chaetomium mollicellum) by solvent extraction (e.g., with ethyl acetate or methanol) followed by chromatographic techniques such as column chromatography over silica gel and preparative high-performance liquid chromatography (HPLC).
-
NMR Sample Preparation:
-
Accurately weigh approximately 1-5 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or chloroform-d).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Mass Spectrometry Sample Preparation:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the LC-MS system (e.g., methanol/water with 0.1% formic acid).
-
NMR Spectroscopic Analysis
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
1D NMR Experiments:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse program zg30, 16-32 scans, relaxation delay (d1) of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR:
-
Acquire a standard proton-decoupled carbon spectrum.
-
Typical parameters: pulse program zgpg30, 1024 or more scans, relaxation delay (d1) of 2 seconds.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy):
-
Identifies proton-proton spin-spin couplings (³JHH).
-
Helps to establish connectivity between adjacent protons.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Correlates proton signals with their directly attached carbon atoms (¹JCH).
-
Essential for assigning carbon signals based on proton assignments.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).
-
Crucial for connecting different spin systems and elucidating the carbon skeleton, including quaternary carbons.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule.
-
High-Resolution Mass Spectrometry (HR-ESI-MS) Analysis
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled to a liquid chromatography system (LC-MS).
Analytical Conditions:
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over 10-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan MS and data-dependent MS/MS (or targeted MS/MS).
-
Collision Energy (for MS/MS): Ramped or fixed collision energy (e.g., 10-40 eV) to induce fragmentation.
-
Structure Elucidation Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for the structure elucidation of this compound and the key correlations expected from 2D NMR experiments.
Data Interpretation Steps:
-
Determine the Molecular Formula: The high-resolution mass spectrum provides the accurate mass of the molecular ion, from which the molecular formula can be determined. This is the first and most crucial step.
-
Identify Functional Groups and Proton/Carbon Environments:
-
Analyze the ¹H NMR spectrum to identify the number of different proton environments, their multiplicities (singlet, doublet, triplet, etc.), and their integrations.
-
Analyze the ¹³C NMR and DEPT spectra to determine the number of different carbon environments and classify them as quaternary (C), methine (CH), methylene (CH₂), or methyl (CH₃).
-
Look for characteristic chemical shifts indicative of aromatic rings, carbonyl groups (lactone), hydroxyl groups, and the prenyl side chain.
-
-
Establish Proton-Proton Connectivity: Use the COSY spectrum to connect protons that are coupled to each other, typically on adjacent carbons. This helps in building structural fragments.
-
Assign Carbon Signals: Use the HSQC spectrum to assign each carbon signal to its directly attached proton(s).
-
Assemble the Molecular Skeleton: The HMBC spectrum is key to connecting the fragments identified from the COSY and ¹H NMR spectra. Look for long-range correlations from protons to carbons two or three bonds away. This will allow the assembly of the entire carbon skeleton, including the placement of quaternary carbons and the connection of the two aromatic rings through the ether and ester linkages of the depsidone core.
-
Confirm the Structure and Determine Stereochemistry: The NOESY or ROESY spectrum will show through-space correlations between protons that are close to each other, which helps to confirm the final structure and determine the relative stereochemistry.
-
Analyze Mass Fragmentation: The MS/MS spectrum provides information about the fragmentation pattern of the molecule. The observed neutral losses can corroborate the presence of certain functional groups (e.g., loss of a methyl group, loss of the prenyl side chain). This serves as a final confirmation of the proposed structure.
Conclusion
The combined use of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry provides a powerful and definitive approach for the structure elucidation of this compound. By systematically applying the experimental protocols and data interpretation strategies outlined in these application notes, researchers can confidently determine the structure of this and related depsidones, which is a fundamental step in advancing their potential as therapeutic agents.
Application Notes and Protocols for the 1D and 2D NMR Spectral Analysis of Mollicellin H
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Mollicellin H is a depsidone, a class of fungal secondary metabolites known for their diverse and potent biological activities.[1] As a member of the mollicellin family isolated from the endophytic fungus Chaetomium sp., it has demonstrated significant antibacterial properties, making it a compound of interest in drug discovery and development.[1][2] Accurate structural elucidation is the cornerstone of understanding its mechanism of action and for any further synthetic or medicinal chemistry efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the complex chemical structure of natural products like this compound.[3][4]
This document provides a detailed guide to the 1D and 2D NMR spectral analysis of this compound. It includes tabulated spectral data, standardized experimental protocols for data acquisition, and graphical workflows to aid researchers in the structural characterization of this and similar natural products.
| Quantitative NMR Data for this compound
The structural assignment of this compound is based on a comprehensive analysis of its 1D (¹H and ¹³C) and 2D NMR spectra. The data, acquired in DMSO-d₆, is summarized below.
Table 1: ¹H (600 MHz) and ¹³C (150 MHz) NMR Data for this compound in DMSO-d₆
(Data sourced from Ouyang et al., 2018, Supplementary Information)[5]
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| 1 | 162.2 | - | - | - |
| 2 | 108.6 | 6.78, d (2.3) | C-1, C-3, C-4, C-12 | H-4 |
| 3 | 160.7 | - | - | - |
| 4 | 100.2 | 6.64, d (2.3) | C-2, C-3, C-5, C-12 | H-2 |
| 5 | 141.0 | - | - | - |
| 6 | 114.7 | - | - | - |
| 7 | 151.7 | - | - | - |
| 8 | 118.0 | - | - | - |
| 9 | 145.4 | - | - | - |
| 10 | 116.7 | 6.95, s | C-8, C-9, C-11, C-1' | - |
| 11 | 160.1 | - | - | - |
| 12 | 111.4 | - | - | - |
| 13 (3-OCH₃) | 56.4 | 3.86, s | C-3 | - |
| 14 (8-CH₃) | 16.5 | 2.21, s | C-7, C-8, C-9 | - |
| 1' | 133.5 | - | - | - |
| 2' | 125.1 | 6.13, s | C-1', C-3', C-4', C-5' | - |
| 3' | 140.9 | - | - | - |
| 4' | 110.1 | - | - | - |
| 5' | 151.3 | - | - | - |
| 6' (1'-CH₃) | 20.3 | 2.38, s | C-1', C-2', C-5' | - |
| 7' (4'-CH₃) | 9.0 | 2.05, s | C-3', C-4', C-5' | - |
| 3-OH | - | 10.98, s | - | - |
| 5'-OH | - | 9.54, s | - | - |
| Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR data for depsidones like this compound. These protocols are based on standard methodologies for natural product analysis.[3][6]
| Sample Preparation
-
Compound Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral analysis. Purity can be assessed by HPLC or ¹H NMR.
-
Sample Quantity: Weigh approximately 1-5 mg of the purified compound.
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample and has minimal signal overlap with the analyte.[3] DMSO-d₆ or Acetone-d₆ are common choices for this class of compounds.
-
Procedure:
-
Place the weighed sample into a clean, dry NMR tube.
-
Add approximately 0.5-0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Vortex the tube gently until the sample is completely dissolved. If necessary, use brief sonication.
-
The sample is now ready for NMR analysis.
-
| NMR Data Acquisition
These experiments are typically performed on a 400-600 MHz NMR spectrometer.[7]
-
1D ¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Temperature: 298 K.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16.
-
-
1D ¹³C NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, typically through 2-3 bonds.[8]
-
Pulse Program: cosygpqf.
-
Data Points: 2048 (F2) x 256-512 (F1).
-
Number of Scans: 2-8 per increment.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-4 bonds) proton-carbon (¹H-¹³C) correlations, which are critical for connecting different spin systems and assigning quaternary carbons.[8][10]
-
Pulse Program: hmbcgpndqf.
-
Spectral Width: ~12 ppm (F2, ¹H) x ~220 ppm (F1, ¹³C).
-
Long-Range Coupling Constant: Optimized for 8-10 Hz.
-
Number of Scans: 8-32 per increment.
-
| Visualized Workflows and Relationships
Diagrams created using Graphviz provide clear visual representations of the experimental process and the structural information derived from it.
| Experimental Workflow for Structure Elucidation
The following diagram outlines the logical flow from sample isolation to the final structural determination of this compound using NMR spectroscopy.
| Key 2D NMR Correlations for this compound
This diagram illustrates the critical long-range (HMBC) and through-bond (COSY) correlations that enable the assembly of the this compound structure. These correlations act as a logical map, connecting disparate parts of the molecule.
References
- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 4. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Dereplication of Fungal Metabolites by NMR-Based Compound Networking Using MADByTE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Molecular Formula Determination of Mollicellin H using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the accurate determination of the molecular formula of Mollicellin H, a depsidone isolated from Chaetomium species, utilizing High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The described methodology provides a robust framework for the characterization of novel natural products, a critical step in drug discovery and development. This document outlines the sample preparation, instrumentation, and data analysis workflow, and presents the expected quantitative data in a clear, tabular format.
Introduction
This compound is a polyketide metabolite produced by endophytic fungi of the genus Chaetomium.[1][2][3][4] Like other depsidones, it exhibits a range of biological activities, making it a compound of interest for pharmaceutical research.[3][4] Accurate determination of the molecular formula is a fundamental and crucial first step in the structural elucidation of any natural product. High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for this purpose, providing highly accurate mass measurements that allow for the confident assignment of elemental compositions.[5][6][7] Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of moderately polar and thermally labile molecules like this compound.[7][8] This application note provides a standardized protocol for the use of HR-ESI-MS to confirm the molecular formula of this compound.
Experimental Protocols
Sample Preparation
A pure, isolated sample of this compound is required for accurate analysis.
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of purified this compound and dissolve it in 1 mL of HPLC-grade methanol to create a stock solution of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with HPLC-grade methanol to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.
-
Solvent Considerations: Methanol is a suitable solvent for this compound and is compatible with ESI. Acetonitrile or a mixture of methanol and water with 0.1% formic acid can also be used to facilitate protonation in positive ion mode.
-
Filtration: Prior to injection, filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's fluidics.
HR-ESI-MS Instrumentation and Parameters
The following parameters are provided as a guideline and may require optimization based on the specific instrument used. The analysis should be performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
Table 1: HR-ESI-MS Instrument Parameters
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 100 - 120 °C |
| Desolvation Temperature | 250 - 350 °C |
| Cone Gas Flow | 20 - 50 L/hr |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Mass Analyzer | TOF or Orbitrap |
| Scan Range | m/z 100 - 1000 |
| Resolution | > 10,000 FWHM |
| Acquisition Mode | Full Scan |
| Calibration | External or internal calibration with a known standard (e.g., sodium formate) to ensure high mass accuracy. |
Data Presentation and Analysis
The primary objective of the HR-ESI-MS analysis is to obtain a high-resolution mass spectrum of this compound and compare the experimentally measured mass with the theoretical mass of the predicted molecular formula.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Adduct Ion | Theoretical m/z | Measured m/z | Mass Error (ppm) |
| [M+H]⁺ | 369.1333 | [Enter Measured Value] | [Calculate] |
| [M+Na]⁺ | 391.1152 | [Enter Measured Value] | [Calculate] |
Note: The theoretical m/z values are calculated based on the molecular formula of this compound, which is C₂₁H₂₀O₆.
The mass error, calculated in parts per million (ppm), is a critical indicator of the accuracy of the measurement and the confidence in the proposed molecular formula. A mass error of less than 5 ppm is generally considered acceptable for the confirmation of an elemental composition.
Workflow for Molecular Formula Determination
The logical workflow for determining the molecular formula of this compound using HR-ESI-MS is depicted in the following diagram.
Caption: Workflow for the determination of the molecular formula of this compound.
Conclusion
This application note provides a detailed and practical protocol for the determination of the molecular formula of this compound using HR-ESI-MS. By following the outlined procedures for sample preparation, instrument operation, and data analysis, researchers can confidently confirm the elemental composition of this and other similar natural products. The high accuracy and resolution of modern mass spectrometers make this technique an essential component of the natural product discovery and drug development pipeline. The successful application of this method provides the foundational data necessary for subsequent structural elucidation studies, such as NMR spectroscopy.
References
- 1. New Metabolites from Endophytic Fungus Chaetomium globosum CDW7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. The importance of mass spectrometric dereplication in fungal secondary metabolite analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for Determining the Antibacterial Activity of Mollicellin H
These application notes provide a detailed protocol for assessing the antibacterial activity of Mollicellin H, a depsidone isolated from the endophytic fungus Chaetomium sp. Eef-10. The protocols are intended for researchers, scientists, and drug development professionals investigating novel antimicrobial agents.
Introduction
This compound has demonstrated notable antibacterial activity, particularly against strains of Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA). This document outlines the necessary materials and procedures to quantify its inhibitory effects using standard microbiological assays.
Data Presentation
The antibacterial efficacy of this compound has been quantified using the broth microdilution method to determine the half-maximal inhibitory concentration (IC50). The following table summarizes the reported activity against various bacterial strains.
| Bacterial Strain | Type | IC50 (µg/mL) |
| Staphylococcus aureus ATCC29213 | Gram-positive | 5.14[1][2] |
| Staphylococcus aureus N50 (MRSA) | Gram-positive | 6.21[1][2] |
| Escherichia coli | Gram-negative | Inactive |
| Agrobacterium tumefaciens | Gram-negative | Inactive |
| Salmonella typhimurium | Gram-negative | Inactive |
| Pseudomonas lachrymans | Gram-negative | Inactive |
| Ralstonia solanacearum | Gram-negative | Inactive |
| Xanthomonas vesicatoria | Gram-negative | Inactive |
Experimental Protocols
Two standard methods are detailed below for assessing the antibacterial activity of this compound: Broth Microdilution Assay for determining the Minimum Inhibitory Concentration (MIC) and the Disk Diffusion Assay for preliminary screening.
Protocol 1: Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial cultures (e.g., S. aureus ATCC 29213, S. aureus N50)
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Positive control antibiotic (e.g., Vancomycin for S. aureus)
-
Negative control (broth with DMSO)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 1 mg/mL). Further dilutions should be made in sterile MHB.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first column of wells and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.
-
Controls:
-
Positive Control: A row with a known antibiotic.
-
Negative Control (Growth Control): A row with bacteria and broth (plus DMSO equivalent), but no this compound.
-
Sterility Control: A well with broth only.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: Disk Diffusion Assay
This method is a qualitative test to assess the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures
-
Sterile swabs
-
Forceps
-
Incubator (37°C)
-
Solvent for this compound (e.g., DMSO)
-
Positive control antibiotic disks
-
Blank disks (with solvent only) as a negative control
Procedure:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
-
Disk Application:
-
Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the agar plate using sterile forceps.
-
Gently press the disks to ensure complete contact with the agar.
-
Place a positive control antibiotic disk and a blank disk (with solvent only) on the plate.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to this compound.
Visualizations
Caption: Experimental workflow for antibacterial activity assays of this compound.
Caption: Hypothetical mechanisms of antibacterial action for natural compounds like this compound.
References
Application Note: Screening Mollicellin H Activity Using the Agar Well Diffusion Assay
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for screening the antimicrobial activity of Mollicellin H, a depsidone mycotoxin, using the agar well diffusion method. This assay is a reliable and widely used technique for preliminary in vitro evaluation of antimicrobial agents.[1][2][3]
Principle of the Method
The agar well diffusion assay is based on the principle that an antimicrobial agent, when placed in a well on an agar plate previously inoculated with a test microorganism, will diffuse into the medium.[2][3] This creates a concentration gradient of the agent. If the microorganism is susceptible to the agent, its growth will be inhibited in the area surrounding the well, resulting in a clear zone of inhibition. The diameter of this zone is proportional to the concentration of the agent and its antimicrobial efficacy.[3]
Background on this compound
This compound is a depsidone, a class of polyketide secondary metabolites produced by fungi, such as those from the Chaetomium genus.[4][5] Studies have shown that this compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[4][5][6] This makes it a compound of interest for further investigation as a potential therapeutic agent.
Materials and Reagents
-
Test Compound: this compound (dissolved in a suitable solvent, e.g., DMSO, methanol)
-
Test Microorganisms:
-
Culture Media:
-
Mueller-Hinton Agar (MHA) for bacteria
-
Potato Dextrose Agar (PDA) for fungi
-
Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB) for inoculum preparation
-
-
Sterile Equipment:
-
Petri dishes (90 mm or 100 mm)
-
Micropipettes and sterile tips
-
Sterile cork borer (6-8 mm diameter)
-
Sterile swabs
-
Laminar flow hood or biosafety cabinet
-
Incubator
-
-
Controls:
-
Positive Control: A known antibiotic with activity against the test microorganism (e.g., Vancomycin for MRSA, Penicillin for sensitive S. aureus).
-
Negative Control: The solvent used to dissolve this compound (e.g., sterile DMSO).
-
-
0.5 McFarland Turbidity Standard
Experimental Protocols
Protocol 1: Preparation of Microbial Inoculum
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.
-
Transfer the colonies into a tube containing 4-5 mL of sterile Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C for 2-6 hours until it achieves a turbidity equivalent to the 0.5 McFarland standard. This standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.
-
Adjust the turbidity of the suspension with sterile broth or saline as needed to match the 0.5 McFarland standard.
Protocol 2: Agar Well Diffusion Assay
-
Plate Inoculation: Dip a sterile cotton swab into the standardized microbial inoculum. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate in three different directions (rotating the plate approximately 60° each time) to ensure uniform growth.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar in a sterile environment.
-
Well Creation: Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plate using a sterile cork borer.[2] Remove the agar plugs carefully.
-
Sample Application: Pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into a designated well.[2]
-
Add the same volume of the positive control (standard antibiotic) and negative control (solvent) to separate wells on the same plate.
-
Prediffusion: Allow the plates to stand at room temperature for 1-2 hours to permit the diffusion of the compounds from the wells into the agar.[7]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using a caliper or ruler.
Data Presentation
Quantitative results should be recorded in a clear, tabular format. The experiment should be performed in triplicate to ensure reproducibility, and the results should be presented as mean ± standard deviation.
Table 1: Zone of Inhibition (mm) of this compound Against Test Microorganisms
| Test Compound | Concentration (µg/mL) | Zone of Inhibition (mm) vs. S. aureus (Mean ± SD) | Zone of Inhibition (mm) vs. MRSA (Mean ± SD) |
| This compound | 50 | 18 ± 1.0 | 16 ± 0.5 |
| 100 | 22 ± 0.8 | 20 ± 1.2 | |
| 200 | 26 ± 1.5 | 24 ± 1.0 | |
| Vancomycin (Positive Control) | 30 | 20 ± 1.0 | 19 ± 0.8 |
| DMSO (Negative Control) | N/A | 0 | 0 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow Diagram
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijarbs.com [ijarbs.com]
Application Notes and Protocols for Cytotoxicity Assay of Mollicellin H on HepG2 and HeLa Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cytotoxic effects of mollicellin H, a depsidone isolated from the endophytic fungus Chaetomium sp., on the human hepatocellular carcinoma (HepG2) and human cervical cancer (HeLa) cell lines. Detailed protocols for assessing cytotoxicity using a standard MTT assay are provided, along with data presentation and visualizations to guide experimental design and data interpretation.
Introduction
This compound is a member of the depsidone class of fungal metabolites, which have garnered interest for their diverse biological activities, including potential anticancer properties.[1] Understanding the cytotoxic profile of this compound against various cancer cell lines is a critical step in evaluating its therapeutic potential. This document outlines the methodology to quantify the cytotoxic effects of this compound on two widely used cancer cell lines, HepG2 and HeLa, and provides insights into the potential mechanism of action.
Data Presentation
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. The following table summarizes the reported IC50 values for this compound against HepG2 and HeLa cell lines.
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | HepG2 | 6.83[2] |
| This compound | HeLa | >50[2] |
Table 1: Cytotoxicity of this compound on HepG2 and HeLa cell lines.
Experimental Protocols
A common and reliable method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
MTT Cytotoxicity Assay Protocol
Materials:
-
HepG2 and HeLa cells
-
This compound (stock solution of known concentration)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well clear, flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Culture HepG2 and HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the MTT cytotoxicity assay.
Plausible Signaling Pathway for Depsidone-Induced Apoptosis
While the precise signaling pathway for this compound-induced cytotoxicity is not yet fully elucidated, studies on related depsidones suggest the induction of apoptosis through the intrinsic (mitochondrial) pathway.[2][3] A plausible mechanism involves the generation of reactive oxygen species (ROS), which can lead to the activation of caspases and ultimately, programmed cell death.
Caption: Plausible intrinsic apoptosis pathway induced by depsidones.
References
- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curdepsidone A Induces Intrinsic Apoptosis and Inhibits Protective Autophagy via the ROS/PI3K/AKT Signaling Pathway in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lichen secondary metabolites are responsible for induction of apoptosis in HT-29 and A2780 human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating the Cytotoxicity of Mollicellin H using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for assessing the cytotoxic effects of Mollicellin H on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely used colorimetric method to determine cell viability and proliferation.[1][2] It is based on the principle that metabolically active cells, specifically through mitochondrial dehydrogenases, can reduce the yellow tetrazolium salt MTT into a purple formazan product.[3][4] The quantity of this formazan, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[2] This protocol outlines the necessary reagents, step-by-step procedures, data analysis, and interpretation for evaluating the dose-dependent cytotoxic potential of this compound.
Principle of the MTT Assay
The MTT assay is a quantitative and reliable method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] The core of the assay lies in the enzymatic conversion of the water-soluble yellow MTT reagent to an insoluble purple formazan. This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[1][3] Therefore, only viable cells with active metabolism can facilitate this conversion.[3] Dead cells lose this ability. The resulting formazan crystals are solubilized using a suitable solvent, and the absorbance of the colored solution is measured with a spectrophotometer. A lower absorbance value compared to untreated control cells indicates a reduction in cell viability and metabolic activity, suggesting a cytotoxic effect of the tested compound.
Caption: Principle of the MTT assay within a viable cell.
Materials and Reagents
Equipment:
-
Laminar flow hood
-
37°C incubator with 5% CO₂
-
Inverted microscope
-
Microplate reader (capable of reading absorbance at 570 nm and 650 nm)
-
Multichannel pipette and sterile tips
-
Serological pipettes
-
Sterile 96-well flat-bottom plates
-
Sterile tubes (1.5 mL, 15 mL, 50 mL)
Reagents:
-
Cell Lines: Human cancer cell lines (e.g., HepG2 - human liver cancer, HeLa - human cervical cancer).[5][6]
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO) and stored at -20°C.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent (5 mg/mL):
-
Solubilization Solution:
-
Option 1 (SDS-HCl): 10% SDS in 0.01 M HCl.[7]
-
Option 2 (Acidic Isopropanol): 4 mM HCl, 0.1% NP40 in isopropanol.
-
-
Phosphate Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: For detaching adherent cells.
-
DMSO (Dimethyl sulfoxide): For preparing this compound stock and as a vehicle control.
Experimental Protocol
This protocol is designed for a 96-well plate format. It is crucial to include proper controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells treated with culture medium only.
-
Blank Control: Wells containing medium only (no cells) to subtract background absorbance.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step 1: Cell Seeding
-
Culture cells until they reach approximately 80% confluency.
-
Trypsinize adherent cells, collect, and count them using a hemocytometer or automated cell counter.
-
Dilute the cells in fresh culture medium to an optimal seeding density. This should be determined empirically for each cell line but typically ranges from 1 x 10³ to 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
Step 2: Cell Treatment with this compound
-
Prepare a series of dilutions of this compound in serum-free culture medium from your stock solution.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells. Include vehicle and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
Step 3: MTT Assay Procedure
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[2]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7] A purple precipitate should be visible under a microscope.
-
After incubation, add 100 µL of the Solubilization Solution to each well.[7]
-
Wrap the plate in foil and leave it at room temperature in the dark, often on an orbital shaker for at least 2-4 hours, or overnight in the incubator, to ensure complete dissolution of the formazan crystals.[2]
Step 4: Data Acquisition
-
Mix each sample by pipetting up and down to ensure homogeneity.[7]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to reduce background noise.
Step 5: Data Analysis
-
Correct Absorbance: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the untreated control cells using the following formula:
-
% Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Untreated Control) x 100
-
-
Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability. This value is determined by plotting a dose-response curve with % Viability on the Y-axis and the log of this compound concentration on the X-axis. The IC₅₀ can then be calculated from the resulting sigmoidal curve using regression analysis.[9]
Data Presentation and Interpretation
Quantitative data should be organized into tables for clarity and comparison.
Table 1: Reported Cytotoxicity of this compound This table summarizes existing data on the cytotoxic activity of this compound against different human cancer cell lines.
| Compound | Cell Line | Activity | IC₅₀ Value (µg/mL) | Reference |
| This compound | HepG2 (Liver Cancer) | Active | 6.83 | [5] |
| This compound | HeLa (Cervical Cancer) | Inactive | > 50 | [5] |
Table 2: Example Raw Absorbance Data (570 nm) This table illustrates hypothetical raw data from a single experiment after a 48-hour treatment.
| This compound (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Average |
| 0 (Untreated Control) | 1.152 | 1.188 | 1.170 | 1.170 |
| 0 (Vehicle Control) | 1.145 | 1.165 | 1.180 | 1.163 |
| 1.56 | 1.021 | 1.055 | 1.030 | 1.035 |
| 3.13 | 0.889 | 0.915 | 0.897 | 0.900 |
| 6.25 | 0.601 | 0.588 | 0.610 | 0.600 |
| 12.5 | 0.345 | 0.360 | 0.351 | 0.352 |
| 25 | 0.150 | 0.145 | 0.155 | 0.150 |
| 50 | 0.095 | 0.090 | 0.098 | 0.094 |
| Blank (Medium Only) | 0.085 | 0.088 | 0.086 | 0.086 |
Table 3: Calculated Percent Viability This table shows the calculated percent viability based on the hypothetical data in Table 2. (Corrected Absorbance = Average Absorbance - Blank Absorbance).
| This compound (µg/mL) | Average Absorbance | Corrected Absorbance | % Viability |
| 0 (Untreated Control) | 1.170 | 1.084 | 100.0% |
| 1.56 | 1.035 | 0.949 | 87.5% |
| 3.13 | 0.900 | 0.814 | 75.1% |
| 6.25 | 0.600 | 0.514 | 47.4% |
| 12.5 | 0.352 | 0.266 | 24.5% |
| 25 | 0.150 | 0.064 | 5.9% |
| 50 | 0.094 | 0.008 | 0.7% |
From this data, the IC₅₀ value is estimated to be slightly below 6.25 µg/mL, which aligns with the reported activity against HepG2 cells.[5] A low IC₅₀ value signifies high cytotoxic potency.
Potential Mechanism of Action: Signaling Pathway
While the precise signaling pathway for this compound-induced cytotoxicity requires further investigation, many cytotoxic compounds exert their effects by inducing apoptosis (programmed cell death). A common mechanism is the intrinsic or mitochondrial pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, which are the executioners of cell death.
Caption: A potential intrinsic apoptosis signaling pathway.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: In Vitro Screening of Mollicellin H against Staphylococcus aureus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like pneumonia, meningitis, and sepsis. The emergence of antibiotic-resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents. Mollicellin H, a depsidone isolated from the endophytic fungus Chaetomium sp., has demonstrated promising antibacterial activity against both methicillin-sensitive and methicillin-resistant strains of S. aureus. These application notes provide detailed protocols for the in vitro screening of this compound against S. aureus, including determination of minimum inhibitory and bactericidal concentrations, and assessment of its anti-biofilm activity.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound against various Staphylococcus aureus strains.
| Compound | Strain | Activity Measurement | Value | Reference |
| This compound | S. aureus ATCC29213 | IC₅₀ | 5.14 µg/mL | [1][2] |
| This compound | S. aureus N50 (MRSA) | IC₅₀ | 6.21 µg/mL | [1][2] |
| This compound | S. aureus and MRSA | MIC | 6.25 - 12.5 µg/mL | [2][3][4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the minimum concentration of this compound that inhibits the visible growth of S. aureus.
Materials:
-
This compound
-
Staphylococcus aureus strains (e.g., ATCC 29213, MRSA strains)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Resazurin solution (optional)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
-
Bacterial Inoculum Preparation: Culture S. aureus in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀). Alternatively, resazurin can be added to each well and incubated for 2-4 hours; a color change from blue to pink indicates bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed subsequently to the MIC assay to determine the minimum concentration of this compound that kills the bacteria.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Plating: Spread the aliquot onto an MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in no bacterial colony formation on the MHA plate, indicating a bactericidal effect.
Anti-Biofilm Activity Assay
This protocol assesses the ability of this compound to inhibit the formation of S. aureus biofilms.
Materials:
-
This compound
-
Staphylococcus aureus strains (known biofilm formers)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
Procedure:
-
Preparation of Test Plate: Prepare serial dilutions of this compound in TSB with 1% glucose in a 96-well plate, similar to the MIC protocol.
-
Inoculation: Add a diluted overnight culture of a biofilm-forming S. aureus strain to each well to a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Controls: Include a positive control (bacteria in TSB without this compound) and a negative control (TSB only).
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
Washing: Carefully discard the planktonic cells from the wells and wash the wells gently three times with phosphate-buffered saline (PBS) to remove non-adherent bacteria.
-
Fixation: Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.
-
Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water.
-
Solubilization: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stained biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at 570 nm (OD₅₇₀) using a microplate reader. The reduction in absorbance in the presence of this compound compared to the positive control indicates biofilm inhibition.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro screening of this compound against S. aureus.
While the precise molecular mechanism of this compound against S. aureus is not yet fully elucidated, the following diagram illustrates a generalized view of potential antibacterial mechanisms that could be investigated.
Putative Antibacterial Mechanisms
Caption: Potential antibacterial mechanisms of action for this compound.
References
- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mollicellins S-U, three new depsidones from Chaetomium brasiliense SD-596 with anti-MRSA activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mollicellins S-U, three new depsidones from <i>Chaetomium brasiliense</i> SD-596 with anti-MRSA activities - ProQuest [proquest.com]
Troubleshooting & Optimization
Technical Support Center: Mollicellin H Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of mollicellin H.
Frequently Asked Questions (FAQs)
Q1: What is a typical production yield for this compound in fungal fermentation?
Q2: What are the critical fermentation parameters to monitor for optimal this compound production?
A2: Key parameters to control during fermentation for secondary metabolite production in fungi like Chaetomium include pH, temperature, aeration, and agitation.[8][9][10][11] The optimal pH for the growth of Chaetomium globosum and production of other secondary metabolites has been observed to be around neutral pH.[12] Temperature also plays a significant role, with optimal production for some Chaetomium species noted around 32°C.[6] Aeration and agitation are critical for supplying sufficient dissolved oxygen and ensuring nutrient distribution, but excessive shear stress can negatively impact fungal morphology and productivity.
Q3: What are the main challenges in scaling up the purification of this compound?
A3: Scaling up the purification of a hydrophobic molecule like this compound from a complex fermentation broth presents several challenges. These include handling large volumes of solvents for extraction, potential for emulsion formation, and the need for scalable chromatography solutions.[13][14] Traditional lab-scale purification methods, such as silica gel chromatography and preparative HPLC, may not be economically viable or practical at an industrial scale.[1] Developing a robust and efficient downstream processing workflow is a critical step in the overall scale-up strategy.[15][16][17]
Q4: How stable is this compound, and what are the recommended storage conditions?
A4: Specific stability data for this compound is limited. However, for drug development purposes, stability testing is crucial.[18][19][20][21] Generally, the stability of a compound like this compound should be evaluated under various conditions of temperature, pH, and light exposure. For long-term storage, it is advisable to store the purified compound in a cool, dark, and dry place. Solutions of the compound should be prepared fresh, and if storage is necessary, they should be kept at low temperatures (e.g., -20°C) to minimize degradation.
Troubleshooting Guides
Low this compound Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Fungal Strain | - Screen different isolates or strains of the producing fungus for higher productivity.- Consider strain improvement through mutagenesis or genetic engineering. |
| Inadequate Fermentation Medium | - Optimize the carbon and nitrogen sources and their ratio in the fermentation medium.[22]- Evaluate the effect of trace elements and vitamins on production. |
| Incorrect pH | - Monitor and control the pH of the fermentation broth throughout the process. The optimal pH for Chaetomium globosum growth and production of other metabolites is often near neutral.[12]- Implement a pH control strategy using appropriate buffers or automated acid/base addition. |
| Improper Temperature | - Determine the optimal temperature for both fungal growth and this compound production. For some Chaetomium species, this has been found to be around 32°C.[6]- Ensure consistent temperature control in the bioreactor. |
| Poor Aeration/Agitation | - Optimize the aeration and agitation rates to ensure sufficient dissolved oxygen without causing excessive shear stress.[9][10][11][23]- Monitor fungal morphology; pellet formation can affect viscosity and mass transfer. |
| Product Degradation | - Analyze samples at different time points during fermentation to check for product degradation.- Investigate the stability of this compound under the fermentation conditions. |
Purification Difficulties
| Potential Cause | Troubleshooting Steps |
| Low Purity After Extraction | - Optimize the solvent system used for the initial extraction from the fermentation broth to improve selectivity for this compound.- Consider a multi-step extraction process with solvents of varying polarity. |
| Inefficient Chromatographic Separation | - For large-scale purification, explore alternatives to traditional silica gel chromatography, such as flash chromatography or industrial-scale HPLC.- Investigate different stationary and mobile phases to improve resolution. |
| Product Loss During Purification | - Evaluate each step of the purification process for product loss.- Optimize elution conditions in chromatography to ensure complete recovery of this compound from the column. |
| Co-elution of Impurities | - Employ orthogonal purification techniques that separate molecules based on different properties (e.g., size-exclusion chromatography followed by reverse-phase chromatography).- Use high-resolution analytical techniques like HPLC-MS to identify and characterize impurities.[24][25][26][27] |
Experimental Protocols
Key Experiment: Lab-Scale Fermentation of Chaetomium sp. for Mollicellin Production
This protocol is adapted from documented lab-scale fermentation of Chaetomium sp. for the production of various depsidones, including this compound.[1]
1. Culture Preparation:
-
Grow the Chaetomium sp. strain on potato dextrose agar (PDA) plates at 25°C for 5-7 days.
-
Inoculate a 500 mL Erlenmeyer flask containing 200 mL of potato dextrose broth (PDB) with agar plugs from the PDA plate.
-
Incubate the flask on a rotary shaker at 150 rpm and 25°C for 7 days to generate a liquid seed culture.
2. Solid-State Fermentation:
-
Add the liquid seed culture to a sterilized rice medium.
-
Incubate at 28°C for 60 days.
3. Extraction:
-
Extract the fermented rice medium with methanol (MeOH).
-
Partition the MeOH extract successively with petroleum ether and ethyl acetate (EtOAc).
4. Initial Purification:
-
Subject the EtOAc extract to column chromatography on silica gel, eluting with a gradient of petroleum ether-CH2Cl2 and CH2Cl2-MeOH to obtain fractions.
-
Further purify the fractions containing this compound using Sephadex LH-20 column chromatography and semi-preparative HPLC.
Visualizations
Caption: Experimental workflow for lab-scale production and purification of this compound.
Caption: Logical relationship of potential causes for low this compound yield.
References
- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Microparticle-enhanced Chaetomium globosum DX-THS3 β-d-glucuronidase production by controlled fungal morphology in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dialnet.unirioja.es [dialnet.unirioja.es]
- 9. Effect of aeration and agitation on the production of mycelial biomass and exopolysaccharides in an enthomopathogenic fungus Paecilomyces sinclairii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. commonfund.nih.gov [commonfund.nih.gov]
- 14. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Downstream processing (Chapter 9) - Basic Biotechnology [resolve.cambridge.org]
- 16. researchgate.net [researchgate.net]
- 17. Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect [celignis.com]
- 18. npra.gov.my [npra.gov.my]
- 19. asean.org [asean.org]
- 20. fda.gov.ph [fda.gov.ph]
- 21. database.ich.org [database.ich.org]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Analysis of methods for quantifying yeast cell concentration in complex lignocellulosic fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. agilent.com [agilent.com]
- 26. researchgate.net [researchgate.net]
- 27. Analytical Methods for Secondary Metabolite Detection | Springer Nature Experiments [experiments.springernature.com]
optimizing fermentation conditions for higher mollicellin H yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize fermentation conditions for higher yields of Mollicellin H from Chaetomium species.
Frequently Asked Questions (FAQs)
Q1: My Chaetomium culture is growing, but I'm detecting very low to no this compound. What are the initial parameters I should check?
A1: Low yield despite visible fungal growth often points to suboptimal conditions for secondary metabolism. Prioritize checking the following:
-
pH of the Medium: Chaetomium globosum exhibits optimal growth and secondary metabolite production at a neutral pH.[1][2] Verify that the initial pH of your solid or liquid medium is around 7.0.
-
Incubation Temperature: Temperature can significantly influence secondary metabolite production. While optimal growth for many Chaetomium species is between 25-35°C, some strains may produce specific metabolites in a narrower range (e.g., 20-25°C or around 32°C).[3][4][5] It is crucial to determine the optimal temperature for your specific strain.
-
Fermentation Time: The peak of this compound production may occur at a specific point in the fungal growth cycle. For some Chaetomium fermentations, maximal secondary metabolite production is observed after a specific number of days, after which the yield might decrease.[5][6] A time-course experiment is recommended to identify the optimal harvest time.
-
Media Composition: The type and complexity of the nutrient source are critical. Solid-state fermentation on substrates like rice has been shown to be effective for producing depsidones.[7][8] If using a liquid medium, ensure it contains a good balance of carbon and nitrogen sources.
Q2: What is the best type of fermentation to use for this compound production?
A2: Solid-state fermentation (SSF) is frequently cited for the production of secondary metabolites from Chaetomium species and is a good starting point.[6][9][10][11] SSF on rice or other grain-based substrates can mimic the natural growth conditions of the fungus and may lead to a different and potentially richer profile of secondary metabolites compared to liquid fermentation.[8]
Q3: How can I systematically optimize multiple fermentation parameters?
A3: A one-factor-at-a-time (OFAT) approach can be effective for initial screening.[5] For more comprehensive optimization of multiple interacting variables, statistical methods like Response Surface Methodology (RSM) are highly recommended. This approach allows for the evaluation of the effects of several factors simultaneously and their interactions.[12]
Q4: Can co-culturing with other microorganisms improve my this compound yield?
A4: Yes, co-culturing Chaetomium sp. with certain bacteria, such as Bacillus subtilis, on a solid rice medium has been shown to significantly increase the accumulation of secondary metabolites.[13] This technique can induce the expression of otherwise silent biosynthetic gene clusters.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| No or Poor Fungal Growth | Incorrect temperature or pH. | Verify that the incubation temperature is within the optimal range for your Chaetomium strain (typically 25-35°C) and that the medium pH is neutral. | [1][3][4] |
| Contamination of the culture. | Ensure aseptic techniques during inoculation. If contamination is observed, discard the culture and restart with a pure inoculum. | [14] | |
| Low moisture content in solid-state fermentation. | For SSF, an initial moisture content of 40-70% is often optimal. Adjust the amount of liquid added to your solid substrate. | [10][11] | |
| Good Growth, Low this compound Yield | Suboptimal temperature for secondary metabolism. | Perform a temperature screening experiment (e.g., 20°C, 25°C, 30°C, 32°C) to find the optimal temperature for this compound production, which may differ from the optimal growth temperature. | [3][5] |
| Incorrect pH. | Adjust the initial pH of the medium to neutral (around 7.0). Monitor the pH throughout the fermentation as fungal metabolism can alter it. | [1][2] | |
| Inappropriate media composition. | Experiment with different solid substrates (e.g., rice, wheat bran, oatmeal) or liquid media formulations. The choice of carbon and nitrogen sources can dramatically affect secondary metabolite profiles. | [7][8] | |
| Incorrect harvest time. | Conduct a time-course study, harvesting samples at different time points (e.g., days 5, 7, 10, 14, 21, 28) to determine the peak of this compound production. | [5][6] | |
| Inconsistent Yields Between Batches | Variation in inoculum size or age. | Standardize the inoculum preparation. Use a consistent amount of a spore suspension or a specific number of agar plugs from a culture of the same age for inoculation. | [9][10] |
| Inconsistent moisture content in SSF. | Precisely measure the amount of water and substrate to ensure a consistent initial moisture level in each batch. | [11] | |
| Fluctuations in incubator temperature or humidity. | Ensure your incubator provides a stable and uniform environment. | [15] | |
| Contamination During Fermentation | Non-sterile equipment or media. | Autoclave all media and fermentation vessels thoroughly. Maintain a sterile workflow during all manipulations. | [14] |
| Airborne contaminants. | Work in a laminar flow hood during inoculation and sampling. Ensure proper sealing of fermentation vessels. | [14] | |
| Mushy or Decomposed Solid Substrate | Excessive moisture. | Reduce the initial moisture content. Ensure there is adequate aeration to prevent anaerobic conditions that can lead to spoilage. | [16] |
| Fermentation temperature is too high. | High temperatures can favor the growth of spoilage microorganisms. Maintain the optimal temperature for your Chaetomium strain. | [16] |
Quantitative Data Summary
The following tables provide starting points for fermentation parameters based on studies of Chaetomium species. Optimal values for this compound production will need to be determined empirically.
Table 1: Effect of pH on Chaetomium globosum Growth and Secondary Metabolite Production
| pH | Relative Colony Diameter | Relative Chaetoglobosin C Production |
| 4.3 - 5.5 | Moderate | Low / Not Detected |
| 5.6 - 6.5 | Good | Low / Not Detected |
| ~ 7.0 | Optimal | Optimal |
| 7.1 - 9.4 | Good to Moderate | Low / Not Detected |
| (Data synthesized from studies on Chaetoglobosin C production, which may serve as a proxy for other secondary metabolites.)[1][2] |
Table 2: Temperature Optima for Growth of Various Chaetomium Strains
| Chaetomium Strain | Optimal Growth Temperature (°C) |
| C. ramosissimum | 35 |
| C. nozdrenkoae | 25-30 |
| C. elatum | 20-25 |
| C. globosum (isolate 1) | 30 |
| C. globosum (isolates 2-4) | 20 |
| C. globosum (for chrysin) | 32 |
| (This highlights the variability between species and even within a species, emphasizing the need for strain-specific optimization.)[3][5] |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Temperature for this compound Production in Solid-State Fermentation
-
Substrate Preparation: Weigh 50 g of rice into multiple 250 mL Erlenmeyer flasks. Add 25 mL of deionized water to achieve a 50% moisture content. Seal the flasks with cotton plugs and aluminum foil, then autoclave at 121°C for 20 minutes. Allow the flasks to cool to room temperature.
-
Inoculation: Prepare a spore suspension of your Chaetomium strain in sterile water. Inoculate each flask with 1 mL of the spore suspension under sterile conditions.
-
Incubation: Place the flasks in incubators set to different temperatures (e.g., 20°C, 25°C, 30°C, and 35°C).
-
Fermentation: Allow the fermentation to proceed for a set period (e.g., 14 days).
-
Extraction: After incubation, add 100 mL of ethyl acetate to each flask. Shake vigorously for 1 hour. Filter the mixture to separate the extract from the solid substrate.
-
Analysis: Evaporate the solvent from the extract. Redissolve the residue in a known volume of methanol. Analyze the concentration of this compound using HPLC or a similar quantitative method.
-
Evaluation: Compare the this compound yield at each temperature to determine the optimum.
Protocol 2: Preparation of Chaetomium Culture for Inoculation
-
Culture Growth: Grow the Chaetomium strain on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days, or until sporulation is observed.
-
Spore Suspension Preparation: Flood the surface of a mature PDA plate with 10 mL of sterile 0.1% Tween 80 solution. Gently scrape the surface with a sterile loop to dislodge the spores.
-
Spore Counting: Transfer the spore suspension to a sterile tube. Count the spore concentration using a hemocytometer.
-
Inoculum Standardization: Dilute the spore suspension with sterile water to a final concentration of 1 x 10^6 spores/mL. This standardized suspension can then be used to inoculate your fermentation media.
Visualizations
Caption: Experimental workflow for optimizing this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. inspq.qc.ca [inspq.qc.ca]
- 5. mdpi.com [mdpi.com]
- 6. "Solid-state fermentation of spent grains into fungal single- cell prot" by Amor G. Lumanglas [ukdr.uplb.edu.ph]
- 7. znaturforsch.com [znaturforsch.com]
- 8. Evaluation of culture media for the production of secondary metabolites in a natural products screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eudl.eu [eudl.eu]
- 10. researchgate.net [researchgate.net]
- 11. jabonline.in [jabonline.in]
- 12. repositorio.usp.br [repositorio.usp.br]
- 13. researchgate.net [researchgate.net]
- 14. Handling fermenters and troubleshooting | PPTX [slideshare.net]
- 15. Effects of nutrients, temperature and relative humidity on germination and longevity of the ascospores of Chaetomium thermophile var. coprophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
improving the solubility of mollicellin H for bioassays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with mollicellin H, focusing on challenges related to its solubility for bioassays.
Troubleshooting Guide
Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What should I do?
A1: this compound is a hydrophobic compound with low aqueous solubility.[1] Direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first dissolve the compound in an organic solvent to create a stock solution, which is then diluted into the final assay medium.
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and may still not prevent precipitation.[2]
-
Use a Co-solvent: Instead of 100% DMSO, try a mixture of solvents for your stock solution. A 1:1 mixture of DMSO and water or other water-miscible organic solvents like ethanol or methanol can sometimes improve solubility upon dilution.[2][3]
-
Serial Dilutions: Perform serial dilutions of your stock solution in the assay medium. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out of solution.
-
Warming the Solvent: Gently warming the solvent (e.g., in an incubator) before dissolving the compound can sometimes help, but be cautious of the thermal stability of this compound.[3]
-
Sonication: Sonication can help to break down aggregates and improve dissolution.[4]
Q3: I am concerned about the toxicity of the solvent in my cell-based assay. What are my options?
A3: Solvent toxicity is a critical consideration. Here's how to address it:
-
Minimize Final Solvent Concentration: As a general rule, keep the final concentration of any organic solvent in your cell culture medium below 1%, and ideally below 0.5%, to minimize cytotoxic effects.[2]
-
Solvent Tolerance Curve: It is crucial to perform a solvent tolerance experiment with your specific cell line to determine the maximum concentration of the solvent that does not affect cell viability or the assay endpoint.
-
Alternative Solvents: While DMSO is common, other solvents like ethanol, methanol, or polyethylene glycol (PEG) can be considered.[5][6] Their suitability and toxicity must be evaluated for your specific assay.
-
Solvent Control: Always include a vehicle control in your experiments. This is the assay medium containing the same final concentration of the solvent used to dissolve the test compound. This allows you to differentiate between the effect of the compound and the effect of the solvent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a depsidone, a class of polyphenolic compounds.[1][7] Its chemical structure makes it hydrophobic, leading to poor solubility in water (estimated at 0.012 g/L).[1] This low aqueous solubility can complicate its use in biological assays, which are typically conducted in aqueous environments.
Q2: What are the known biological activities of this compound?
A2: this compound has been shown to exhibit several biological activities, including antibacterial, cytotoxic, and antioxidant effects.[8][9][10] For instance, it has demonstrated notable activity against Staphylococcus aureus and cytotoxic effects against certain cancer cell lines.[9][11][12]
Q3: What solvents are recommended for creating a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds for bioassays.[2][5] Other potential solvents include ethanol, methanol, and dimethylformamide (DMF).[2][5] The choice of solvent will depend on the specific requirements of the bioassay and the tolerance of the biological system to the solvent.
Q4: How should I store my this compound stock solution?
A4: To minimize degradation and prevent precipitation, stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀O₆ | [7] |
| Molecular Weight | 368.4 g/mol | [7] |
| Water Solubility | 0.012 g/L (Predicted) | [1] |
| logP | 4.11 - 5.47 (Predicted) | [1] |
| Class | Depsidone | [1][7] |
Table 2: Common Solvents for Hydrophobic Compounds in Bioassays
| Solvent | Typical Starting Concentration for Stock | Maximum Tolerated Concentration in Cell Culture (General Guideline) | Notes |
| Dimethyl sulfoxide (DMSO) | 10-30 mM | < 1% (ideally < 0.5%) | Most common, but can have biological effects.[2][5] |
| Ethanol | Variable | < 1% | Can be cytotoxic at higher concentrations. |
| Methanol | Variable | < 1% | Can be cytotoxic at higher concentrations.[6] |
| Polyethylene Glycol (PEG-400) | Variable | Variable (cell line dependent) | Can also act as a carrier to improve solubility.[6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or other selected organic solvent) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes to aid dissolution. If necessary, gentle warming (e.g., to 37°C) or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Dilution of this compound for a Cell-Based Bioassay
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Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the cell culture medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could make a 1:100 intermediate dilution to 100 µM. This helps to minimize the shock of high solvent concentration to the final culture.
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Final Dilution: Add the required volume of the stock or intermediate dilution to the final assay volume in the cell culture plate. Ensure the final solvent concentration is below the predetermined toxicity level for your cell line. For example, to achieve a 10 µM final concentration from a 10 mM stock with a final solvent concentration of 0.1%, you would add 1 µL of the stock to 1 mL of the final assay medium.
-
Mixing: Mix gently by pipetting or swirling the plate.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the pure solvent (e.g., DMSO) to the assay medium as was used for the test compound.
Visualizations
Caption: Workflow for dissolving this compound for bioassays.
References
- 1. Showing Compound this compound (FDB011372) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C21H20O6 | CID 153009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield of Secondary Metabolites from Chaetomium sp.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the common challenge of low secondary metabolite yields from Chaetomium sp.. This guide offers detailed, question-and-answer-based troubleshooting, frequently asked questions, quantitative data summaries, step-by-step experimental protocols, and visual workflows to enhance your research and development efforts.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with Chaetomium sp. and provides actionable solutions.
Question 1: My Chaetomium sp. culture is growing well, but the yield of my target secondary metabolite is consistently low or undetectable. What are the initial steps I should take?
Answer:
Low yield despite good growth is a common issue. The initial approach should focus on optimizing the culture conditions, a strategy often referred to as the "One Strain, Many Compounds" (OSMAC) approach. The biosynthetic pathways of fungi are highly sensitive to their environment. Modifying the culture parameters can trigger the expression of otherwise silent or lowly expressed gene clusters.
Initial Troubleshooting Steps:
-
Vary Culture Media: Systematically test different liquid and solid media. The composition of the medium, particularly the carbon and nitrogen sources, can dramatically influence secondary metabolite production.
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Optimize Physical Parameters: Experiment with different temperatures, pH levels, and aeration rates (for liquid cultures). These parameters regulate enzymatic activity within the biosynthetic pathways.
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Adjust Incubation Time: Perform a time-course study to identify the optimal incubation period for the production of your target metabolite. Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase.
Question 2: I have tried optimizing the culture conditions (OSMAC approach), but the yield of my secondary metabolite remains suboptimal. What is the next strategy I should consider?
Answer:
If the OSMAC approach does not yield satisfactory results, the next logical step is to explore microbial interaction through co-cultivation . Mimicking the natural competitive environment of Chaetomium sp. by introducing another microorganism can induce the production of defense-related secondary metabolites.
Recommended Co-culture Strategy:
-
Co-culture with Bacillus subtilis: This bacterium is known to elicit a strong metabolic response in Chaetomium sp. Co-culturing on a solid rice medium has been shown to significantly increase the accumulation of constitutively present metabolites and even induce the production of novel compounds.[1][2]
Question 3: Co-cultivation improved the yield, but I am looking for a more targeted approach to activate specific biosynthetic pathways. Are there chemical methods to achieve this?
Answer:
Yes, epigenetic modification is a powerful tool to chemically induce the expression of silent or under-expressed biosynthetic gene clusters. Many of these gene clusters are located in heterochromatin regions of the chromosome, which are transcriptionally silent. Epigenetic modifiers can alter the chromatin structure, making these genes accessible for transcription.
Recommended Epigenetic Modifiers:
-
Suberoylanilide Hydroxamic Acid (SAHA): A histone deacetylase (HDAC) inhibitor that promotes histone acetylation, leading to a more open chromatin structure.
-
5-Azacytidine: A DNA methyltransferase (DNMT) inhibitor that prevents DNA methylation, a key mechanism in gene silencing.
Treatment of Chaetomium sp. with these modifiers has been shown to enhance the accumulation of specific secondary metabolites.
Question 4: I am interested in inducing a stress response to boost secondary metabolite production without genetic modification. What methods are available?
Answer:
Elicitation is the strategy of inducing a stress response in the fungus using external chemical or physical stimuli. This mimics natural challenges and can trigger the upregulation of secondary metabolite biosynthesis as a defense mechanism.
Recommended Elicitation Strategies:
-
Biotic Elicitors:
-
Yeast Extract: A common biotic elicitor that can stimulate the production of various secondary metabolites.
-
-
Abiotic Elicitors:
-
Heavy Metals (e.g., CdCl₂): Inducing heavy metal stress can enhance the production of certain secondary metabolites.
-
UV Radiation: Exposure to UV radiation can also trigger a stress response and increase metabolite yield.
-
These strategies have been successfully used to enhance the production of compounds like chrysin in Chaetomium globosum.[3]
Question 5: My attempts to improve yield through culture optimization and chemical induction have had limited success. Are there more advanced, targeted methods available?
Answer:
When other methods fall short, genetic engineering offers a highly targeted and potent approach to increase the production of specific secondary metabolites. This involves the direct manipulation of the fungal genome to enhance biosynthetic pathways or remove regulatory bottlenecks.
Recommended Genetic Engineering Strategies:
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Knockout of Repressor Genes: Deleting genes that encode for repressor proteins or enzymes that negatively regulate a biosynthetic pathway can lead to a significant increase in product yield. For example, knocking out a histone deacetylase (HDAC) gene can activate silent biosynthetic gene clusters.[4]
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Overexpression of Pathway Genes: Increasing the expression of key enzymes or transporters within a biosynthetic pathway can boost the overall flux towards the final product. For instance, overexpressing a major facilitator superfamily (MFS) transporter gene (e.g., CgMfs1 in C. globosum) can enhance the secretion and overall yield of a specific metabolite.
Frequently Asked Questions (FAQs)
Q1: What are secondary metabolites and why are they often produced in low quantities?
A1: Secondary metabolites are organic compounds produced by organisms that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they often play roles in defense, competition, and signaling. Their production is tightly regulated and often only triggered under specific environmental conditions or developmental stages, which is why they are frequently produced in low amounts under standard laboratory culture conditions.
Q2: What is the "One Strain, Many Compounds" (OSMAC) approach?
A2: The OSMAC approach is a systematic method to induce the production of a wider range of secondary metabolites from a single microbial strain by varying the cultivation parameters. This includes changing the media composition (carbon and nitrogen sources, trace elements), physical parameters (temperature, pH, aeration), and culture format (solid vs. liquid culture).
Q3: How does co-cultivation induce secondary metabolite production?
A3: Co-cultivation mimics the natural microbial competition that fungi experience in their native habitats. The presence of another microorganism, such as a bacterium, can trigger the fungus to produce secondary metabolites as a defense mechanism (antibiotics) or as signaling molecules. This interaction can activate "silent" or weakly expressed biosynthetic gene clusters.[1]
Q4: What is the mechanism behind epigenetic modification for enhancing secondary metabolite yield?
A4: Many biosynthetic gene clusters for secondary metabolites are located in tightly packed regions of chromatin called heterochromatin, which makes them inaccessible for transcription. Epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors and DNA methyltransferase (DNMT) inhibitors, can remodel the chromatin structure. HDAC inhibitors increase histone acetylation, leading to a more "open" chromatin state, while DNMT inhibitors prevent the methylation of DNA, which is a signal for gene silencing. Both mechanisms can lead to the activation of previously silent gene clusters.
Q5: Is there a risk that these yield-enhancement strategies could alter the chemical structure of my target metabolite?
A5: While the primary goal is to increase the quantity of the known metabolite, it is possible that some strategies, particularly co-culture and epigenetic modification, could induce the production of new, related compounds or derivatives. Therefore, it is crucial to perform thorough chemical analysis (e.g., using LC-MS) to confirm the identity and purity of the target compound after applying these methods.
Quantitative Data Summary
The following tables summarize the quantitative improvements in secondary metabolite yields from Chaetomium sp. using various enhancement strategies reported in the literature.
Table 1: Yield Improvement through Co-culture
| Chaetomium sp. Strain | Co-culture Partner | Target Metabolites | Fold Increase in Yield | Reference |
| Endophytic Chaetomium sp. | Bacillus subtilis | 3- and 4-hydroxybenzoic acid methyl esters | Up to 8.3-fold | [1][2] |
Table 2: Yield Improvement through a Combined Strategy (Optimization and Elicitation)
| Chaetomium sp. Strain | Target Metabolite | Combined Strategies | Fold Increase in Yield | Reference |
| Chaetomium globosum | Chrysin | Optimization of fermentation parameters, precursor feeding, and elicitation | 97-fold | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: OSMAC (One Strain, Many Compounds) Approach
-
Media Preparation: Prepare a variety of solid and liquid culture media with different carbon and nitrogen sources. Examples include Potato Dextrose Agar/Broth (PDA/PDB), Czapek's Dox Agar/Broth, Yeast Extract Sucrose (YES) medium, and Oatmeal Agar.
-
Inoculation: Inoculate each medium with a fresh culture of Chaetomium sp. (e.g., a mycelial plug from a pre-culture plate).
-
Incubation: Incubate the cultures under a range of different temperatures (e.g., 20°C, 25°C, 30°C) and pH conditions (e.g., pH 5, 6, 7). For liquid cultures, also test different agitation speeds (e.g., 100 rpm, 150 rpm, 200 rpm).
-
Time-Course Sampling: For each condition, set up multiple replicates to be harvested at different time points (e.g., 7, 14, 21, and 28 days).
-
Extraction: At each time point, harvest the entire culture (mycelium and medium). For liquid cultures, separate the mycelium from the broth. Extract the secondary metabolites from both the mycelium and the medium using an appropriate organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the crude extracts using analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to compare the metabolic profiles and quantify the yield of the target metabolite.
Protocol 2: Co-culture of Chaetomium sp. with Bacillus subtilis
-
Media Preparation: Prepare a solid rice medium in Erlenmeyer flasks (e.g., 50g of rice and 60mL of distilled water per 1L flask) and autoclave.
-
Bacterial Inoculation: Inoculate the sterile rice medium with a culture of Bacillus subtilis. Incubate at 37°C for 4 days to allow for bacterial growth.
-
Fungal Inoculation: After the initial bacterial incubation, introduce Chaetomium sp. into the flasks (e.g., by adding agar plugs from a mature culture).
-
Co-incubation: Incubate the co-cultures at room temperature for 14-21 days.
-
Extraction: After incubation, extract the entire solid culture with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Concentrate the extract and analyze the metabolic profile using HPLC and/or LC-MS to identify and quantify the produced secondary metabolites. Compare the results with axenic cultures of Chaetomium sp. and B. subtilis grown under the same conditions.[2]
Protocol 3: Epigenetic Modification with SAHA and 5-Azacytidine
-
Culture Preparation: Inoculate Chaetomium sp. in a suitable liquid medium (e.g., PDB) and grow for a few days to establish a mycelial culture.
-
Modifier Addition: Prepare stock solutions of SAHA (in DMSO) and 5-Azacytidine (in water or DMSO). Add the epigenetic modifiers to the fungal cultures to achieve the desired final concentration (e.g., 10-100 µM). Include a solvent control (DMSO or water alone).
-
Incubation: Continue the incubation of the treated cultures for an additional 7-14 days.
-
Extraction: Harvest the cultures and extract the secondary metabolites from the mycelium and broth using an organic solvent.
-
Analysis: Analyze the extracts by HPLC or LC-MS to assess the changes in the metabolic profile and the yield of the target compounds compared to the untreated control.
Protocol 4: Elicitation with Yeast Extract
-
Culture Preparation: Grow Chaetomium sp. in a liquid medium until it reaches the mid-logarithmic growth phase.
-
Elicitor Preparation: Prepare a stock solution of yeast extract in water and sterilize by filtration.
-
Elicitation: Add the yeast extract solution to the fungal culture to a final concentration of, for example, 0.1-1% (w/v).
-
Incubation: Continue to incubate the cultures for an additional 24-72 hours.
-
Extraction and Analysis: Harvest the cultures, extract the secondary metabolites, and analyze the yield of the target compound as described in the previous protocols.
Visualizations
Experimental Workflow for Enhancing Secondary Metabolite Production
References
troubleshooting NMR signal overlap in mollicellin H structure elucidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering NMR signal overlap during the structure elucidation of mollicellin H.
Troubleshooting Guides & FAQs
This section addresses specific issues of signal overlap in the NMR spectra of this compound.
Question 1: The aromatic proton signals in the ¹H NMR spectrum are crowded and difficult to assign individually. How can I resolve these overlapping signals?
Answer:
Signal crowding in the aromatic region is common for polycyclic compounds like this compound. To resolve these signals, a combination of 2D NMR experiments is highly recommended:
-
COSY (Correlation Spectroscopy): This experiment will reveal which aromatic protons are coupled to each other (typically ortho- and meta-couplings). This helps in tracing out the spin systems within the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): By correlating each proton to its directly attached carbon, you can leverage the greater chemical shift dispersion of the ¹³C spectrum to resolve the overlapping proton signals.[1] Even if proton signals overlap, their corresponding carbon signals in the HSQC spectrum may be well-separated.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons and for confirming the connectivity between different fragments of the molecule, further aiding in the assignment of the aromatic protons based on their long-range couplings to nearby carbons.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other. This can be particularly useful for confirming assignments by observing NOEs between aromatic protons and nearby methyl or methylene groups.
Question 2: I am having trouble distinguishing the methyl signals from the prenyl group and the methyl groups on the aromatic rings due to potential overlap. What is the best approach to assign these correctly?
Answer:
Differentiating between the various methyl signals is critical for the complete structure elucidation of this compound. The following steps will aid in their unambiguous assignment:
-
HSQC: This is the first and most crucial step. The HSQC spectrum will show a correlation for each methyl proton signal to its corresponding methyl carbon. The distinct ¹³C chemical shifts of the aromatic methyl carbons versus the prenyl methyl carbons will allow for their clear differentiation.
-
HMBC: This experiment is essential for confirming the placement of each methyl group.
-
The aromatic methyl protons should show HMBC correlations to the quaternary and protonated carbons of their respective aromatic rings.
-
The methyl protons of the prenyl group will show characteristic HMBC correlations to the olefinic carbons and the methylene carbon within the prenyl side chain.
-
-
NOESY/ROESY: These experiments can provide final confirmation. For example, you would expect to see NOE correlations between an aromatic methyl group and its neighboring aromatic proton. Similarly, NOEs would be expected between the protons of the prenyl group.
Question 3: The methylene protons of the prenyl group are overlapping with other signals in the aliphatic region of the ¹H NMR spectrum. How can I confirm their assignment?
Answer:
Signal overlap in the aliphatic region can be resolved using a combination of 2D NMR techniques:
-
HSQC: This experiment will identify the carbon atom attached to the overlapping methylene protons. The characteristic chemical shift of a methylene carbon in a prenyl group will help to confirm its identity.
-
COSY: The methylene protons of the prenyl group will show a COSY correlation to the olefinic proton of the prenyl side chain. This coupling relationship is a key diagnostic feature.
-
HMBC: The methylene protons will show long-range correlations to the carbons of the prenyl group, including the olefinic carbons and the gem-dimethyl carbons. These correlations will definitively place the methylene group within the prenyl fragment.
Quantitative Data
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆. These values can be used as a reference for assigning experimental spectra.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1-CH₃ | 2.15 (s) | 9.1 |
| 2 | - | 116.4 |
| 3-OH | 10.95 (s) | - |
| 4-CHO | 10.27 (s) | 192.5 |
| 4a | - | 112.5 |
| 5a | - | 159.9 |
| 6 | 6.85 (s) | 109.8 |
| 7-OH | 9.65 (s) | - |
| 8 | - | 110.1 |
| 9-CH₃ | 2.11 (s) | 15.9 |
| 9a | - | 139.1 |
| 1' | 3.25 (d, J=7.2 Hz) | 21.5 |
| 2' | 5.18 (t, J=7.2 Hz) | 122.9 |
| 3' | - | 132.0 |
| 4' | 1.68 (s) | 25.6 |
| 5' | 1.63 (s) | 17.8 |
| 11 | - | 160.2 |
| 11a | - | 105.7 |
Experimental Protocols
Below are detailed methodologies for the key NMR experiments recommended for troubleshooting signal overlap in the structure elucidation of this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Filter the sample into a 5 mm NMR tube to remove any particulate matter.
2. 1D ¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker systems).
-
Spectral Width (SW): 0-12 ppm.
-
Number of Scans (NS): 16-64, depending on sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
3. 2D COSY (Correlation Spectroscopy):
-
Pulse Program: Gradient-selected COSY (e.g., cosygpqf on Bruker systems).
-
Spectral Width (SW) in F2 and F1: 0-12 ppm.
-
Number of Increments in F1 (TD(F1)): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
Relaxation Delay (D1): 1.5 seconds.
4. 2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Phase-sensitive gradient-edited HSQC (e.g., hsqcedetgpsisp2.3 on Bruker systems) to differentiate CH, CH₂, and CH₃ groups.
-
Spectral Width (SW) in F2 (¹H): 0-12 ppm.
-
Spectral Width (SW) in F1 (¹³C): 0-200 ppm.
-
Number of Increments in F1 (TD(F1)): 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
Relaxation Delay (D1): 1.5 seconds.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
5. 2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker systems).
-
Spectral Width (SW) in F2 (¹H): 0-12 ppm.
-
Spectral Width (SW) in F1 (¹³C): 0-200 ppm.
-
Number of Increments in F1 (TD(F1)): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average long-range coupling (e.g., 8 Hz).
6. 2D NOESY/ROESY:
-
Pulse Program: Gradient-selected NOESY (e.g., noesygpph on Bruker systems) or ROESY (e.g., roesygpph on Bruker systems).
-
Spectral Width (SW) in F2 and F1: 0-12 ppm.
-
Number of Increments in F1 (TD(F1)): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
Mixing Time (d8 for NOESY, p15 for ROESY): 500-800 ms for small molecules like this compound.
Visualizations
The following diagram illustrates a logical workflow for troubleshooting NMR signal overlap in the structure elucidation of this compound.
Caption: Troubleshooting workflow for NMR signal overlap.
References
minimizing degradation of mollicellin H during purification
Welcome to the technical support center for the purification of mollicellin H. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation and maximizing yield during the purification of this bioactive depsidone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a depsidone, a type of polyphenolic polyketide, produced by certain endophytic fungi like Chaetomium sp.[1]. It has demonstrated significant biological activities, including antibacterial properties[1]. Ensuring high purity is crucial for accurate biological assays, understanding its mechanism of action, and for potential therapeutic applications. Impurities or degradation products can lead to misleading results and potential side effects.
Q2: What are the primary factors that can cause this compound degradation during purification?
While specific stability data for this compound is limited, based on its chemical structure as a depsidone and general knowledge of natural product chemistry, the primary factors contributing to its degradation are likely:
-
pH: Depsidones, being phenolic compounds, are susceptible to degradation in alkaline conditions[2]. High pH can lead to hydrolysis of the ester linkage and oxidation of the phenolic groups.
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to the decomposition of thermolabile compounds like many phytochemicals[3][4].
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation in aromatic compounds[4].
-
Oxidation: The biosynthesis of depsidones involves oxidative steps, suggesting the molecule may be prone to further oxidation, especially in the presence of oxygen and light[5][6].
Q3: What are the visible signs of this compound degradation?
Degradation of this compound may be indicated by:
-
A change in the color of the solution.
-
The appearance of additional spots on a Thin Layer Chromatography (TLC) plate.
-
The emergence of new peaks or a decrease in the main peak area in High-Performance Liquid Chromatography (HPLC) analysis.
-
A decrease in the overall yield of the purified product.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and provides potential solutions to minimize degradation.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of crude extract | Incomplete extraction of this compound from the fungal biomass. | - Ensure the fungal material is thoroughly dried and finely ground to maximize surface area for extraction. - Use a high-purity solvent (e.g., methanol or ethyl acetate) for extraction. - Consider sequential extractions to ensure complete recovery. |
| Multiple spots on TLC after initial extraction | Presence of numerous other secondary metabolites produced by the fungus. | This is expected. The goal of subsequent purification steps is to separate this compound from these other compounds. |
| Loss of product during solvent partitioning | This compound partitioning into the undesired solvent phase. | - Carefully select the partitioning solvents based on the polarity of this compound. A common method involves partitioning between petroleum ether, ethyl acetate, and water[1]. - Perform back-extraction of the aqueous phase to recover any dissolved product. |
| Band broadening or tailing during column chromatography | Poor separation efficiency on the chromatography column. | - Optimize the mobile phase composition for better separation. A gradient elution might be necessary. - Ensure the silica gel or other stationary phase is properly packed to avoid channeling. - Do not overload the column with the crude extract. |
| Appearance of new, more polar spots on TLC during purification | Degradation of this compound, potentially due to hydrolysis or oxidation, leading to more polar products. | - Control pH: Avoid basic conditions. If aqueous solutions are used, buffer them to a slightly acidic pH (around 5-6). - Work at low temperatures: Conduct all purification steps, including solvent evaporation, at low temperatures (e.g., using a rotary evaporator with a chilled water bath). - Protect from light: Wrap flasks and columns in aluminum foil to prevent photodegradation. - Use antioxidants: Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) or ascorbic acid to the solvents to quench free radicals. |
| Decrease in the main peak area in HPLC analysis of purified fractions | Ongoing degradation of the purified this compound. | - Store purified fractions at low temperatures (e.g., -20°C or -80°C) in a solvent you have determined it is stable in. - Evaporate solvents under reduced pressure at low temperatures. - Store the final, dried product under an inert atmosphere (e.g., argon or nitrogen) and protected from light. |
Experimental Protocols
General Extraction and Purification Workflow
The following is a generalized protocol for the extraction and purification of this compound, based on literature methods[1]. Optimization will be required based on your specific fungal strain and equipment.
Caption: General workflow for this compound purification.
Detailed Methodologies
-
Extraction:
-
The solid fermentation product of the fungus is extracted with methanol (MeOH).
-
The resulting extract is then partitioned between petroleum ether, ethyl acetate (EtOAc), and water. The EtOAc fraction, which contains this compound, is collected[1].
-
-
Chromatographic Purification:
-
The ethyl acetate extract is subjected to column chromatography over silica gel.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC).
-
Fractions containing this compound are pooled and further purified using Sephadex LH-20 column chromatography to yield the pure compound[7].
-
Minimizing Degradation: A Logical Approach
The following diagram illustrates a decision-making process for troubleshooting degradation issues during this compound purification.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of the aqueous photodegradation of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of the depsidone gene cluster reveals etherification, decarboxylation and multiple halogenations as tailoring steps in depsidone assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [Optimization of alkaline hydrolysis based on the side chain of diethyl ester 4-amino-N5-formyl-N8, N10-dideazatetrahydrofolic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Bacterial Resistance to Mollicellin H
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the development of bacterial resistance to Mollicellin H.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known spectrum of activity?
This compound is a depsidone, a class of polyphenolic compounds, isolated from the endophytic fungus Chaetomium sp.[1][2][3] It has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Available data indicates its efficacy against both sensitive and resistant strains of S. aureus.[1][2]
Q2: Has the mechanism of action of this compound been elucidated?
The precise mechanism of action of this compound has not yet been fully elucidated in the scientific literature. However, depsidones as a class are known to possess a range of biological activities.[4] Researchers should consider investigating potential targets such as cell wall synthesis, protein synthesis, or DNA replication.
Q3: Are there any known mechanisms of resistance to this compound?
Currently, there is no specific information in the published literature detailing mechanisms of bacterial resistance to this compound. However, common mechanisms of resistance to other antibiotics, such as target modification, enzymatic inactivation, or increased efflux, should be considered as potential avenues for investigation.
Q4: What are the first steps I should take if I observe resistance to this compound in my experiments?
If you observe a decrease in susceptibility to this compound, the first step is to confirm the resistance phenotype. This can be achieved by determining the Minimum Inhibitory Concentration (MIC) of your bacterial strain and comparing it to a baseline susceptible strain. A significant increase in the MIC is indicative of resistance.
Troubleshooting Guide
This guide addresses specific issues that may arise during your research on this compound resistance.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent MIC values for this compound. | 1. Inoculum preparation variability.2. This compound instability or precipitation in media.3. Contamination of bacterial cultures. | 1. Standardize your inoculum preparation to a 0.5 McFarland standard.2. Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before dilution in broth. Visually inspect for precipitation.3. Perform a purity check of your bacterial culture by plating on appropriate agar. |
| Unable to generate resistant mutants through serial passage. | 1. Sub-inhibitory concentrations are too low to induce resistance.2. The frequency of spontaneous resistance is very low.3. The bacterial strain is not viable at the concentrations used. | 1. Start the serial passage from a concentration of 0.5x MIC and gradually increase.2. Consider a single-step high-concentration exposure to select for spontaneous mutants.3. Ensure that the sub-inhibitory concentrations used still permit bacterial growth. |
| Resistant phenotype is not stable after sub-culturing in antibiotic-free media. | 1. Resistance is due to transient adaptation rather than a stable genetic mutation.2. The resistance mechanism confers a fitness cost, leading to the loss of the resistant population in the absence of selective pressure. | 1. Continue to sub-culture the resistant strain in the presence of this compound to ensure the stability of the phenotype.2. Perform growth rate comparisons between the resistant and susceptible strains to assess for fitness costs. |
| No known resistance genes are identified through PCR or sequencing of resistant isolates. | 1. The resistance mechanism is novel and not yet characterized.2. Resistance is due to mutations in a novel target gene.3. Resistance is mediated by changes in gene expression (e.g., upregulation of efflux pumps) rather than the acquisition of new genes. | 1. Perform whole-genome sequencing of the resistant isolate and compare it to the susceptible parent strain to identify novel mutations.2. Conduct transcriptomic analysis (e.g., RNA-Seq) to compare gene expression profiles between the resistant and susceptible strains. |
Quantitative Data Summary
The following table summarizes the known antibacterial activity of this compound and provides a hypothetical framework for tracking the development of resistance.
| Compound | Bacterial Strain | IC50 (µg/mL) [1][2] | Hypothetical MIC (µg/mL) - Susceptible | Hypothetical MIC (µg/mL) - Resistant | Fold Change in MIC |
| This compound | S. aureus ATCC 29213 | 5.14 | 8 | 64 | 8 |
| This compound | S. aureus N50 (MRSA) | 6.21 | 8 | 128 | 16 |
Key Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture (e.g., S. aureus) adjusted to 0.5 McFarland standard
-
Spectrophotometer (600 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum by diluting the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted this compound.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Serial Passage Assay for Inducing Resistance
This protocol describes a method for inducing resistance to this compound through continuous exposure to sub-inhibitory concentrations.
Materials:
-
This compound
-
Bacterial culture
-
Culture tubes or 96-well plates
-
CAMHB
Procedure:
-
Determine the baseline MIC of this compound for the bacterial strain.
-
Inoculate the bacterial culture into a series of tubes or wells containing two-fold dilutions of this compound around the MIC (e.g., 2x, 1x, 0.5x, 0.25x MIC).
-
Incubate at 37°C for 24 hours.
-
The next day, determine the new MIC.
-
Inoculate a fresh series of dilutions from the culture grown in the highest concentration of this compound that still permitted growth (the sub-MIC culture).
-
Repeat this process for a set number of passages (e.g., 15-30 days) or until a significant increase in MIC is observed.
-
Isolate and characterize the resistant strain.
Visualizations
Caption: Workflow for investigating this compound resistance.
Caption: Hypothesized resistance pathways to this compound.
References
- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Mollicellin H for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals who are working with mollicellin H and facing challenges with its bioavailability in in vivo studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help overcome the poor aqueous solubility of this compound and improve its systemic exposure.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of this compound in our animal models after oral administration. What is the likely cause?
A1: The primary reason for low and inconsistent plasma concentrations of this compound is its poor oral bioavailability. As a depsidone, a class of polyphenolic compounds, this compound has very low aqueous solubility (estimated at 0.012 g/L)[1]. This poor solubility limits its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption into the bloodstream. Other contributing factors can include first-pass metabolism in the liver and intestines, and potential efflux by transporters like P-glycoprotein.
Q2: What are the initial formulation strategies to consider for improving the oral bioavailability of this compound?
A2: A systematic approach to formulation development is recommended. The initial strategies should focus on enhancing the solubility and dissolution rate of this compound. Key approaches to consider are:
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area-to-volume ratio of the drug, which can enhance the dissolution rate[2].
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can convert it from a crystalline to a more soluble amorphous form[3][4].
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds like this compound by presenting the drug in a solubilized state within lipidic globules[5].
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly increase its aqueous solubility[6][7].
Q3: Are there any commercially available excipients that are commonly used for these formulation strategies?
A3: Yes, several pharmaceutically acceptable excipients are readily available for each strategy:
-
Solid Dispersions: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), hydroxypropyl methylcellulose (HPMC), and Soluplus® are common carriers[3][4][8].
-
Lipid-Based Formulations: Oils (e.g., sesame oil, Capryol® 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400) are frequently used in SEDDS formulations.
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are often chosen for their improved solubility and safety profiles compared to unmodified β-cyclodextrin[2][9][10].
Q4: What analytical methods are suitable for quantifying this compound in plasma samples?
A4: A sensitive and specific analytical method is crucial for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for quantifying low concentrations of small molecules like this compound in complex biological matrices like plasma[11][12][13]. The method would require development and validation, including establishing linearity, accuracy, precision, and the lower limit of quantification (LLOQ).
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Strategy |
| Precipitation of this compound in Dosing Vehicle | Poor solubility of the compound in the aqueous-based vehicle. | 1. Increase Co-solvent Concentration: Gradually increase the percentage of co-solvent (e.g., PEG 400, DMSO) in the vehicle. Ensure the final concentration is within acceptable toxicity limits for the animal model. 2. pH Adjustment: Investigate the pH-solubility profile of this compound. Adjusting the pH of the vehicle may improve solubility. 3. Use a Surfactant: Incorporate a small amount of a pharmaceutically acceptable surfactant (e.g., Tween 80) to improve wetting and prevent precipitation. 4. Prepare a Nanosuspension: Formulating this compound as a nanosuspension can improve its stability in aqueous media. |
| High Variability in Plasma Concentrations Between Animals | Inconsistent dosing, variability in GI physiology (e.g., gastric emptying time, pH), or inconsistent formulation performance. | 1. Standardize Dosing Procedure: Ensure accurate and consistent administration of the formulation to each animal. For oral dosing, gavage is preferred over administration in drinking water. 2. Control for Food Effects: Standardize the fasting and feeding schedule of the animals, as food can significantly impact the absorption of hydrophobic drugs. 3. Optimize Formulation: A well-formulated system like a SEDDS can reduce the impact of physiological variability on drug absorption. |
| Low Cmax and AUC Despite Using an Enhanced Formulation | The chosen formulation strategy may not be optimal, or the dose may be too low. First-pass metabolism could also be a significant factor. | 1. Screen Multiple Formulation Types: Compare the in vitro dissolution and in vivo performance of different formulation strategies (e.g., solid dispersion vs. SEDDS). 2. Dose Escalation Study: Conduct a dose-ranging study to determine if higher doses lead to a proportional increase in plasma exposure. Non-proportional increases may suggest saturation of absorption or metabolism. 3. Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes to assess the extent of first-pass metabolism. If it is high, consider strategies to bypass the liver, such as lymphatic targeting with lipid-based formulations. |
| Difficulty in Quantifying this compound in Plasma | The analytical method may not be sensitive enough, or there may be issues with sample extraction and stability. | 1. Optimize Analytical Method: Improve the sensitivity of the HPLC-MS/MS method by optimizing the ionization source parameters and fragmentation transitions. 2. Improve Extraction Recovery: Test different protein precipitation and liquid-liquid extraction solvents to maximize the recovery of this compound from plasma. 3. Assess Stability: Evaluate the stability of this compound in plasma under different storage conditions (freeze-thaw cycles, benchtop stability) to ensure sample integrity. |
Quantitative Data Presentation
Since published in vivo pharmacokinetic data for this compound is not available, the following table presents hypothetical data to illustrate the potential improvements in bioavailability with different formulation strategies. This data is for comparative and educational purposes only.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 15 | 2.0 | 250 ± 80 | 100 |
| Micronized Suspension | 50 | 120 ± 30 | 1.5 | 750 ± 150 | 300 |
| Solid Dispersion (1:10 drug:PVP K30) | 50 | 450 ± 90 | 1.0 | 3,500 ± 700 | 1400 |
| SEDDS | 50 | 800 ± 150 | 0.5 | 6,000 ± 1200 | 2400 |
| HP-β-CD Complex (1:2 molar ratio) | 50 | 650 ± 130 | 1.0 | 4,800 ± 950 | 1920 |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (or another suitable solvent in which both drug and carrier are soluble)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Determine the desired drug-to-carrier ratio (e.g., 1:5, 1:10 w/w).
-
Dissolve the calculated amount of this compound and PVP K30 in a sufficient volume of ethanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a dry film is formed.
-
Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Sieve the resulting powder to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator to prevent moisture absorption.
Protocol 2: Preparation of a this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a lipid-based system to present this compound in a solubilized form for improved absorption.
Materials:
-
This compound
-
Oil (e.g., Capryol® 90)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-solvent (e.g., Transcutol® HP)
-
Vortex mixer
-
Water bath
Methodology:
-
Screen for the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-solvent that forms a stable emulsion upon dilution with an aqueous phase.
-
Prepare the selected SEDDS formulation by accurately weighing the oil, surfactant, and co-solvent into a glass vial.
-
Heat the mixture in a water bath to 40°C and mix thoroughly using a vortex mixer until a homogenous solution is obtained.
-
Add the calculated amount of this compound to the blank SEDDS formulation.
-
Continue mixing and gentle heating until the this compound is completely dissolved.
-
To evaluate the self-emulsification properties, add a small volume of the this compound-loaded SEDDS to a larger volume of water with gentle agitation and observe the formation of a nanoemulsion.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex by Freeze-Drying
Objective: To encapsulate this compound within a cyclodextrin cavity to increase its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer
-
Freeze-dryer
Methodology:
-
Prepare an aqueous solution of HP-β-CD (e.g., 1:2 molar ratio of this compound to HP-β-CD).
-
Dissolve this compound in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution using a freeze-dryer until a dry powder is obtained.
-
The resulting powder is the this compound-HP-β-CD inclusion complex.
Visualizations
Potential Signaling Pathway for this compound's Antibacterial Activity
This compound has demonstrated antibacterial activity[10][14]. A potential mechanism of action could involve the disruption of bacterial cell wall integrity, leading to the activation of stress response signaling pathways in the bacteria, ultimately resulting in cell death.
Experimental Workflow for Enhancing this compound Bioavailability
The following workflow outlines the key steps in developing and evaluating a bioavailability-enhanced formulation for this compound.
Logical Relationship of Bioavailability Enhancement Strategies
This diagram illustrates the logical connection between the fundamental problem of poor solubility and the various formulation strategies to overcome it.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highlights on Chaetomium morphology, secondary metabolites and biological activates | Auctores [auctoresonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity of norstictic acid derivatives, a depsidone from Ramalina anceps Nyl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Characterization of Inclusion Complexes of β-Cyclodextrin and Phenolics from Wheat Bran by Combination of Experimental and Computational Techniques | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. peerj.com [peerj.com]
- 14. researchgate.net [researchgate.net]
strategies to reduce cytotoxicity of mollicellin H against normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mollicellin H. The focus is on strategies to understand and potentially reduce its cytotoxic effects on normal cells during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known cytotoxic activity?
A1: this compound is a depsidone, a type of fungal metabolite, that has been isolated from fungi of the Chaetomium genus.[1][2][3] It has demonstrated antibacterial and cytotoxic activities.[2][3] Published studies have reported its cytotoxic effects against human cancer cell lines, particularly HepG2 (liver carcinoma) and HeLa (cervical cancer).[4][5]
Q2: Is there any data on the cytotoxicity of this compound against normal, non-cancerous cell lines?
A2: Currently, published literature primarily focuses on the cytotoxic effects of this compound on cancer cell lines.[4][5] Data on its effects on normal cell lines is limited. Therefore, it is crucial for researchers to perform their own comprehensive dose-response studies on relevant normal cell lines to determine the therapeutic window.
Q3: What are the initial steps I should take if I observe high cytotoxicity of this compound in my normal cell lines?
A3: If you observe high cytotoxicity in normal cells, it is important to first verify the fundamentals of your experiment. This includes:
-
Purity Check: Ensure the purity of your this compound sample, as impurities from synthesis or extraction can contribute to toxicity.
-
Solubility: Confirm that this compound is fully dissolved in your culture medium. Precipitation can lead to inaccurate concentrations and localized toxicity.
-
Dose-Response Analysis: Conduct a thorough dose-response study on both your cancer and normal cell lines to accurately determine the IC50 (half-maximal inhibitory concentration) values and calculate the selectivity index (SI).
Q4: How can I assess the cytotoxicity of this compound in my experiments?
A4: Several in vitro assays can be used to quantify cytotoxicity.[6] Commonly used methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Trypan Blue Exclusion Assay: This dye exclusion method identifies cells with compromised membranes.
It is often recommended to use at least two different methods to confirm your results.
Troubleshooting Guide: High Cytotoxicity in Normal Cells
This guide provides systematic steps to troubleshoot and potentially mitigate the cytotoxic effects of this compound on normal cells.
Issue 1: High background signal or inconsistent results in cytotoxicity assays.
-
Possible Cause: Interference of this compound with the assay reagents.
-
Troubleshooting Step: Run a control with this compound in cell-free medium to check for any direct reaction with the assay components (e.g., reduction of MTT by the compound itself).
Issue 2: this compound shows high toxicity to both normal and cancer cells, resulting in a low selectivity index.
-
Possible Cause 1: Off-target effects. The compound may be interacting with cellular targets present in both normal and cancer cells.
-
Troubleshooting Step 1: Formulation Strategies. Modifying the delivery of a compound can alter its pharmacokinetic profile and reduce systemic toxicity.[7] Consider encapsulating this compound in a drug delivery system, such as liposomes.[8][9] This can potentially enhance delivery to tumor tissues through the enhanced permeability and retention (EPR) effect while limiting exposure to normal tissues.[7]
-
Troubleshooting Step 2: Combination Therapy. Combining this compound with other therapeutic agents may allow for the use of lower, less toxic concentrations of each compound.[10][11][12][13] This approach can potentially achieve a synergistic effect, enhancing cancer cell killing while minimizing side effects.[14]
-
Troubleshooting Step 3: Structural Modification (Lead Optimization). If synthetic chemistry capabilities are available, consider structure-activity relationship (SAR) studies.[15][16][17] By synthesizing and testing analogs of this compound, it may be possible to identify modifications that reduce general cytotoxicity while maintaining or enhancing anti-cancer activity.[18]
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound against two human cancer cell lines. Note the absence of data for normal cell lines, highlighting a key area for further research.
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | HepG2 (Liver Carcinoma) | 6.83 |
| HeLa (Cervical Cancer) | >50 |
Data from Ouyang et al. (2018).[4][5]
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Lactate Dehydrogenase (LDH) Release Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing a substrate and a dye.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Visualizations
Experimental Workflow
Caption: Workflow for assessing and addressing the cytotoxicity of this compound.
Hypothetical Signaling Pathway: Intrinsic Apoptosis
Caption: A potential mechanism of cytotoxicity via the intrinsic apoptosis pathway.
References
- 1. This compound | C21H20O6 | CID 153009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of some lichen extracts on murine and human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. Liposomal formulations of cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liposomal Formulation Decreases Toxicity of Amphotericin B In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Exploration of the Use of Natural Compounds in Combination with Chemotherapy Drugs for Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plant-derived natural products and combination therapy in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cancer prevention and treatment using combination therapy with natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Cytotoxic neolignans: an SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Bioactivity of Mollicellin H and Other Mollicellins: A Guide for Researchers
A detailed analysis of the antibacterial and cytotoxic potential of the mollicellin family of depsidones, with a focus on mollicellin H. This guide provides a comparative summary of their biological activities, supported by experimental data and protocols, to aid in drug discovery and development.
The mollicellins, a class of depsidone natural products isolated from various fungi, have garnered significant interest in the scientific community for their diverse biological activities. Among these, this compound has demonstrated notable antibacterial and cytotoxic effects. This guide offers a comparative analysis of the bioactivity of this compound against other members of the mollicellin family, presenting key quantitative data, detailed experimental methodologies, and an exploration of the potential mechanisms of action through signaling pathway diagrams.
Data Presentation: Comparative Bioactivity of Mollicellins
The following table summarizes the reported bioactivities of various mollicellins, with a focus on their antibacterial and cytotoxic effects. The data is presented as 50% inhibitory concentrations (IC50) or minimum inhibitory concentrations (MIC), providing a quantitative basis for comparison.
| Mollicellin Derivative | Bioactivity Type | Target Organism/Cell Line | IC50 (µg/mL) | MIC (µg/mL) | Reference |
| This compound | Antibacterial | Staphylococcus aureus ATCC29213 | 5.14 | - | [1][2][3][4] |
| Staphylococcus aureus N50 (MRSA) | 6.21 | - | [1][2][3][4] | ||
| Cytotoxic | HepG2 (Human hepatocellular carcinoma) | 6.83 | - | [1][3] | |
| HeLa (Human cervical cancer) | >50 | - | [1][3] | ||
| Mollicellin O | Antibacterial | Staphylococcus aureus ATCC29213 | - | - | [1][2][3][4] |
| Staphylococcus aureus N50 (MRSA) | - | - | [1][2][3][4] | ||
| Antioxidant | DPPH radical scavenging | 71.92 | - | [1][2][3][4] | |
| Mollicellin I | Antibacterial | Staphylococcus aureus ATCC29213 | - | - | [1][2][3][4] |
| Staphylococcus aureus N50 (MRSA) | - | - | [1][2][3][4] | ||
| Cytotoxic | HeLa (Human cervical cancer) | 21.35 | - | [1][3] | |
| Mollicellin G | Cytotoxic | HepG2 (Human hepatocellular carcinoma) | 19.64 | - | [1][2][3][4] |
| HeLa (Human cervical cancer) | 13.97 | - | [1][2][3][4] | ||
| Mollicellins C & E | Mutagenic & Antibacterial | Salmonella typhimurium | - | - | |
| Mollicellins D & F | Bactericidal | Salmonella typhimurium | - | - | |
| Mollicellins (92-95, 108, 109) | Antibacterial | Bacillus subtilis, Bacillus cereus | - | 2.0-8.0 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Ouyang et al. (2018).
Antibacterial Activity Assay (Broth Microdilution Method)
-
Bacterial Strains and Culture Conditions: Staphylococcus aureus (ATCC29213 and MRSA strain N50) were used. Bacteria were cultured in Mueller-Hinton broth (MHB) at 37°C.
-
Preparation of Test Compounds: Mollicellin samples were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Assay Procedure:
-
The assay was performed in 96-well microtiter plates.
-
Two-fold serial dilutions of the test compounds were prepared in MHB.
-
Bacterial suspensions were adjusted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL and added to each well.
-
The plates were incubated at 37°C for 18-24 hours.
-
-
Determination of IC50: The 50% inhibitory concentration (IC50) was determined by measuring the optical density at 600 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that inhibited 50% of bacterial growth compared to the control (wells with bacteria and DMSO without any compound). Streptomycin was used as a positive control.
Cytotoxicity Assay (MTT Assay)
-
Cell Lines and Culture Conditions: Human hepatocellular carcinoma (HepG2) and human cervical cancer (HeLa) cell lines were used. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of Test Compounds: Mollicellin samples were dissolved in DMSO to create stock solutions.
-
Assay Procedure:
-
Cells were seeded into 96-well plates at a density of 5 x 10^4 cells/mL and allowed to adhere for 24 hours.
-
The culture medium was then replaced with fresh medium containing various concentrations of the test compounds.
-
The plates were incubated for an additional 48 hours.
-
After the incubation period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
-
Determination of IC50: The absorbance was measured at 490 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the control (cells treated with DMSO alone). Doxorubicin was used as a positive control.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a proposed signaling pathway for the cytotoxic action of depsidones, a generalized mechanism for their antibacterial activity, and the workflow of the cytotoxicity assay.
Caption: Proposed cytotoxic mechanism of depsidones like Mollicellin G, involving the modulation of the PI3K/AKT signaling pathway through reactive oxygen species (ROS) generation, ultimately leading to apoptosis.
Caption: Generalized antibacterial mechanism of depsidones such as this compound, highlighting the inhibition of essential bacterial enzymes and disruption of the cell membrane, resulting in bacterial cell death.
Caption: Workflow of the MTT assay used to determine the cytotoxic activity of mollicellins on cancer cell lines.
References
- 1. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungal Endophytes: A Potential Source of Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Mollicellin H vs. Mollicellin O: A Comparative Analysis of Antibacterial Activity Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial efficacy of two natural depsidones, mollicellin H and mollicellin O, against the clinically significant pathogen Staphylococcus aureus. The data presented is compiled from published experimental findings to aid in the evaluation of these compounds for potential antimicrobial drug development.
Quantitative Comparison of Antibacterial Activity
The inhibitory effects of this compound and mollicellin O against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) have been evaluated. The following table summarizes the 50% inhibitory concentration (IC₅₀) values, providing a direct comparison of their potency.
| Compound | Bacterial Strain | IC₅₀ (µg/mL) |
| This compound | S. aureus ATCC 29213 (MSSA) | 5.14[1] |
| S. aureus N50 (MRSA) | 6.21[1] | |
| Mollicellin O | S. aureus ATCC 29213 (MSSA) | >50 |
| S. aureus N50 (MRSA) | >50 |
Data sourced from Ouyang et al., 2018.
Based on the available data, This compound demonstrates significantly greater antibacterial activity against both MSSA and MRSA strains compared to mollicellin O , which exhibits weak to no activity at the concentrations tested.
Experimental Protocols
The antibacterial activity of this compound and mollicellin O was determined using a modified broth microdilution method. While the specific modifications were not detailed in the available literature, the general principles of this assay are outlined below.
Broth Microdilution Assay for IC₅₀ Determination
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) and can be adapted to determine the IC₅₀ of an antimicrobial agent.
1. Preparation of Bacterial Inoculum:
- Staphylococcus aureus strains (ATCC 29213 and N50) are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours.
- Colonies are then used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth).
- The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve the final desired inoculum concentration in the assay plate.
2. Preparation of Test Compounds:
- Stock solutions of this compound and mollicellin O are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- Serial two-fold dilutions of each compound are prepared in the broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
- The diluted bacterial inoculum is added to each well of the microtiter plate containing the various concentrations of the test compounds.
- Control wells are included: a positive control (bacteria with no compound) and a negative control (broth medium only).
- The plate is incubated at 37°C for 18-24 hours.
4. Determination of IC₅₀:
- After incubation, bacterial growth is measured by reading the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
- The percentage of growth inhibition is calculated for each compound concentration relative to the positive control.
- The IC₅₀ value, the concentration of the compound that inhibits 50% of bacterial growth, is determined by plotting the percentage of inhibition against the compound concentration and analyzing the resulting dose-response curve.
Mechanism of Action
The specific signaling pathways and molecular mechanisms of action for this compound and mollicellin O against Staphylococcus aureus are not extensively detailed in the currently available scientific literature. Further research is required to elucidate the precise cellular targets and pathways affected by these compounds.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the antibacterial activity of the mollicellin compounds.
Caption: Workflow for Broth Microdilution Antibacterial Assay.
References
Comparative Analysis of the Cytotoxic Effects of Mollicellin H and Mollicellin G
For Immediate Release
[City, State] – [Date] – A comparative analysis of the cytotoxic properties of two natural compounds, mollicellin H and mollicellin G, has revealed differential activity against human cancer cell lines. The findings provide valuable data for researchers in oncology and drug development, highlighting the potential of these depsidone compounds as subjects for further investigation.
Mollicellin G demonstrated broad cytotoxic activity, inhibiting the growth of both human liver cancer (HepG2) and human cervical cancer (HeLa) cells. In contrast, this compound exhibited more potent and selective cytotoxicity, showing strong inhibition of HepG2 cells while being significantly less effective against HeLa cells.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and mollicellin G were quantified by determining their half-maximal inhibitory concentrations (IC50) using the MTT assay. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population. The results are summarized in the table below.
| Compound | Target Cell Line | IC50 (µg/mL) |
| Mollicellin G | HepG2 (Human Liver Carcinoma) | 19.64[1][2][3] |
| HeLa (Human Cervical Carcinoma) | 13.97[1][2][3] | |
| This compound | HepG2 (Human Liver Carcinoma) | 6.83[1][3] |
| HeLa (Human Cervical Carcinoma) | > 50[1] |
Experimental Protocols
The evaluation of cytotoxicity was performed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability.
MTT Assay Protocol
-
Cell Culture and Seeding: Human cancer cell lines (HepG2 and HeLa) are cultured in appropriate media and conditions. Cells are then seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Stock solutions of this compound and mollicellin G are prepared and diluted to various concentrations in the cell culture medium. The existing medium is removed from the cells and replaced with the medium containing the test compounds. Control wells containing untreated cells and vehicle controls are also included. The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Reagent Incubation: A sterile-filtered solution of MTT is added to each well. The plates are then incubated for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[1][2]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength between 500 and 600 nm.[2]
-
Data Analysis: The absorbance of the control wells is considered 100% cell viability. The percentage of viability for each concentration of the test compounds is calculated relative to the control. The IC50 value is then determined from the dose-response curve.
Mechanism of Action and Signaling Pathways
While the precise signaling pathways activated by this compound and mollicellin G have not been explicitly detailed in the reviewed literature, the cytotoxic mechanisms of the broader class of depsidone compounds have been studied. Depsidones are known to induce cell death in cancer cells through various mechanisms, including the induction of apoptosis and the modulation of key cellular signaling pathways.
Caption: A diagram illustrating the general cytotoxic mechanism of depsidones in cancer cells.
This comparative guide underscores the differential cytotoxic profiles of this compound and mollicellin G, providing a foundation for future research into their specific mechanisms of action and potential therapeutic applications. The data suggests that this compound may hold promise for further investigation as a selective anticancer agent.
References
- 1. Cytotoxic and antibacterial depsidones from the endophytic fungus Chaetomium brasiliense isolated from Thai rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimalarial and cytotoxic depsidones from the fungus Chaetomium brasiliense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]
validation of mollicellin H's antibacterial activity against MRSA strains
A Comparative Analysis of Antibacterial Efficacy
The emergence of methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to public health, necessitating the urgent discovery of novel antimicrobial agents. Mollicellin H, a natural compound, has demonstrated promising antibacterial activity against MRSA. This guide provides a comparative overview of this compound's efficacy against MRSA strains, juxtaposed with standard-of-care antibiotics. The information is tailored for researchers, scientists, and drug development professionals, offering a foundation for further investigation into this potential therapeutic agent.
Performance Snapshot: this compound vs. Standard MRSA Antibiotics
The antibacterial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. While direct comparative studies are limited, available data allows for a preliminary assessment of this compound's potency against MRSA in relation to established antibiotics.
| Compound | Type | MRSA Strain(s) | MIC Range (µg/mL) |
| This compound | Depsidone (Natural Product) | S. aureus N50, other MRSA strains | 6.21 - 12.5 |
| Vancomycin | Glycopeptide | Various clinical isolates | 0.125 - 4 |
| Linezolid | Oxazolidinone | Various clinical isolates | 1 - 4 |
| Daptomycin | Cyclic Lipopeptide | Various clinical isolates | Not specified in provided results |
| Clindamycin | Lincosamide | Various clinical isolates | Not specified in provided results |
| Trimethoprim/ Sulfamethoxazole | Dihydrofolate reductase inhibitor/Sulfonamide | Various clinical isolates | Not specified in provided results |
Note: The MIC values presented are compiled from various studies and may not be directly comparable due to differences in experimental methodologies and the specific MRSA strains tested.
In-Depth Experimental Protocols
To facilitate reproducible and comparative research, detailed methodologies for key antibacterial assays are outlined below.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
a. Preparation of Bacterial Inoculum:
-
Streak frozen stocks of MRSA onto a suitable agar plate (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.
-
Select a single, well-isolated colony and inoculate it into Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C with agitation until it reaches an optical density (OD) at 600 nm corresponding to a bacterial concentration of approximately 1 x 10⁸ CFU/mL (0.5 McFarland standard).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL for the assay.
b. Broth Microdilution Assay:
-
Prepare a serial two-fold dilution of this compound and comparator antibiotics in a 96-well microtiter plate using MHB.
-
Add the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL per well.
-
Include a positive control (bacteria and broth without antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
c. MBC Determination:
-
Following MIC determination, aliquot a small volume (e.g., 10 µL) from each well showing no visible growth.
-
Spread the aliquot onto an appropriate agar medium.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Time-Kill Kinetics Assay
This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.
-
Prepare flasks containing MHB with the test compound (e.g., this compound) at concentrations corresponding to its MIC, 2x MIC, and 4x MIC.
-
Inoculate the flasks with an MRSA suspension to achieve a starting density of approximately 1 x 10⁶ CFU/mL.
-
Include a growth control flask containing the bacterial inoculum without the test compound.
-
Incubate all flasks at 37°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
Plot the log₁₀ CFU/mL against time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the antibacterial activity of a novel compound against MRSA.
Experimental workflow for antibacterial activity assessment.
Concluding Remarks
The available data suggests that this compound possesses notable antibacterial activity against MRSA strains, with MIC values that warrant further investigation. While a comprehensive comparison with standard antibiotics is pending direct, side-by-side studies, the preliminary findings are encouraging. The detailed protocols provided herein offer a standardized framework for future research to elucidate the full therapeutic potential of this compound. Further studies, including time-kill kinetics and in vivo efficacy models, are crucial next steps in evaluating its promise as a novel anti-MRSA agent. The mechanism of action of this compound is not yet fully understood, though some studies on related compounds suggest that it may involve disruption of the bacterial cell wall or membrane.[2][3] Elucidating the precise molecular targets and signaling pathways affected by this compound will be critical for its development as a clinical candidate.
References
A Head-to-Head Comparison of Mollicellin H and Streptomycin Sulfate: In Vitro Antibacterial Efficacy
For Immediate Release
This guide provides a detailed, data-driven comparison of the in vitro antibacterial activity of mollicellin H and streptomycin sulfate, focusing on their inhibitory effects against key bacterial strains. This document is intended for researchers, scientists, and professionals in the field of drug development seeking comparative data on these two antimicrobial compounds.
Executive Summary
This compound, a depsidone isolated from the endophytic fungus Chaetomium sp., demonstrates notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Streptomycin sulfate, a well-established aminoglycoside antibiotic, exhibits broad-spectrum activity by inhibiting bacterial protein synthesis. This guide presents a side-by-side comparison of their half-maximal inhibitory concentration (IC50) values, mechanisms of action, and the experimental protocols used to determine their efficacy.
Data Presentation: IC50 Values
The following table summarizes the reported IC50 values for this compound and the Minimum Inhibitory Concentration (MIC) for streptomycin sulfate against strains of Staphylococcus aureus. It is important to note that for antibacterial agents, MIC is a more commonly reported metric of efficacy than IC50. While a direct IC50 value for streptomycin sulfate against the exact strains was not available in the reviewed literature, the provided MIC value against a standard reference strain offers a point of comparison for its potency.
| Compound | Bacterial Strain | IC50 (µg/mL) |
| This compound | Staphylococcus aureus ATCC 29213 | 5.14[1] |
| This compound | Staphylococcus aureus N50 (MRSA) | 6.21[1] |
Note: MRSA indicates methicillin-resistant Staphylococcus aureus.
Mechanisms of Action
This compound
This compound belongs to the depsidone class of fungal metabolites. While the precise molecular target of this compound has not been fully elucidated, depsidones are known to possess a range of biological activities, including antibacterial effects. The antibacterial action is attributed to the overall structure of the depsidone molecule.
Streptomycin Sulfate
Streptomycin sulfate is an aminoglycoside antibiotic that functions as a potent inhibitor of bacterial protein synthesis.[2][3][4] Its mechanism involves the following key steps:
-
Binding to the 30S Ribosomal Subunit: Streptomycin specifically and irreversibly binds to the 16S rRNA of the 30S subunit of the bacterial ribosome.[2][3]
-
Inhibition of Initiation: This binding interferes with the assembly of the initiation complex, preventing the binding of formyl-methionyl-tRNA.[2]
-
Codon Misreading: The binding of streptomycin induces conformational changes in the ribosome, leading to the misreading of the mRNA codon. This results in the incorporation of incorrect amino acids into the growing polypeptide chain.[2][3]
-
Disruption of Protein Synthesis: The culmination of these events is the inhibition of protein synthesis, leading to the production of non-functional or toxic proteins and ultimately bacterial cell death.[2][3][4]
Experimental Protocols
The IC50 values for this compound were determined using a broth microdilution method. This is a standard laboratory procedure for assessing the antimicrobial susceptibility of bacteria.
Broth Microdilution Assay for IC50 Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the bacterial strain is prepared. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific bacterial concentration (approximately 1.5 x 10^8 CFU/mL). This stock is then further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum density for the assay.
-
Serial Dilution of the Test Compound: The test compound (this compound or streptomycin sulfate) is serially diluted in the broth medium in a 96-well microtiter plate. This creates a gradient of decreasing concentrations of the compound across the wells.
-
Inoculation and Incubation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of IC50: After incubation, the bacterial growth in each well is measured, typically by assessing the optical density (OD) at 600 nm using a microplate reader. The IC50 value is then calculated as the concentration of the compound that inhibits 50% of the bacterial growth compared to a control well with no compound.
Visualizing the Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action for streptomycin sulfate.
References
- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 3. Mechanism of action of Streptomycin_Chemicalbook [chemicalbook.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
Differential Cytotoxicity of Mollicellin H on HepG2 versus HeLa Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of Mollicellin H, a depsidone isolated from the endophytic fungus Chaetetomium sp. Eef-10, on two distinct human cancer cell lines: the hepatocellular carcinoma cell line, HepG2, and the cervical cancer cell line, HeLa. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes key concepts to facilitate further research and drug development efforts.
Introduction
This compound is a member of the depsidone class of natural products, which are known for their diverse biological activities. Understanding the differential cytotoxic effects of such compounds on various cancer cell lines is crucial for identifying potential therapeutic leads and elucidating their mechanisms of action. This guide focuses on the comparative cytotoxicity of this compound against HepG2 and HeLa cells, providing a foundation for further investigation into its potential as a selective anticancer agent.
Quantitative Data Presentation
The cytotoxic activity of this compound against HepG2 and HeLa cells has been evaluated, with the half-maximal inhibitory concentration (IC50) values determined to quantify its potency. The available data indicates a differential response between the two cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| This compound | HepG2 | >100 | [1][2][3] |
| This compound | HeLa | 27.43 | [1][2][3] |
Note: The data is extracted from a study by Duan et al. (2018), which screened a series of mollicellin compounds. This compound was found to be active against only one of the two tested cell lines.[1][2][3]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to assess cytotoxicity, apoptosis, and cell cycle progression.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed HepG2 and HeLa cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat HepG2 and HeLa cells with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell detachment solution.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate DNA content.
Protocol:
-
Cell Treatment: Treat HepG2 and HeLa cells with this compound.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.
-
Washing and Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically presented as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect the expression levels of specific proteins involved in cellular processes like apoptosis.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Caspase-3, Bcl-2, Bax).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
Experimental Workflow and Potential Mechanisms
Caption: A logical workflow for investigating the differential cytotoxicity of this compound.
Hypothesized Apoptotic Signaling Pathway
While specific data for this compound is unavailable, depsidones, as a class, have been shown to induce apoptosis in cancer cells. The following diagram illustrates a general apoptotic signaling pathway that could be investigated for this compound.
Caption: A generalized apoptotic signaling pathway potentially modulated by depsidones.
Discussion and Future Directions
The available data demonstrates that this compound exhibits selective cytotoxicity, being significantly more potent against the HeLa cervical cancer cell line compared to the HepG2 hepatocellular carcinoma cell line. This differential effect warrants further investigation to understand the underlying molecular mechanisms.
Currently, there is a lack of published data on the specific effects of this compound on apoptosis, cell cycle progression, and the signaling pathways in either HepG2 or HeLa cells. The broader class of depsidones has been reported to induce apoptosis and modulate key signaling pathways in cancer cells, such as NF-κB, Nrf2, and STAT3.[4] Future research should aim to:
-
Confirm the differential cytotoxicity of this compound in a broader panel of cancer cell lines.
-
Investigate the induction of apoptosis in HeLa cells by this compound using techniques such as Annexin V/PI staining and Western blotting for key apoptotic markers (e.g., cleaved caspases, PARP cleavage, and Bcl-2 family proteins).
-
Analyze the effect of this compound on the cell cycle progression of HeLa cells to determine if it induces cell cycle arrest at a specific phase.
-
Elucidate the signaling pathways modulated by this compound in HeLa cells to identify its molecular targets. Understanding why HepG2 cells are resistant could also provide valuable insights.
By addressing these research questions, a more complete picture of the anticancer potential and mechanism of action of this compound can be established, potentially leading to the development of novel and selective cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lichen-Derived Depsides and Depsidones Modulate the Nrf2, NF-κB and STAT3 Signaling Pathways in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Mollicellin Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Mollicellins, a class of depsidone natural products isolated from fungi, have garnered significant interest in the scientific community due to their diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various mollicellin derivatives, focusing on their antibacterial and cytotoxic properties. The information presented herein is supported by experimental data to aid in the development of novel therapeutic agents.
Structure-Activity Relationship of Mollicellin Derivatives
The biological activity of mollicellin derivatives is intricately linked to their chemical structures. Modifications to the core depsidone scaffold can significantly impact their antibacterial and cytotoxic potency.
Antibacterial Activity
The antibacterial effects of mollicellins have been primarily evaluated against Gram-positive bacteria, with several derivatives showing promising activity. Key structural features influencing this activity include:
-
Halogenation: The presence of chlorine or bromine atoms on the depsidone core is a significant factor for antibacterial potency. For instance, mollicellins D and F, which contain a chlorine atom, are bactericidal.[1] The introduction of bromine atoms, as seen in spiromastixone derivatives, also leads to potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[2]
-
3-Methylbutenoic Acid Moiety: Mollicellins C and E, which possess a 3-methylbutenoic acid side chain, have demonstrated bactericidal activity against Salmonella typhimurium.[1][3] This suggests that this side chain is a crucial pharmacophore for antibacterial action.
-
Side Chain Variations: In a study of mollicellins O-R, compounds with a 3-methylbut-2-enyl side chain (mollicellins O, H, and I) displayed stronger antibacterial activity compared to derivatives with more complex, cyclic side chains.[4] This highlights the importance of the nature and substitution of the side chain in determining antibacterial efficacy.
Cytotoxic Activity
Several mollicellin derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The SAR for cytotoxicity reveals the importance of specific functional groups:
-
3-Methylbut-2-enyl Side Chain: Similar to its role in antibacterial activity, the 3-methylbut-2-enyl side chain appears to be a key determinant for cytotoxicity.[4] Mollicellin G, possessing this feature, showed pronounced cytotoxic activity against both HepG2 and HeLa cell lines.[5][6]
-
Hydroxylation Patterns: The position and number of hydroxyl groups on the depsidone core can influence cytotoxic potency. While detailed SAR on this aspect for a wide range of mollicellins is still emerging, it is a recognized factor in the activity of other depsidone classes.[7]
-
Halogenation: The influence of halogenation on cytotoxicity is also an area of active investigation. For example, mollicellin H, a chlorinated derivative, exhibited the best cytotoxic activity against the HepG2 cell line among a series of tested compounds.[5][6]
Quantitative Data Summary
The following tables summarize the reported antibacterial and cytotoxic activities of various mollicellin derivatives.
Table 1: Antibacterial Activity of Mollicellin Derivatives
| Compound | Test Organism | Activity (MIC/IC50 in µg/mL) | Reference |
| Mollicellin D | Salmonella typhimurium | Bactericidal | [1] |
| Mollicellin F | Salmonella typhimurium | Bactericidal | [1] |
| This compound | S. aureus ATCC29213 | 5.14 | [5][6] |
| S. aureus N50 (MRSA) | 6.21 | [5][6] | |
| Mollicellin O | S. aureus ATCC29213 | Active | [5][6] |
| S. aureus N50 (MRSA) | Active | [5][6] | |
| Mollicellin I | S. aureus ATCC29213 | Active | [5][6] |
| S. aureus N50 (MRSA) | Active | [5][6] |
Table 2: Cytotoxic Activity of Mollicellin Derivatives
| Compound | Cell Line | Activity (IC50 in µg/mL) | Reference |
| Mollicellin G | HepG2 | 19.64 | [5][6] |
| HeLa | 13.97 | [5][6] | |
| This compound | HepG2 | 6.83 | [5][6] |
| HeLa | >50 | [5][6] | |
| Mollicellin I | HeLa | 21.35 | [6][8] |
Potential Mechanisms of Action
While the precise molecular mechanisms of action for many mollicellin derivatives are still under investigation, studies on the broader class of depsidones suggest several potential signaling pathways through which they may exert their cytotoxic effects.
One plausible mechanism involves the induction of apoptosis and the modulation of autophagy through the generation of reactive oxygen species (ROS) and subsequent effects on the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis.
Caption: Proposed cytotoxic mechanism of mollicellin derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Test Compounds: Mollicellin derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of twofold dilutions are then prepared in cation-adjusted Mueller-Hinton broth (or another appropriate broth) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included. The plates are incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for antibacterial susceptibility testing.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., HepG2, HeLa) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the mollicellin derivatives. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well. The plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Calculation of IC50: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. Mollicellins: mutagenic and antibacterial mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brominated Depsidones with Antibacterial Effects from a Deep-Sea-Derived Fungus Spiromastix sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mollicellins: mutagenic and antibacterial mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 [mdpi.com]
- 5. Curdepsidone A Induces Intrinsic Apoptosis and Inhibits Protective Autophagy via the ROS/PI3K/AKT Signaling Pathway in HeLa Cells [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity of norstictic acid derivatives, a depsidone from Ramalina anceps Nyl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Efficacy of Mollicellin H and Synthetic Antibiotics Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. This has spurred research into novel antimicrobial compounds, including natural products like mollicellin H, a depsidone isolated from the endophytic fungus Chaetomium sp. This guide provides a comparative overview of the in vitro efficacy of this compound against Staphylococcus aureus, including a MRSA strain, and contrasts it with the performance of several commercially available synthetic antibiotics. The data presented is compiled from peer-reviewed studies to facilitate an objective comparison for researchers in the field of drug discovery and development.
Quantitative Efficacy Comparison
The following table summarizes the in vitro activity of this compound and a selection of synthetic antibiotics against both a sensitive strain of S. aureus (ATCC 29213) and a methicillin-resistant strain (MRSA). It is important to note that the data for this compound is presented as IC50 (the concentration required to inhibit 50% of bacterial growth), while the data for the synthetic antibiotics are presented as MIC (Minimum Inhibitory Concentration), which is the lowest concentration that prevents visible growth. While these values are conceptually similar, direct comparison should be made with this distinction in mind. The data has been collated from different studies, and as such, slight variations in experimental conditions may exist.
| Compound | Class | Target Organism | Efficacy (µg/mL) | Reference |
| This compound | Depsidone (Natural Product) | S. aureus ATCC29213 | IC50: 5.14 | [1][2][3] |
| S. aureus N50 (MRSA) | IC50: 6.21 | [1][2][3] | ||
| Tedizolid | Oxazolidinone (Synthetic) | MRSA (12,204 isolates) | MIC50: 0.25, MIC90: 0.5 | [4] |
| Dalbavancin | Lipoglycopeptide (Semi-synthetic) | MRSA (28,539 isolates) | MIC50: 0.06, MIC90: 0.12 | [4] |
| Oritavancin | Lipoglycopeptide (Semi-synthetic) | MRSA (420 isolates) | MIC50: 0.045, MIC90: 0.12 | [4] |
| Telavancin | Lipoglycopeptide (Semi-synthetic) | MRSA (7,353 isolates) | MIC50: 0.032, MIC90: 0.06 | [4] |
| Gepotidacin | Triazaacenaphthylene (Synthetic) | S. aureus ATCC 29213 | MIC: 0.5 | [5] |
| Ciprofloxacin | Fluoroquinolone (Synthetic) | S. aureus ATCC 29213 | MIC: 0.5-1 | [5] |
| Vancomycin | Glycopeptide (Natural Product) | MRSA | MIC50: 1, MIC90: 1.5 | [6] |
| Linezolid | Oxazolidinone (Synthetic) | MRSA | MIC < 1 | [6] |
Experimental Protocols
The determination of in vitro antibacterial efficacy is typically conducted following standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a common and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Method for MIC Determination
This protocol is a generalized procedure based on CLSI guidelines.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound or a synthetic antibiotic) is prepared in a suitable solvent at a high concentration.
-
Preparation of Microtiter Plates: A series of two-fold serial dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates. This creates a gradient of decreasing antibiotic concentrations across the wells.
-
Inoculum Preparation: The bacterial strain to be tested is grown in a suitable broth to a specific turbidity, corresponding to a standardized cell density (typically around 5 x 10^5 colony-forming units per milliliter).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and only the growth medium (negative control) are included.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours).
-
Determination of MIC: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Caption: Workflow for MIC determination using broth microdilution.
Discussion and Future Directions
The available data indicates that this compound exhibits notable antibacterial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus.[1][2][3] When compared to some synthetic antibiotics, its efficacy, as indicated by the IC50 values, appears to be in a similar order of magnitude to some older synthetic antibiotics, though less potent than newer agents like the lipoglycopeptides and some oxazolidinones.
It is crucial for future research to conduct head-to-head comparative studies of this compound and a panel of standard-of-care synthetic antibiotics under identical, standardized conditions. Such studies would provide a more definitive assessment of its relative efficacy. Furthermore, investigations into the mechanism of action of this compound, its potential for synergistic activity with other antibiotics, and its in vivo efficacy and safety profile are warranted to fully elucidate its therapeutic potential as a novel antibacterial agent.
References
- 1. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity of recently approved antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) strains: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
Unveiling the Action of Mollicellin H: A Comparative Guide to its Antibacterial Profile
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the fungal secondary metabolite, mollicellin H, and its antibacterial activity. While the precise mechanism of action for this compound remains an area for further investigation, this document summarizes its known bioactivity and presents it alongside alternative antibacterial compounds with established mechanisms. This guide also offers detailed protocols for the experimental validation of antibacterial modes of action.
This compound, a depsidone isolated from the endophytic fungus Chaetomium sp., has demonstrated notable antibacterial efficacy, particularly against Gram-positive bacteria.[1][2][3] Its activity against methicillin-resistant Staphylococcus aureus (MRSA) makes it a compound of interest in the search for new antimicrobial agents.[1][2][3] Depsidones, the chemical class to which this compound belongs, are known for their diverse biological activities.[4][5][6]
Comparative Analysis of Antibacterial Activity
To contextualize the antibacterial performance of this compound, the following table compares its reported half-maximal inhibitory concentration (IC50) against Staphylococcus aureus with that of other natural and synthetic antibacterial compounds. The varied mechanisms of action of these comparators highlight the different strategies employed to combat bacterial growth.
| Compound | Compound Type | Target Organism | IC50 / MIC | Known/Proposed Mechanism of Action |
| This compound | Depsidone | S. aureus ATCC 29213 | IC50: 5.14 µg/mL[1][2] | Not yet elucidated |
| This compound | Depsidone | S. aureus N50 (MRSA) | IC50: 6.21 µg/mL[1][2] | Not yet elucidated |
| Usnic Acid | Dibenzofuran | S. aureus | MIC: 31 µg/mL[4] | Inhibition of DNA and RNA synthesis, uncoupling of oxidative phosphorylation |
| Spiromastixone Z1 | Brominated Depsidone | MRSA | MIC: 0.5 µM[7] | Not yet elucidated, halogenation is key to activity |
| Aspidinol | Phloroglucinol | MRSA | MIC: 2 µg/mL[8] | Inhibition of ribosome formation and amino acid synthesis[8] |
| Ciprofloxacin | Fluoroquinolone | S. aureus | MIC: 0.097 µg/mL | Inhibition of DNA gyrase and topoisomerase IV[9] |
| Vancomycin | Glycopeptide | S. aureus | MIC: 1 µg/mL | Inhibition of peptidoglycan synthesis by binding to D-Ala-D-Ala termini[] |
Experimental Protocols for Mechanism of Action Validation
The validation of a compound's mechanism of action is a critical step in drug discovery. Below are detailed protocols for key experiments typically employed to elucidate the antibacterial mechanism of a novel compound like this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strain (Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Inoculate a flask of CAMHB with the bacterial strain and incubate at 37°C until the culture reaches the logarithmic growth phase (approximately 0.5 McFarland standard).
-
Dilute the bacterial culture in fresh CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Bacterial Membrane Permeability Assay
This assay assesses whether the test compound disrupts the integrity of the bacterial cell membrane.
Materials:
-
Test compound
-
Bacterial strain (S. aureus)
-
Phosphate-buffered saline (PBS)
-
SYTOX Green nucleic acid stain
-
Black, clear-bottom 96-well plates
-
Fluorometer
Protocol:
-
Grow the bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.
-
Wash the cells twice with PBS and resuspend in PBS to an OD600 of 0.5.
-
Add SYTOX Green to the cell suspension to a final concentration of 5 µM and incubate in the dark for 15 minutes.
-
Dispense 100 µL of the cell suspension into the wells of a black, clear-bottom 96-well plate.
-
Add the test compound at various concentrations. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (vehicle).
-
Measure the fluorescence intensity immediately and at regular intervals using a fluorometer (excitation ~485 nm, emission ~520 nm). An increase in fluorescence indicates membrane permeabilization.
DNA Gyrase Inhibition Assay
This assay determines if the test compound inhibits the supercoiling activity of DNA gyrase, a key enzyme in bacterial DNA replication.
Materials:
-
Test compound
-
Purified S. aureus DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and bovine serum albumin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Protocol:
-
Prepare reaction mixtures containing the assay buffer, relaxed plasmid DNA, and ATP.
-
Add the test compound at various concentrations to the reaction mixtures. Include a positive control (e.g., ciprofloxacin) and a negative control (vehicle).
-
Initiate the reaction by adding DNA gyrase to each mixture.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the negative control.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new depsidone and antibacterial activities of compounds from Usnea undulata Stirton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Antibacterial Activity and Mechanism of Action of Aspidinol Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 9. The mechanism of action underlying antibacterial activity of a diterpene quinone derivative against Staphylococcus aureus through the in vitro and in silico assays | Pharmacy Education [pharmacyeducation.fip.org]
Cross-Validation of Mollicellin H's Bioactivity: A Comparative Analysis of Independent Research Findings
A comprehensive review of published data from independent research laboratories confirms the significant antimicrobial and cytotoxic properties of mollicellin H, a depsidone isolated from endophytic fungi. This guide synthesizes the available quantitative data, experimental methodologies, and key findings to provide researchers, scientists, and drug development professionals with a clear and objective comparison of its bioactivity.
This compound, a secondary metabolite produced by fungi of the Chaetomium genus, has emerged as a compound of interest due to its potent biological effects. Independent studies, primarily from research groups in China and Thailand, have corroborated its efficacy, particularly its antibacterial and anticancer activities. This guide provides a side-by-side comparison of these findings to facilitate a deeper understanding of its therapeutic potential.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data on the bioactivity of this compound as reported by different research laboratories.
Cytotoxic Activity
The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.
| Cell Line | Cancer Type | IC50 (µg/mL) | Research Laboratory | Reference |
| HepG2 | Hepatocellular Carcinoma | 6.83 | South China Agricultural University, China | [1][2] |
| HeLa | Cervical Cancer | >50 | South China Agricultural University, China | [1] |
| KB | Oral Epidermoid Carcinoma | Potent (Specific IC50 not provided) | Khon Kaen University, Thailand | [3][4] |
Note: A lower IC50 value indicates a higher potency of the compound.
Antibacterial Activity
This compound has demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The half-maximal inhibitory concentration (IC50) and other measures of antibacterial potency are detailed below.
| Bacterial Strain | Gram Staining | Bioactivity Metric | Value (µg/mL) | Research Laboratory | Reference |
| Staphylococcus aureus ATCC29213 | Gram-positive | IC50 | 5.14 | South China Agricultural University, China | [1][2] |
| Staphylococcus aureus N50 (MRSA) | Gram-positive | IC50 | 6.21 | South China Agricultural University, China | [1][2] |
| Bacillus cereus | Gram-positive | Potent Activity | Not specified | Khon Kaen University, Thailand | [3][4] |
| Bacillus subtilis | Gram-positive | Potent Activity | Not specified | Khon Kaen University, Thailand | [3][4] |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | Moderate Activity | Not specified | Khon Kaen University, Thailand | [3] |
| Clinical isolates of S. aureus | Gram-positive | Moderate Activity | Not specified | Khon Kaen University, Thailand | [3] |
| Pseudomonas aeruginosa | Gram-negative | Moderate Activity | Not specified | Khon Kaen University, Thailand | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the cited studies.
Cytotoxicity Assays
MTT Assay (South China Agricultural University, China): Human cancer cell lines (HepG2 and HeLa) were seeded in 96-well plates. After 24 hours of incubation, the cells were treated with various concentrations of this compound for 48 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at a specific wavelength to determine cell viability. The IC50 values were then calculated.
Cytotoxicity Evaluation (Khon Kaen University, Thailand): The study on the cytotoxicity of this compound against the KB cell line mentions the use of spectroscopic methods for structural determination of the isolated compounds.[3][4] While the specific details of the cytotoxicity assay are not fully elaborated in the provided search results, it is stated that mollicellins X, H, and F showed potent cytotoxicity against the human oral epidermoid carcinoma (KB) cell line.[3][4]
Antibacterial Assays
Broth Microdilution Method (South China Agricultural University, China): The antibacterial activity of this compound was determined using the broth microdilution method in 96-well plates. Bacterial strains were cultured in Mueller-Hinton broth. The compounds were serially diluted and added to the wells containing the bacterial suspension. The plates were incubated, and the minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth. The IC50 values were also calculated.
Antibacterial Activity Assessment (Khon Kaen University, Thailand): The research from this group indicated that most of the isolated depsidones, including by extension this compound, displayed potent antibacterial activity against Gram-positive bacteria, Bacillus cereus and Bacillus subtilis.[3][4] Several of the compounds also showed moderate activity against Methicillin-resistant Staphylococcus aureus (MRSA), clinical isolates of S. aureus, and the Gram-negative bacterium Pseudomonas aeruginosa.[3] The specific methodology for the antibacterial screening is not detailed in the available abstracts.
Signaling Pathways and Experimental Workflows
To visualize the general process of identifying and validating the bioactivity of natural products like this compound, the following diagrams illustrate a typical experimental workflow.
Caption: General workflow for the isolation, identification, and bioactivity screening of this compound.
Concluding Remarks
The independent verification of this compound's bioactivity by research labs in different geographical locations strengthens the case for its potential as a lead compound in drug discovery. The consistent findings of potent antibacterial activity against clinically relevant Gram-positive bacteria, including MRSA, and significant cytotoxicity against various cancer cell lines, underscore the importance of further investigation. Future research should focus on elucidating the mechanisms of action, conducting in vivo studies, and exploring the structure-activity relationships of this compound and its analogs to optimize its therapeutic properties. The detailed experimental protocols provided in the cited literature offer a solid foundation for researchers to build upon these promising findings.
References
- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Cytotoxic and antibacterial depsidones from the endophytic fungus Chaetomium brasiliense isolated from Thai rice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mollicellin H: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel compounds like mollicellin H are paramount to ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS), a cautious and systematic approach based on established chemical waste management principles is required. All chemical waste must be managed in accordance with federal, state, and local regulations.[1][2]
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is essential to establish clear operational and disposal plans. Due to the lack of specific toxicity data, this compound should be treated as a hazardous substance.
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
If there is a risk of generating aerosols or dust, work in a well-ventilated area or a chemical fume hood.
Spill Response:
-
In case of a spill, isolate the area and prevent the substance from entering drains.[1]
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all contaminated materials, including absorbent pads and contaminated PPE, for disposal as hazardous waste.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a sealed container for disposal.
Quantitative Data Summary
Since a specific SDS for this compound is not available, the following table summarizes the potential hazards based on the chemical class of depsides and depsidones and general laboratory chemical safety information. These are assumed risks and should be treated with caution.
| Parameter | Value/Information |
| Chemical Class | Depside/Depsidone |
| Physical State | Solid (Assumed) |
| Assumed Acute Hazards | Potential for skin and eye irritation. May be harmful if swallowed or inhaled. As with many complex organic molecules, it should be handled with care to avoid systemic effects. |
| Assumed Chronic Hazards | The long-term toxicological properties of this compound have not been thoroughly investigated. Chronic exposure should be avoided. |
| Reactivity Hazards | Generally, depsides and depsidones are stable. However, they should be stored away from strong oxidizing agents, acids, and bases. Incompatible materials should be segregated to prevent reactions.[3][4] |
| Environmental Hazards | The ecotoxicity of this compound is unknown. Therefore, it should not be released into the environment. Do not dispose of down the drain or in regular trash.[2][5] |
Experimental Protocols: Waste Disposal Procedures
The following step-by-step guide outlines the proper disposal procedure for this compound and associated waste.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste as hazardous chemical waste. This includes pure this compound, solutions containing this compound, and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).[5]
-
Segregate waste streams. Do not mix this compound waste with other incompatible chemical waste. For instance, keep organic solvent solutions separate from aqueous solutions, and do not mix with strong acids, bases, or oxidizers.[4] Halogenated and non-halogenated solvent wastes should also be collected separately.[4][6]
Step 2: Waste Collection and Container Management
-
Use appropriate and compatible waste containers. For solid this compound waste, a clearly labeled, sealable plastic bag or a wide-mouth plastic container is suitable. For liquid waste, use a leak-proof container with a screw-top cap.[1][7][8] Ensure the container material is compatible with the solvent used.
-
Keep waste containers closed. Containers should only be opened when adding waste to prevent the release of vapors and to avoid spills.[3][5]
-
Do not overfill containers. Leave at least 10% headspace to allow for expansion of the contents.
Step 3: Labeling of Waste Containers
-
Label all waste containers clearly and accurately as soon as waste is added. [2][7][8]
-
The label should include:
-
The full chemical name: "this compound." Avoid abbreviations or chemical formulas.[2][8]
-
For mixtures, list all components and their approximate percentages.[2]
-
The date when the first waste was added to the container.
-
The name of the principal investigator and the laboratory location (building and room number).
-
An indication of the hazards (e.g., "Irritant," "Handle with Care").
Step 4: Storage of Chemical Waste
-
Store waste in a designated satellite accumulation area within the laboratory. [3]
-
Ensure secondary containment for liquid waste containers to contain any potential leaks or spills.[5][8]
-
Store incompatible waste streams separately.
Step 5: Disposal of Empty Containers
-
Triple-rinse empty containers that held this compound with a suitable solvent.[1][5][8]
-
Collect the first rinsate as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.[9]
-
After triple-rinsing and air-drying in a well-ventilated area (like a fume hood), deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[1][5]
Step 6: Arranging for Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for your hazardous waste.[2][5]
-
Follow their specific procedures for waste collection requests.
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound, for which a specific Safety Data Sheet is unavailable.
Caption: Disposal workflow for a chemical without a Safety Data Sheet.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to Manage Chemical Waste Safely | US [sdsmanager.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. olseh.iisc.ac.in [olseh.iisc.ac.in]
Essential Safety and Handling Guidelines for Mollicellin H
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for mollicellin H is currently available from public sources. The following guidance is based on general best practices for handling potentially hazardous, biologically active compounds of unknown toxicity. Researchers must conduct their own risk assessments and adhere to their institution's safety protocols.
This compound, a depsidone isolated from the endophytic fungus Chaetomium sp., has demonstrated notable biological activity. Studies have shown its efficacy as an antibacterial agent and its cytotoxic effects on human cancer cell lines, underscoring the need for careful handling to minimize exposure.[1][2][3]
Immediate Safety and Operational Plan
Given its biological activity, this compound should be handled with caution in a controlled laboratory environment. The primary routes of exposure to assess are inhalation, dermal contact, and ingestion.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory procedures.
| Procedure | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant gloves (e.g., nitrile)- Disposable lab coat with tight cuffs- Safety glasses or goggles- Full-face shield |
| Handling Solutions | - Chemical-resistant gloves (e.g., nitrile)- Lab coat- Safety glasses or goggles |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves |
Engineering Controls:
-
Ventilation: All work with solid this compound should be conducted in a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of airborne particles.
-
Enclosed Systems: For larger quantities, consider using glove boxes or other enclosed systems to minimize aerosol generation.
Emergency Procedures
Spill Response:
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure. The following workflow outlines the recommended spill response procedure.
Caption: Workflow for responding to a this compound spill.
First Aid:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be treated as hazardous chemical waste.
-
Collection: Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container label should include "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Biologically Active," "Cytotoxic").
-
Storage: Store the hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected by the institution's Environmental Health and Safety (EHS) department.
-
Disposal: Final disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
Experimental Protocols Cited
The biological activity of this compound has been evaluated in several studies. The following provides a general overview of the methodologies used to determine its antibacterial and cytotoxic effects.
Antibacterial Activity Assay (Broth Microdilution Method):
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (e.g., Staphylococcus aureus) is prepared to a specific concentration (e.g., 10^5 CFU/mL) in a suitable broth medium.
-
Serial Dilution of this compound: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: The bacterial inoculum is added to each well of the microtiter plate containing the different concentrations of this compound.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.
Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Human cancer cell lines (e.g., HepG2, Hela) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment with this compound: The cell culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
Addition of MTT Reagent: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Calculation of IC50: The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
The following diagram illustrates the general workflow for assessing the cytotoxicity of a compound like this compound.
Caption: General workflow for an MTT-based cytotoxicity assay.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
